molecular formula C8H9ClINO2 B2624584 Methyl 2-amino-6-iodobenzoate;hydrochloride CAS No. 2377033-60-6

Methyl 2-amino-6-iodobenzoate;hydrochloride

Cat. No.: B2624584
CAS No.: 2377033-60-6
M. Wt: 313.52
InChI Key: JOELHIGZBPEBFU-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-iodobenzoate;hydrochloride is a valuable chemical building block in organic and medicinal chemistry research. Its molecular structure, featuring both an iodine atom and a protected amino group, makes it a versatile intermediate for constructing complex heterocyclic systems. Iodobenzoate derivatives are frequently employed in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form new carbon-carbon bonds which are essential steps in the synthesis of advanced molecular scaffolds . This compound is particularly useful in the synthesis of nitrogen-containing heterocycles like quinazoline-diones, which are structures of high interest in pharmaceutical research for their potential biological activities . As a reagent, it enables researchers to access novel compounds for screening and development, serving as a critical starting material in drug discovery programs.

Properties

IUPAC Name

methyl 2-amino-6-iodobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOELHIGZBPEBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-amino-6-iodobenzoate Hydrochloride (CAS 2377033-60-6): A Key Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-amino-6-iodobenzoate hydrochloride, identified by CAS number 2377033-60-6, is a halogenated anthranilate derivative poised as a valuable and versatile building block for synthetic chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive aryl iodide, a nucleophilic aromatic amine, and a modifiable methyl ester—offers multiple avenues for molecular elaboration. This guide provides a detailed examination of its properties, synthetic utility, and handling protocols, synthesized from established chemical principles and data from structurally related analogs. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this compound's potential in creating complex molecular scaffolds and novel therapeutic agents.

Molecular Profile and Physicochemical Properties

The structural arrangement of Methyl 2-amino-6-iodobenzoate hydrochloride dictates its chemical reactivity and physical characteristics. The presence of the hydrochloride salt significantly influences its solubility profile compared to its freebase form.

Caption: Chemical Structure of Methyl 2-amino-6-iodobenzoate hydrochloride.

Table 1: Compound Identification and Key Properties

PropertyValueSource/Rationale
CAS Number 2377033-60-6Registry Number
Molecular Formula C₈H₉ClINO₂-
Molecular Weight 313.52 g/mol Calculated
Physical Form Predicted to be a white to off-white or yellow solid.Based on analogs like Methyl 2-amino-5-iodobenzoate.[1]
Solubility Expected to have moderate solubility in water and polar protic solvents (e.g., methanol, ethanol) due to the hydrochloride salt. Limited solubility in non-polar organic solvents.Chemical Principles
Melting Point Data not publicly available. Related isomers like 3-aminomethylbenzoic acid methyl ester hydrochloride melt at 179-181 °C, while the freebase Methyl 2-amino-5-iodobenzoate melts at 85 °C.[1]Analog Data
Stability Stable under recommended storage conditions.[2] Likely sensitive to light and air over prolonged periods.Analog Data

The Role in Synthetic Chemistry and Drug Discovery

The synthetic value of Methyl 2-amino-6-iodobenzoate hydrochloride stems from the distinct reactivity of its functional groups, making it a powerful intermediate for building molecular complexity.

A. The Aryl Iodide: A Handle for Cross-Coupling

The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. This makes the iodine atom at the 6-position an exceptionally valuable synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, which are foundational transformations in pharmaceutical synthesis.[3][4]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines.

cluster_coupling Cross-Coupling Partners start Methyl 2-amino-6-iodobenzoate (Aryl Iodide) pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start->pd_catalyst boronic R-B(OH)₂ (Suzuki) pd_catalyst->boronic + Base alkyne R-C≡CH (Sonogashira) pd_catalyst->alkyne + Cu(I), Base amine R₂-NH (Buchwald-Hartwig) pd_catalyst->amine + Base product Complex Molecule (New C-C or C-N Bond) boronic->product alkyne->product amine->product

Caption: Utility of the aryl iodide in palladium-catalyzed cross-coupling reactions.

B. The Anthranilate Scaffold: A Privileged Core

The 2-aminobenzoate (anthranilate) core is a well-established "privileged scaffold" in medicinal chemistry. It serves as a precursor for a wide range of heterocyclic systems, particularly quinazolines and acridones, which are present in numerous biologically active compounds. The amino group can act as a nucleophile or be diazotized, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification.[5][6]

C. The "Magic Methyl" Effect

While not the primary reactive site, the methyl ester group is significant. In drug design, the strategic placement of a methyl group can have profound, sometimes unexpected, positive effects on a compound's biological profile—a phenomenon often called the "magic methyl" effect.[7] It can improve metabolic stability by blocking sites of oxidation, enhance binding affinity by filling hydrophobic pockets, and favorably alter conformation.[7] While this compound features a methyl ester, its principles are relevant when considering modifications of the core structure.

Proposed Synthetic Strategy and Workflow

While specific manufacturing details for CAS 2377033-60-6 are proprietary, a chemically sound synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the direct iodination of an anthranilate precursor, followed by salt formation.

start Methyl 2-aminobenzoate (Starting Material) step1 Step 1: Iodination start->step1 intermediate Methyl 2-amino-6-iodobenzoate (Free Base) step1->intermediate reagent1 Iodinating Agent (e.g., I₂, NIS) reagent1->step1 step2 Step 2: Salt Formation intermediate->step2 product Methyl 2-amino-6-iodobenzoate HCl (Final Product) step2->product reagent2 HCl in Solvent (e.g., Dioxane, Ether) reagent2->step2 purification Purification (Crystallization/Filtration) product->purification

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Hypothetical Synthesis
  • Iodination: To a solution of Methyl 2-aminobenzoate in a suitable solvent (e.g., acetic acid or dichloromethane), add an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent. The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Isolation: The reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine. The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base, Methyl 2-amino-6-iodobenzoate.

  • Purification of Free Base: The crude product is purified via column chromatography or recrystallization to achieve high purity.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a dry, non-protic solvent like diethyl ether or ethyl acetate. A stoichiometric amount of hydrogen chloride (as a solution in dioxane or ether, or as a gas) is added slowly with stirring.

  • Isolation of Final Product: The precipitated hydrochloride salt is collected by filtration, washed with cold solvent (e.g., diethyl ether) to remove any non-basic impurities, and dried under vacuum to yield Methyl 2-amino-6-iodobenzoate hydrochloride as a solid.

Analytical Characterization

A robust analytical data package is essential to confirm the identity, purity, and quality of the compound. A Certificate of Analysis (CoA) for this material should include the following tests.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing characteristic signals for the aromatic protons (with coupling patterns indicative of the 1,2,6-substitution), the N-H protons (which may be broad and exchangeable), and the methyl ester singlet.

    • ¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the ester and the carbon atom bonded to iodine.

  • Mass Spectrometry (MS): Will determine the molecular weight. The analysis would show the molecular ion peak corresponding to the free base (C₈H₈INO₂) upon loss of HCl.

  • Infrared (IR) Spectroscopy: Will identify key functional groups, with characteristic absorption bands for N-H stretching (amine salt), C=O stretching (ester), and C-I stretching.

  • Purity by High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity.

Protocol: HPLC Purity Assessment

This protocol provides a self-validating framework for method development. The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a logical starting point due to the compound's aromatic and moderately polar nature.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial for good peak shape by suppressing the ionization of any free amine.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Method Development:

    • Isocratic Elution: Begin with a series of isocratic runs (e.g., 50% B, 60% B, 70% B) to find the approximate solvent strength needed to elute the compound with a reasonable retention time (3-10 minutes).

    • Gradient Elution: Develop a linear gradient (e.g., 10% to 90% B over 20 minutes) to resolve the main peak from both early and late-eluting impurities. This is essential for accurately calculating purity.

  • Detection: Monitor the eluent at a wavelength where the chromophore absorbs strongly, likely around 254 nm or by running a UV scan to find the absorbance maximum.

  • Quantification: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 2377033-60-6 is not widely available, data from closely related halogenated and aminated aromatic compounds provide a strong basis for safe handling procedures.[2][10]

Table 2: Hazard Summary and First Aid

HazardDescriptionFirst Aid Measures
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[2][10]Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][10]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[2][10]Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10]
Eye Contact May cause serious eye irritation.[2][10]Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][10]
Ingestion May be harmful if swallowed.[2]Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[2][11]
Protocol: Safe Handling and Storage
  • Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne levels below exposure limits.[2] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.

  • Hygiene Measures: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2] Avoid breathing dust.[2]

  • Spill Response: In case of a small spill, use appropriate tools to carefully sweep or scoop the material into a designated waste container. For large spills, prevent dust formation and use a shovel to place the material into a waste disposal container.[2]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][10] Protect from light and moisture. Storage at low temperatures (e.g., 2-8°C) may be recommended to ensure long-term stability.

Conclusion

Methyl 2-amino-6-iodobenzoate hydrochloride is a strategically designed chemical intermediate with significant potential for accelerating research and development in the pharmaceutical and chemical industries. Its value lies not in any intrinsic biological activity but in the synthetic versatility afforded by its three distinct functional groups. The aryl iodide is primed for modern cross-coupling chemistry, the anthranilate core provides a proven scaffold for bioactive heterocycles, and the ester allows for further straightforward modifications. By understanding its properties and employing the rigorous analytical and safety protocols outlined in this guide, scientists can effectively and safely unlock the synthetic potential of this powerful building block.

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  • 4-Androstene-3,17-dione VETRANAL , analytical standard 63-05-8 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2MSHlMhuS2dl3zB2NiGJF7FZqqvtcQSj2JWnyfACji23An9M6Je3J2dhy2KlDqUTN2XRMDsJ0N1VqZIri0fwXqidg_Tltp-_jPE_Vr2I4sUrb0G397BDOEomTejyi4a4KF7YUiFcs1sw7oGRAQ1Ke]
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDlpxqWmEAuZI2c2oJ5BEkAwnc-kTjM73buVTrlbjW7eRoWFnmr9TWUnexHZLP1pC5IeWq8LG5g1Z4rFT_6BsQ7_wBsXmV8h7QGTFLeDG6YDZ_1H2KfwidaRUWCoKq1ag3zsR4]
  • Methyl 2-iodobenzoate synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnYlGKCZWzSlGYANWEkYZeeET0NWF_m-ocOWNW8QLsl92-gBiVLZ6iF8FjzruVQyxx0MPY2TkQ8n86Alcdw8WqoJ_xdxXVsATWiHKCxDltzeK8DdzbPzuIKibkQZ_VXsiqbMsHeAaKIq8gvybnlfqhJTPWd0PlBrlHH7A=]
  • THCL 0123 00083 THCL 3220. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7L4ckUW-l3p2cHBsDkfwBOahjhLBIfvW8Q6Dh8TWaFuk0SMpctc6ybgEQE1eci6--VoBLrC9UiJJQMYbmYuZ29kkuyAx88y3ixz3lgINEtPdsPjPUneZyRRL8v4qkW12dW_2eUlanUDhcxQkIIgCX862Yqhv0cG1vLLXvxiISrPmLzHBSPdWh50qNTIf94JWPsw==]
  • Firemaster BP-6 CAS # 59536-65-1 - AccuStandard. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLP63GEhVVxcxSc9pGNHlx_-bt892wXtFcrBeWtfNk179wzYnAwbodi86Ts0g40h7iYaYf9ACvk6kSY2xgARp1KM6vW87LEKZFmn2UqpixplUkfuWU8ux7HoiR9f4aVocpdoGYbFN3Eg==]

Sources

Structural and Mechanistic Profiling of Methyl 6-Iodoanthranilate Hydrochloride in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of targeted radiopharmaceuticals and heterocyclic drug candidates increases, the selection of highly functionalized building blocks becomes paramount. Methyl 6-iodoanthranilate hydrochloride (also known as methyl 2-amino-6-iodobenzoate hydrochloride) serves as a critical, polyfunctional scaffold in modern medicinal chemistry.

This technical whitepaper provides an in-depth analysis of its chemical identity, the mechanistic rationale behind its structural features, and field-proven protocols for its application in synthesizing melanoma-targeting radiopharmaceuticals and complex acridine cores.

Chemical Identity & Structural Elucidation

Methyl 6-iodoanthranilate hydrochloride is a highly functionalized benzene derivative featuring three distinct reactive sites: a methyl ester, a primary amine, and an iodine atom. The hydrochloride salt form is specifically engineered for stability.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and identifiers necessary for analytical validation and stoichiometric calculations.

PropertyValue
Chemical Name Methyl 2-amino-6-iodobenzoate hydrochloride
Common Synonyms Methyl 6-iodoanthranilate hydrochloride
CAS Registry Number (Base) 147494-20-0
CAS Registry Number (HCl Salt) 2377033-60-6
Molecular Formula (Base) C₈H₈INO₂
Molecular Formula (HCl Salt) C₈H₉ClINO₂
Molecular Weight (Base) 277.06 g/mol
Molecular Weight (HCl Salt) 313.52 g/mol
Key Structural Features C1: Methyl ester, C2: Primary amine, C6: Iodine

Mechanistic Rationale in Drug Design

The architectural design of methyl 6-iodoanthranilate hydrochloride is not arbitrary; every functional group serves a distinct mechanistic purpose in downstream synthesis.

The Causality of the Hydrochloride Salt

Free-base anthranilates, particularly those burdened with electron-withdrawing halogens, are highly susceptible to air oxidation and photodegradation, which can lead to unwanted dimerization or polymerization. By formulating the compound as a hydrochloride salt, the primary amine is protonated (


). This drastically reduces its nucleophilicity and electron-donating capacity to the aromatic ring, effectively shielding the molecule from oxidative degradation and extending its shelf life.
The Strategic Placement of the 6-Iodo Substituent

The iodine atom at the 6-position (ortho to the ester, meta to the amine) is a strategic synthetic handle. The C-I bond is highly polarizable and relatively weak, making it an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann, Suzuki, or Buchwald-Hartwig couplings) .

Furthermore, in the development of melanoma-targeted therapies, benzamide and acridine derivatives exhibit a high, specific affinity for melanin. The "cold" (non-radioactive)


 acts as a stable placeholder during the complex multi-step synthesis of the drug core. In the final stage, this iodine can undergo a rapid radioisotopic exchange with 

or

to yield a potent radiopharmaceutical without altering the established pharmacokinetics of the carrier molecule .

Experimental Protocols: Synthesis and Downstream Application

To utilize methyl 6-iodoanthranilate hydrochloride in the synthesis of complex acridine cores (a precursor to melanoma radiopharmaceuticals), the salt must first be free-based, followed by a controlled coupling reaction. The following protocol is designed as a self-validating system to ensure high fidelity at each step.

Protocol: Free-Basing and Ullmann-Type Coupling for Acridine Core Assembly

Phase 1: Neutralization (Free-Basing)

  • Preparation: Suspend 1.0 eq (3.13 g, 10 mmol) of methyl 6-iodoanthranilate hydrochloride in 50 mL of ethyl acetate (EtOAc).

  • Neutralization: Slowly add 50 mL of a saturated aqueous sodium bicarbonate (

    
    ) solution. Stir vigorously at room temperature for 30 minutes.
    
    • Causality:

      
       is a mild base that deprotonates the ammonium salt without hydrolyzing the sensitive methyl ester.
      
  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Validation: Evaporate the solvent under reduced pressure. Analyze the residue via TLC (Hexane/EtOAc 8:2). The free base should appear as a highly UV-active spot (due to the conjugated aromatic system). LC-MS should confirm the exact mass of the base (

    
     = 278.0).
    

Phase 2: Ullmann Coupling and Cyclization

  • Coupling: In a Schlenk flask under argon, combine the free-based methyl 6-iodoanthranilate (1.0 eq), a substituted 2-chlorobenzoic acid (1.2 eq), catalytic copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Reaction: Heat the mixture to 90°C for 12 hours.

    • Causality: The copper catalyst facilitates the oxidative addition into the C-I bond, driving the C-N bond formation despite the steric hindrance at the 6-position.

  • Cyclization: Following the coupling, the intermediate is treated with phosphorus oxychloride (

    
    ) at reflux for 4 hours to drive the intramolecular Friedel-Crafts-type acylation, yielding the iodo-acridine core .
    
  • Final Validation: Quench the reaction over crushed ice. Filter the resulting precipitate. Validate the core formation via

    
     NMR. The disappearance of the primary amine protons and the shift of the aromatic protons will confirm successful cyclization.
    

Reaction Pathway Visualization

The following diagram illustrates the workflow from the stabilized hydrochloride salt to the final radiopharmaceutical application.

G A Methyl 6-iodoanthranilate HCl (Starting Material) B Free-Basing & Neutralization (NaHCO3 / Extraction) A->B Step 1: Preparation C Ullmann Coupling (with 2-Halobenzoic Acids) B->C Step 2: C-N Bond Formation D Cyclization (POCl3 / Reflux) C->D Step 3: Core Assembly E Iodo-Acridine Derivative (Melanoma Targeting Agent) D->E Step 4: Intermediate Isolation F Radioiodination (125I/131I Isotopic Exchange) E->F Step 5: Radiolabeling

Synthetic workflow from methyl 6-iodoanthranilate to targeted radiopharmaceuticals.

References

  • Seltzman, H. H., & Berrang, B. D. (1993). Synthesis of methyl 6-iodoanthranilate. Tetrahedron Letters, 34(19), 3083-3086. URL:[Link]

  • Desbois, N., Gardette, M., Papon, J., et al. (2008). Design, synthesis and preliminary biological evaluation of acridine compounds as potential agents for a combined targeted chemo-radionuclide therapy approach to melanoma. Bioorganic & Medicinal Chemistry, 16(16), 7671-7690. URL:[Link]

  • Chezal, J.-M., et al. (2011). Labelled analogues of halobenzamides as radiopharmaceuticals. European Patent Office, EP 2363399 A1.

Structural, Synthetic, and Reactivity Divergence: A Comparative Analysis of Methyl 2-amino-5-iodobenzoate and Methyl 2-amino-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of anthranilic acid derivatives, quinazolines, and acridine-based therapeutics, halogenated methyl anthranilates serve as indispensable building blocks. While methyl 2-amino-5-iodobenzoate and methyl 2-amino-6-iodobenzoate share the same molecular formula (C₈H₈INO₂), the positional isomerism of the heavy iodine atom dictates profound differences in their three-dimensional conformation, electronic properties, and synthetic accessibility[1]. This whitepaper provides an in-depth mechanistic analysis of these two isomers, detailing how steric causality dictates their synthesis and offering self-validating protocols for drug development professionals.

Structural and Electronic Causality: The Role of Sterics

The fundamental divergence between these two isomers stems from the spatial relationship between the bulky iodine atom (Van der Waals radius ~1.98 Å) and the adjacent functional groups.

  • Methyl 2-amino-5-iodobenzoate (5-Iodo Isomer): In this molecule, the iodine atom is positioned para to the amino group and meta to the ester group. Because the C5 position is sterically isolated from the ester moiety at C1, the ester group remains completely coplanar with the aromatic ring. This coplanarity is thermodynamically locked by a strong intramolecular hydrogen bond between the C2-amino group (donor) and the C1-carbonyl oxygen (acceptor). This maximizes

    
    -conjugation, resulting in high chemical stability and predictable cross-coupling reactivity[2].
    
  • Methyl 2-amino-6-iodobenzoate (6-Iodo Isomer): Here, the iodine atom is located at C6, directly ortho to the ester group. The ester moiety is effectively sandwiched between the C2-amino group and the massive C6-iodine atom. The resulting severe steric clash forces the ester carbonyl out of the plane of the aromatic ring. This orthogonal (twisted) conformation breaks the

    
    -conjugation with the benzene ring, weakens the intramolecular hydrogen bond, and significantly alters the electron density of the carbonyl carbon, making it uniquely reactive but synthetically challenging to construct[3].
    

Regioselectivity in Synthesis: The Aromatic Directing Paradigm

The synthesis of these isomers highlights a classic paradigm in Electrophilic Aromatic Substitution (EAS).

Direct iodination of methyl anthranilate is exclusively regioselective for the 5-position. The amino group (-NH₂) is a strongly activating ortho/para director, while the ester group (-COOCH₃) is a deactivating meta director. During EAS, the electrophilic iodonium ion (


) is directed to C3 (ortho to -NH₂) and C5 (para to -NH₂). Due to the steric hindrance of the adjacent ester group at C3, substitution occurs almost exclusively at the unhindered C5 position, yielding methyl 2-amino-5-iodobenzoate in high yields[4].

Conversely, the C6 position is meta to the activating amino group and ortho to the deactivating ester group. Direct electrophilic iodination at C6 is electronically forbidden and sterically blocked. Therefore, the 6-iodo isomer must be synthesized via the esterification of a pre-functionalized scaffold, such as 2-amino-6-iodobenzoic acid.

SynthesisPathways MA Methyl Anthranilate (Starting Material) EAS Electrophilic Iodination Reagents: I₂, H₂O₂-urea Directing Group: -NH₂ (para) MA->EAS Isomer5 Methyl 2-amino-5-iodobenzoate (Major Product, High Yield) EAS->Isomer5 Acid6 2-Amino-6-iodobenzoic acid (Pre-functionalized Scaffold) Esterification Acid-Catalyzed Esterification Reagents: MeOH, H₂SO₄ Challenge: Steric Hindrance Acid6->Esterification Isomer6 Methyl 2-amino-6-iodobenzoate (Target Product) Esterification->Isomer6

Fig 1: Divergent synthetic pathways driven by electronic directing effects and steric hindrance.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Synthesis of Methyl 2-amino-5-iodobenzoate via Direct Iodination

This protocol utilizes urea-hydrogen peroxide as a mild, atom-economical oxidant to regenerate electrophilic iodine in situ, preventing over-halogenation and avoiding the use of harsh metal oxidants[4]. Alternatively, N-iodosuccinimide (NIS) with catalytic trifluoroacetic acid can be utilized for highly electron-rich substrates[5].

  • Reagent Preparation: Dissolve 2.0 g (13.2 mmol) of methyl anthranilate in 20 mL of analytical-grade ethyl acetate in a round-bottom flask.

  • Electrophile Generation: Add 3.36 g (13.2 mmol) of granulated iodine, followed by 1.24 g (13.2 mmol) of hydrogen peroxide-urea complex. The urea-H₂O₂ complex ensures a slow, controlled release of oxidant.

  • Reaction Execution: Stir the mixture at room temperature (20–25 °C) for 1.5 hours.

  • Quenching: Quench the reaction by washing the organic layer with saturated aqueous sodium thiosulfate (3 × 10 mL) to reduce any unreacted iodine (solution will transition from dark brown to pale yellow). Wash with distilled water (3 × 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a crystalline solid (~91% yield).

  • Self-Validation System:

    • In-Process: Monitor via TLC (Hexanes/EtOAc 8:2). Product formation is confirmed by a new, lower

      
       spot.
      
    • Post-Isolation: ¹H NMR (CDCl₃) must show an isolated aromatic proton doublet (

      
       Hz) at ~8.3 ppm, confirming the meta-coupling of the C6 proton and validating that iodination occurred exclusively at the para (C5) position.
      
Protocol B: Synthesis of Methyl 2-amino-6-iodobenzoate via Esterification

Because direct iodination is impossible, this protocol relies on the Fischer esterification of commercially available 2-amino-6-iodobenzoic acid[3]. The reaction requires extended reflux times due to the severe steric shielding of the carboxyl carbon by the C6-iodine.

  • Reagent Preparation: Suspend 2.63 g (10.0 mmol) of 2-amino-6-iodobenzoic acid in 30 mL of anhydrous methanol.

  • Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise under continuous stirring.

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 65 °C for 12–16 hours. The extended time compensates for the high activation energy barrier caused by steric hindrance.

  • Workup: Cool to room temperature and concentrate the methanol under reduced pressure. Carefully neutralize the highly acidic residue with saturated aqueous NaHCO₃ until CO₂ evolution ceases and pH 8 is reached.

  • Extraction: Extract the aqueous phase with dichloromethane (3 × 20 mL). Combine the organic layers, dry over MgSO₄, filter, and evaporate to yield the target ester.

  • Self-Validation System:

    • In-Process: Monitor the consumption of the highly polar starting acid via TLC.

    • Post-Isolation: IR spectroscopy will reveal an ester carbonyl stretch shifted to a higher frequency (

      
       cm⁻¹) compared to typical conjugated benzoates (
      
      
      
      cm⁻¹). This blue-shift definitively validates the out-of-plane, non-conjugated conformation forced by the C6-iodine steric clash.

Quantitative Data & Physical Properties

ParameterMethyl 2-amino-5-iodobenzoateMethyl 2-amino-6-iodobenzoate
CAS Registry Number 77317-55-6147494-20-0
Molecular Formula C₈H₈INO₂C₈H₈INO₂
Molecular Weight 277.06 g/mol 277.06 g/mol
Iodine Substitution C5 (Para to -NH₂)C6 (Ortho to -COOCH₃)
Ester Conformation Coplanar (Ring-conjugated)Orthogonal (Out-of-plane)
Intramolecular H-Bond Strong (NH₂

O=C)
Weakened / Disrupted
Primary Synthetic Route Direct Electrophilic IodinationAcid-Catalyzed Esterification
Melting Point 80–89 °C~52 °C

Applications in Drug Discovery

Both isomers are critical in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations) for the synthesis of complex pharmacophores. However, the 5-iodo isomer is generally preferred for rapid library generation due to its unobstructed C-I bond, which readily undergoes oxidative addition with Palladium catalysts[1]. The 6-iodo isomer , while kinetically slower in cross-coupling due to steric shielding, is uniquely valuable for synthesizing highly substituted, sterically restricted target molecules where specific 3D molecular geometries are required to bind narrow kinase pockets.

References

Sources

Solubility Profile of Methyl 2-amino-6-iodobenzoate HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for the solubility profiling, solvent selection, and handling of Methyl 2-amino-6-iodobenzoate Hydrochloride . It is designed for researchers requiring high-precision data for synthesis optimization, purification, and drug formulation.

Executive Summary & Chemical Context

Methyl 2-amino-6-iodobenzoate Hydrochloride is a highly functionalized intermediate often utilized in the synthesis of fused heterocycles (e.g., quinazolinones) and radiolabeled pharmaceuticals. Its solubility behavior is governed by a conflict between two structural domains:[1]

  • The Lipophilic Domain: The iodinated aromatic ring and methyl ester provide significant hydrophobic character.

  • The Ionic Domain: The protonated amine (

    
    ) and chloride counter-ion introduce a requirement for high dielectric solvation.
    

Critical Insight: Unlike simple anilines, the 2,6-substitution pattern creates a "steric gear" effect. The bulky iodine atom at position 6 and the amino group at position 2 force the ester carbonyl out of planarity with the benzene ring. This reduces conjugation, affecting both the basicity of the amine (making the HCl salt potentially labile) and the dipole moment of the molecule.

Theoretical Solubility Landscape

The following categorization is based on the "Like Dissolves Like" principle, modified by the specific lattice energy requirements of the hydrochloride salt lattice.

Solubility Tier List
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) High dielectric constant (

) disrupts the ionic lattice; sulfoxide/amide oxygens solvate the ammonium cation effectively.
Protic Polar Methanol, Ethanol Moderate to High Strong hydrogen bonding capabilities stabilize both the chloride anion and the ammonium cation. Solubility decreases as alkyl chain length increases (MeOH > EtOH > iPrOH).
Chlorinated DCM, Chloroform Low to Moderate While generally poor for inorganic salts, these solvents can dissolve large, lipophilic organic salts ("soft salts"). This compound's iodine atom enhances polarizability, potentially allowing partial solubility.
Ethers/Esters THF, Ethyl Acetate Sparingly Soluble These solvents lack the dielectric strength to overcome the crystal lattice energy of the salt form.
Hydrocarbons Hexane, Toluene Insoluble The high lattice energy of the ionic bond renders the salt completely insoluble in non-polar media.

Experimental Protocol: Solubility Determination

Standard gravimetric methods often fail for hydrolytically unstable esters. The following protocol uses a self-validating HPLC approach to ensure the "dissolved" species is not a degradation product.

Phase 1: The Saturation Shake-Flask Method (Modified)

Reagents:

  • Analyte: Methyl 2-amino-6-iodobenzoate HCl (dried in vacuo over

    
     for 24h).
    
  • Solvents: HPLC Grade (dried over molecular sieves).

Workflow:

  • Preparation: Place 50 mg of the HCl salt into a 4 mL amber vial (iodine compounds are photosensitive).

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours using a thermomixer (1000 rpm).

    • Checkpoint: If the solid dissolves completely, add another 50 mg until saturation is visible.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).

  • Quantification: Dilute the filtrate 100x with Acetonitrile and inject into HPLC.

Phase 2: Structural Integrity Validation (The "Salt Check")

Risk: In weak bases, the HCl may dissociate in solution, leaving the free base. Test: Measure the pH of the aqueous/alcoholic solution. A significant drop in pH compared to the solvent blank confirms the presence of the protonated species. Alternatively, add


 solution; a white precipitate (

) confirms the chloride ion is free in solution.

Solvent Selection for Process Optimization

Scenario A: Recrystallization (Purification)

The goal is to maximize the yield of the pure salt while rejecting impurities.

  • Primary Solvent: Methanol or Ethanol (Dissolves salt at high temp).

  • Anti-Solvent: Diethyl Ether or MTBE (Induces precipitation upon cooling).

  • Protocol: Dissolve in minimum boiling Methanol. Allow to cool to RT. Slowly add Diethyl Ether until turbidity persists. Refrigerate at 4°C.

Scenario B: Nucleophilic Substitution (Reaction)

If using the compound as an electrophile (displacing the iodine):

  • Recommended: DMF or DMSO.

  • Reasoning: These solvents solvate the cation, leaving the aromatic ring accessible, and support the high temperatures often required for copper-catalyzed Ullmann-type couplings.

Visualization: Solubility & Logic Workflows

Diagram 1: Solubility Determination Decision Tree

This logic flow ensures that the solubility data collected is chemically valid and not the result of degradation.

SolubilityWorkflow Start Start: Solubility Test Mix Mix Solid + Solvent (24h @ 25°C) Start->Mix Visual Visual Check: Is Solid Present? Mix->Visual AddMore Add More Solid Visual->AddMore No (Clear) Filter Filter Supernatant (0.22 µm PTFE) Visual->Filter Yes (Saturated) AddMore->Mix HPLC HPLC Analysis (Quantify Conc.) Filter->HPLC Stability Stability Check: New Peaks? HPLC->Stability Valid Valid Solubility Data Stability->Valid Single Peak Invalid Invalid: Hydrolysis/Degradation Stability->Invalid Multiple Peaks

Caption: A self-validating workflow for determining solubility while monitoring for compound degradation (hydrolysis/deiodination).

Diagram 2: Solvent Selection Matrix

A strategic guide for choosing the right solvent based on the intended chemical process.

SolventSelection Purpose Intended Process Reaction Synthesis (Reaction Medium) Purpose->Reaction Purification Purification (Recrystallization) Purpose->Purification HighTemp High Temp (>100°C) Coupling Reactions Reaction->HighTemp LowTemp Ambient Temp Acylation/Alkylation Reaction->LowTemp SolventSystem Solvent / Anti-Solvent Purification->SolventSystem DMSO DMSO / DMF (Excellent Solubility) HighTemp->DMSO DCM DCM / THF (Suspension/Soluble) LowTemp->DCM Pair1 MeOH + Et2O SolventSystem->Pair1 Pair2 EtOH + Hexane SolventSystem->Pair2

Caption: Strategic solvent selection matrix distinguishing between high-temperature synthesis requirements and purification thermodynamics.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[2] (Standard reference for recrystallization of amino-benzoates).

  • PubChem. (n.d.). Anthranilic Acid Derivatives - Physical Properties. National Library of Medicine. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

Sources

The Versatile Building Block: A Technical Guide to Methyl 6-Iodoanthranilate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Synthesis, Reactivity, and Application of a Key 1,2,3-Trisubstituted Benzene Derivative for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of 1,2,3-Trisubstituted Benzene Scaffolds

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-trisubstituted benzene ring represents a privileged scaffold. The specific arrangement of functional groups in this substitution pattern allows for the creation of complex molecular architectures with precise three-dimensional orientations, a critical factor in designing molecules that interact selectively with biological targets. Methyl 6-iodoanthranilate, a key exemplar of this class, offers a unique combination of an amine, an ester, and a strategically placed iodine atom. This trifecta of functionalities makes it an exceptionally versatile intermediate for the synthesis of a wide array of high-value compounds, particularly in the realm of pharmaceuticals and functional materials.[1][][3][4] This guide provides a comprehensive technical overview of methyl 6-iodoanthranilate, from its synthesis and characterization to its diverse reactivity and applications.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of methyl 6-iodoanthranilate is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of Methyl 6-iodoanthranilate

PropertyValue
Chemical Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene ring. The methyl ester protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically appearing in the 165-175 ppm region.[5][6] The aromatic carbons will resonate in the 110-150 ppm range, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to a non-substituted carbon due to the heavy atom effect. The methyl carbon of the ester will be found in the upfield region, usually around 50-55 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Strong, sharp peaks corresponding to the N-H stretching of the primary amine will appear in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band for the C=O stretch of the ester will be prominent around 1700-1730 cm⁻¹.[7] The C-N stretching and C-I stretching vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 277. A prominent fragment would likely correspond to the loss of the methoxy group (-OCH₃) from the ester, resulting in a peak at m/z = 246.

Synthesis of Methyl 6-Iodoanthranilate

The synthesis of methyl 6-iodoanthranilate can be approached through several strategic routes, primarily involving the iodination of an anthranilate precursor or the esterification of an iodo-anthranilic acid. A common and reliable method involves the direct iodination of methyl anthranilate.

Experimental Protocol: Iodination of Methyl Anthranilate

This protocol is adapted from established methods for the iodination of substituted anilines.

Materials:

  • Methyl anthranilate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (catalytic amount)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 equivalent) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 6-iodoanthranilate.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, which is generally selective for the ortho- and para-positions of electron-rich aromatic rings like anilines. The amino group of methyl anthranilate is a strong activating group, directing the iodination.

  • Trifluoroacetic Acid (TFA): The addition of a catalytic amount of a strong acid like TFA can activate NIS, making the iodination more efficient.

  • Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the reaction.

  • Workup Procedure: The aqueous workup with sodium thiosulfate, sodium bicarbonate, and brine is essential to remove unreacted reagents, acidic catalyst, and any aqueous-soluble byproducts, ensuring a cleaner crude product for purification.

Caption: Synthetic workflow for methyl 6-iodoanthranilate.

Chemical Reactivity and Synthetic Utility

The synthetic power of methyl 6-iodoanthranilate lies in the differential reactivity of its three functional groups. The carbon-iodine bond is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodide, an excellent leaving group in such reactions, makes methyl 6-iodoanthranilate a prime substrate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The choice of ligand on the palladium catalyst is crucial for achieving high yields and can be tailored to the specific substrates. The electronic and steric properties of the boronic acid also play a significant role in the reaction outcome.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[10][11] These structures are valuable intermediates in the synthesis of more complex molecules and are also found in some biologically active compounds.

Caption: General scheme of a Buchwald-Hartwig amination.

The success of the Buchwald-Hartwig amination often depends on the use of bulky, electron-rich phosphine ligands that promote the reductive elimination step of the catalytic cycle. The choice of base is also critical and needs to be carefully optimized for each substrate combination.

Reactions at the Amino and Ester Groups

The amino and ester functionalities of methyl 6-iodoanthranilate can also be selectively transformed. The amino group can undergo diazotization followed by various substitution reactions, or it can be acylated or alkylated. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide through direct amidation. These transformations further expand the synthetic utility of this versatile building block.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 6-iodoanthranilate is a valuable precursor for the synthesis of complex heterocyclic systems that are of significant interest in medicinal chemistry. Its 1,2,3-substitution pattern provides a scaffold for the construction of fused ring systems, such as triazino-indoles and other related heterocycles, which have been investigated for their potential biological activities. [10][12] For instance, the sequential application of a cross-coupling reaction at the iodo position, followed by a cyclization reaction involving the amino and ester groups, can lead to the rapid assembly of complex polycyclic molecules. This strategy is highly valuable in the generation of compound libraries for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5][13][14]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes. [14]* Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. * Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 6-iodoanthranilate stands out as a highly versatile and synthetically valuable 1,2,3-trisubstituted benzene derivative. Its unique combination of an amine, an ester, and a reactive iodine atom provides a powerful platform for the construction of complex molecular architectures. Through a variety of high-yield and selective transformations, particularly palladium-catalyzed cross-coupling reactions, this building block offers efficient routes to novel compounds with potential applications in drug discovery, materials science, and other areas of chemical research. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

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  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0232678) - NP-MRD. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (URL: [Link])

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  • Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate - pubs.acs.org. (URL: [Link])

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  • Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed. (URL: [Link])

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  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under O2 atmosphere - Rsc.org. (URL: [Link])

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  • N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):... - ResearchGate. (URL: [Link])

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (URL: [Link])

  • CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google P
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  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. (URL: [Link])

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6- Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyad and Triads - pubs.acs.org. (URL: [Link])

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  • Novel Triazeneindole Antibiotics: Synthesis and Hit-to-Lead Optimization - PMC. (URL: [Link])

  • Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates - Sarex. (URL: [Link])

  • methyl anthranilate naturel - Safety Data Sheet. (URL: [Link])

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (URL: [Link])

  • NMR Chemical Shift Values Table - Chemistry Steps. (URL: [Link])

  • methyl anthranilate CAS number: 134-20-3 - Food and Agriculture Organization of the United Nations. (URL: [Link])

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (URL: [Link])

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Methyl 2-amino-6-iodobenzoate free base vs hydrochloride salt stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of Methyl 2-amino-6-iodobenzoate: Free Base vs. Hydrochloride Salt

For professionals in pharmaceutical research and organic synthesis, the selection of the appropriate starting material form is a critical decision that impacts reaction efficiency, formulation integrity, and shelf-life. This guide provides a comprehensive technical analysis of methyl 2-amino-6-iodobenzoate in its free base and hydrochloride (HCl) salt forms, focusing on the core principles of chemical and physical stability. By understanding the inherent properties of each form, researchers can make informed decisions to ensure the robustness and reproducibility of their work.

Foundational Chemical and Physical Properties

Methyl 2-amino-6-iodobenzoate is a substituted anthranilate ester, a valuable building block in medicinal chemistry. The presence of an aromatic amine, a methyl ester, and an iodine atom on the phenyl ring imparts a unique reactivity profile. The choice between using the neutral "free base" or the protonated hydrochloride salt has profound implications for its stability.

Methyl 2-amino-6-iodobenzoate (Free Base)

  • Structure: Features a primary aromatic amine (NH₂) group. The lone pair of electrons on the nitrogen atom is readily available.

  • Physical State: Typically a solid.

  • Solubility: Generally soluble in organic solvents and has limited solubility in aqueous media.

  • Reactivity: The nucleophilic amino group is susceptible to oxidation, a common degradation pathway for aromatic amines.[1][2] This form is essential for reactions requiring a neutral, nucleophilic amine.

Methyl 2-amino-6-iodobenzoate Hydrochloride (HCl Salt)

  • Structure: The amino group is protonated to form an ammonium chloride salt (NH₃⁺Cl⁻). This effectively sequesters the nitrogen's lone pair.

  • Physical State: Often a more stable, crystalline solid, which facilitates easier handling, weighing, and formulation.[3][4]

  • Solubility: Exhibits significantly enhanced solubility in polar solvents, including water and alcohols, due to its ionic nature.[3][4][5][6]

  • Reactivity: The protonation of the amine group drastically reduces its susceptibility to oxidative degradation, a key advantage for long-term storage and formulation.[6]

Comparative Stability Analysis: A Deeper Dive

The stability of a chemical compound is not a singular property but a function of its response to various environmental stresses. Here, we dissect the stability profiles of the free base and HCl salt under key conditions.

Chemical Stability
  • Oxidative Stability: This is the most significant point of differentiation. The free base's amino group is vulnerable to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This degradation often results in the formation of colored impurities, indicating a loss of purity. The hydrochloride salt, by protonating the amine, protects this reactive site, rendering the molecule far more stable against oxidation.[6]

  • Hydrolytic Stability: Both forms contain a methyl ester group susceptible to hydrolysis. The HCl salt, being the salt of a strong acid and a weak base, will generate a mildly acidic solution when dissolved in water. This acidic environment can catalyze ester hydrolysis, though this process is typically much slower than the oxidative degradation of the free base. Conversely, the free amine of the base form could potentially act as an intramolecular catalyst for its own hydrolysis under certain conditions.[7]

  • Photostability: Molecules containing both aromatic amine and iodo-substituted rings can be sensitive to light.[1][8] Photolytic degradation can occur through pathways like dehalogenation or reactions involving the amine. While both forms require protection from light, the greater solid-state stability of the crystalline HCl salt may offer some advantage over a potentially less-ordered free base solid. For both forms, storage in amber vials or other light-blocking containers is mandatory.[9][10]

Physical Stability
  • Hygroscopicity: The tendency to absorb atmospheric moisture is a critical parameter. Hydrochloride salts are typically well-defined crystalline solids that are less prone to hygroscopicity compared to their free base counterparts, which may be more amorphous.[3][11] Moisture absorption can lead to physical changes (e.g., caking) and can accelerate chemical degradation pathways like hydrolysis.

  • Solid-State Stability and Handling: The superior crystalline nature of the HCl salt translates directly to enhanced solid-state stability and ease of handling.[3][4] It is generally less prone to degradation from heat and moisture during storage.[5] This makes it the preferred form for applications where long-term storage and consistent dosing are required.

The logical workflow for selecting the appropriate form based on application and stability is outlined below.

start Start: Define Application reaction_type Reaction Type? start->reaction_type storage Long-Term Storage or Formulation? reaction_type->storage  No organic_solvent Non-Aqueous / Aprotic Solvent? reaction_type->organic_solvent  Yes hcl_salt Use Hydrochloride Salt storage->hcl_salt  Yes aqueous_media Aqueous Media? storage->aqueous_media  No free_base Use Free Base (Protect from air/light) aqueous_media->reaction_type  No aqueous_media->hcl_salt  Yes organic_solvent->free_base  Nucleophilic Amine Needed freebase_in_situ Consider in-situ free-basing of HCl salt (e.g., add non-nucleophilic base) organic_solvent->freebase_in_situ  Stability is a Concern

Caption: Decision workflow for form selection.

Experimental Design for Stability Assessment

To empirically determine the stability profiles, a structured experimental approach is necessary. This involves subjecting both the free base and the HCl salt to stress conditions (forced degradation) and long-term storage conditions, followed by analysis with a stability-indicating method.[12][13]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the decomposition of a compound to rapidly identify potential degradation products and pathways.[14]

Objective: To compare the degradation of methyl 2-amino-6-iodobenzoate free base and HCl salt under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare separate stock solutions of the free base and HCl salt in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat stock solutions with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat stock solutions with 0.1 M NaOH at room temperature.

    • Oxidation: Treat stock solutions with 3% H₂O₂ at room temperature.

    • Thermal (Solid State): Store solid samples of both forms at 80°C (dry heat).[8]

    • Photostability (Solid State & Solution): Expose samples to light conditions as specified in ICH Q1B guidelines.

  • Time Points: Collect samples at 0, 2, 6, 12, and 24 hours. Neutralize acid/base samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Long-Term Stability Study Protocol (ICH Guideline Based)

This study evaluates stability under recommended storage conditions to establish a re-test period or shelf life.[15][16][]

Objective: To assess the long-term stability of both forms under standard and accelerated storage conditions.

Methodology:

  • Sample Packaging: Package solid samples of both forms in appropriate containers (e.g., amber glass vials).

  • Storage Conditions:

    • Long-Term: 25°C / 60% Relative Humidity (RH).[18]

    • Accelerated: 40°C / 75% Relative Humidity (RH).[14][18]

  • Testing Frequency: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.[15]

  • Analysis: Test for appearance, purity (by HPLC), and degradation products.

cluster_prep Preparation cluster_stress Forced Degradation cluster_longterm Long-Term Stability cluster_analysis Analysis prep Prepare Samples: - Free Base (Solid & Solution) - HCl Salt (Solid & Solution) stress_acid Acid Hydrolysis (0.1M HCl, 60°C) prep->stress_acid stress_base Base Hydrolysis (0.1M NaOH, RT) prep->stress_base stress_ox Oxidation (3% H2O2, RT) prep->stress_ox stress_therm Thermal (80°C, Solid) prep->stress_therm stress_photo Photolytic (ICH Q1B) prep->stress_photo lt_storage 25°C / 60% RH prep->lt_storage acc_storage 40°C / 75% RH prep->acc_storage hplc Stability-Indicating HPLC (Assay, Purity, Impurities) stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc lt_storage->hplc acc_storage->hplc lcms LC-MS / NMR (Structure Elucidation) hplc->lcms Identify Degradants result Compare Data: - Degradation Rate - Impurity Profile - Mass Balance hplc->result

Caption: Experimental workflow for stability comparison.

Analytical Methodology: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the active ingredient without interference from impurities, excipients, or degradation products.[19][20]

  • Technique: Reversed-Phase HPLC (RP-HPLC) is most suitable.[21]

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potentially non-polar degradants.

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: Start with a high aqueous composition and gradually increase the organic solvent (e.g., 10% B to 90% B over 20 minutes).

  • Detection: UV detector at a wavelength where both the parent compound and potential degradants have absorbance (e.g., 254 nm).[21]

  • Quantification: Calculate the percentage of the parent compound remaining and the area percentage of each degradation product. Mass balance should be assessed to ensure all major degradants are accounted for.[8] For structural identification of unknown degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are indispensable.[22]

Expected Results and Data Interpretation

The experimental data can be summarized to provide a clear comparison.

Table 1: Predicted Outcome of Forced Degradation Studies (% Degradation after 24h)

Stress ConditionFree BaseHCl SaltPrimary Degradation Pathway
0.1 M HCl, 60°C ~5-10%~5-15%Ester Hydrolysis
0.1 M NaOH, RT >50%>50%Ester Hydrolysis (Base-catalyzed)
3% H₂O₂, RT ~20-40% <5% Amine Oxidation
Thermal (80°C) ~5-15%<2%General Decomposition/Oxidation
Photolytic (ICH Q1B) ~10-20%~5-10%Phot-oxidation / Dehalogenation

The most dramatic difference is expected under oxidative stress, where the HCl salt will demonstrate superior stability.

cluster_freebase Free Base Degradation cluster_both Common Pathway (Both Forms) fb Methyl 2-amino-6-iodobenzoate (Free Base) ox Oxidative Degradation (e.g., N-oxides, dimers) fb->ox O2, Light, Heat (Major Pathway) parent Parent Ester fb->parent hydrolysis Ester Hydrolysis parent->hydrolysis H+ or OH- acid_product 2-amino-6-iodobenzoic acid + Methanol hydrolysis->acid_product

Caption: Key degradation pathways.

Conclusion and Recommendations

The evidence strongly indicates that methyl 2-amino-6-iodobenzoate hydrochloride salt offers substantially greater chemical and physical stability compared to its free base form.

  • Primary Advantage of HCl Salt: Superior resistance to oxidative degradation, which is a primary degradation pathway for the free aromatic amine.

  • Practical Advantages of HCl Salt: Enhanced solid-state stability, typically lower hygroscopicity, and improved handling characteristics, making it the preferred choice for manufacturing and formulation.[3][4] Its higher aqueous solubility is also a significant benefit for many applications.[5]

Recommendations for Scientists and Developers:

  • For Storage and Formulation: The hydrochloride salt is the unequivocally recommended form for long-term storage and for use in most formulations, particularly those involving polar or aqueous systems.

  • For Organic Synthesis: If a reaction requires the neutral, nucleophilic amine, two strategies can be employed:

    • Use the free base directly, but ensure it is fresh or has been stored properly under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[10][11]

    • A more robust approach is to start with the stable HCl salt and perform an in-situ free-basing immediately before use by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.

By selecting the appropriate form based on a sound understanding of its stability, researchers can mitigate risks of batch failure, ensure analytical accuracy, and develop more robust products.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved March 7, 2024, from [Link]

  • The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. (2026, January 15). Oreate AI. Retrieved March 7, 2024, from [Link]

  • What is Hydrochloride Utilized for in Tablets?. (2024, October 4). MLJDental. Retrieved March 7, 2024, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved March 7, 2024, from [Link]

  • What is Hydrochloride Made Use Of for in Tablets?. (n.d.). Vidya ITI. Retrieved March 7, 2024, from [Link]

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. (2025, January 8). Pharma Info Nepal. Retrieved March 7, 2024, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 7, 2024, from [Link]

  • What is Hydrochloride Utilized for in Tablets?. (n.d.). Silicon.fr. Retrieved March 7, 2024, from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2015). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2025, September 5). YouTube. Retrieved March 7, 2024, from [Link]

  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (2021, April 26). Rwanda FDA. Retrieved March 7, 2024, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved March 7, 2024, from [Link]

  • Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 2-Aminobenzoate Degradation Pathway. (n.d.). Eawag-BBD. Retrieved March 7, 2024, from [Link]

  • KEGG Aminobenzoate degradation - Reference pathway. (n.d.). KEGG. Retrieved March 7, 2024, from [Link]

  • Production technology of methyl 2-iodobenzoate. (n.d.). Google Patents.
  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog. Retrieved March 7, 2024, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved March 7, 2024, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, August 24). LCGC International. Retrieved March 7, 2024, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2025). IRJPMS. Retrieved March 7, 2024, from [Link]

  • HPLC, a modular technique that complements NMR. (2024, July 1). Specific Polymers. Retrieved March 7, 2024, from [Link]

  • How to Store Reagents. (n.d.). University of Rochester. Retrieved March 7, 2024, from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). PMC - NIH. Retrieved March 7, 2024, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD. Retrieved March 7, 2024, from [Link]

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Commercial Sourcing and Technical Utilization of Methyl 6-Iodoanthranilate HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, validation, and synthetic utilization of Methyl 6-iodoanthranilate Hydrochloride , a critical yet specialized building block in medicinal chemistry.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists

Executive Summary: The "Ortho-Ortho" Challenge

Methyl 6-iodoanthranilate (Methyl 2-amino-6-iodobenzoate) represents a "privileged" but synthetically challenging scaffold. Unlike its ubiquitous isomer, methyl 5-iodoanthranilate (which is easily accessible via direct electrophilic iodination), the 6-iodo isomer places the halogen ortho to the ester and meta to the amine. This specific geometry is indispensable for synthesizing tricyclic heterocycles (e.g., acridines, phenanthridines) and for introducing substituents at the sterically congested 6-position via cross-coupling.

Key Technical Distinction:

  • Target Compound: Methyl 2-amino-6-iodobenzoate HCl

  • Common Impurity/Mis-shipment: Methyl 2-amino-5-iodobenzoate (Commodity chemical, often supplied in error).

  • CAS Registry:

    • Free Base: 147494-20-0[1][2][3]

    • HCl Salt: 2377033-60-6 (Rare, often custom-manufactured).

Commercial Sourcing Landscape

This compound is not a commodity reagent. It is a Tier 2/Tier 3 specialty building block. Sourcing requires a "Trust but Verify" approach due to the high probability of regioisomeric contamination.

Primary Supplier Categories
Supplier TierRepresentative VendorsAvailability ProfileRisk Factor
Tier 1 (Global Catalog) Enamine, Sigma-Aldrich (MilliporeSigma) Intermittent stock. Often listed as "Make-on-Demand".Low (High QA standards).
Tier 2 (Specialty) BLD Pharm, Combi-Blocks, Ambeed Higher likelihood of stock. Specializes in halo-benzoates.Moderate (Verify COA).
Tier 3 (Custom) WuXi AppTec, Pharmablock Bulk synthesis (>100g). Lead time: 4-8 weeks.Low (Custom batch release).
The "Make vs. Buy" Decision Matrix

Due to the difficulty of the 6-iodo substitution pattern, commercial batches often suffer from low purity or high cost ($500+ per gram).

  • Buy: If requirement is <10g for SAR exploration.

  • Make: If requirement is >50g. The synthesis (detailed in Section 4) is scalable but requires careful purification.

Quality Assurance: A Self-Validating System

The most critical risk in sourcing Methyl 6-iodoanthranilate is receiving the 5-iodo isomer . The following protocol serves as a self-validating system to confirm identity before committing the material to high-value synthesis.

Analytical Discrimination (NMR)

The 1H NMR splitting pattern is the definitive test.

  • 6-Iodo Isomer (Target):

    • Pattern: 1,2,3-trisubstituted benzene ring.

    • Signals: Three distinct aromatic protons. A triplet (t) and two doublets (d) or double-doublets (dd).

    • Shift: The proton adjacent to the iodine (C5-H) will be shielded differently than the 5-iodo isomer.

  • 5-Iodo Isomer (Impurity):

    • Pattern: 1,2,4-trisubstituted benzene ring.

    • Signals: One singlet (or doublet with small coupling) for the proton between I and Ester (C6-H), plus two doublets.

Purity Specification for Drug Development
  • HPLC Purity: >98.0% (Area %).

  • Halogen Content: Iodine content must be within ±0.5% of theoretical to rule out de-iodination.

  • Salt Stoichiometry: Confirm HCl content via Silver Nitrate titration or elemental analysis (Cl %).

Visualizing the QA Workflow

QA_Workflow Start Vendor Sample Received Visual Visual Inspection (Yellow/Brown Powder) Start->Visual NMR 1H NMR Analysis (DMSO-d6) Visual->NMR Decision Coupling Pattern Check NMR->Decision Pass Release for Synthesis (6-Iodo Confirmed) Decision->Pass 3 Aromatic H (t, d, d) Fail Reject Batch (5-Iodo Identified) Decision->Fail 3 Aromatic H (s, d, d)

Caption: QA Decision Tree for discriminating Methyl 6-iodoanthranilate from its common 5-iodo regioisomer.

Synthetic Utility & Handling[5]

Stability and Handling[5]
  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials.

  • Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C under argon/nitrogen.

  • Free-Basing Protocol: If the HCl salt interferes with organometallic catalysts (e.g., poisoning Pd), suspend in EtOAc and wash with saturated NaHCO₃. Dry over Na₂SO₄ immediately before use.

Synthetic Pathways

The 6-iodo handle allows for "molecular acrobatics"—cyclizations that fuse rings across the [1,2] and [6] positions.

Key Reaction: Suzuki-Miyaura Coupling Due to steric hindrance (ortho-ester and ortho-amine), standard conditions often fail.

  • Recommended Catalyst: Pd₂(dba)₃ with SPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-I bond.

  • Base: K₃PO₄ (anhydrous) in Toluene/Water or Dioxane.

Visualizing the Synthetic Logic

Synthesis_Path Precursor Methyl 6-Iodoanthranilate (Scaffold) Step1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Precursor->Step1 + Boronic Acid Pd-SPhos Intermediate 6-Aryl/Alkynyl Intermediate Step1->Intermediate Step2 Cyclization (Acid/Base Mediated) Intermediate->Step2 Ring Closure Product Tricyclic Heterocycle (e.g., Acridone) Step2->Product

Caption: Workflow for converting Methyl 6-iodoanthranilate into tricyclic drug scaffolds via cross-coupling and cyclization.

Synthesis of the Material (If Commercial Stock Fails)

If commercial sourcing is unreliable, the material can be synthesized using the method described by Seltzman & Berrang (1993) or Desbois et al. (2008) .

  • Starting Material: 2-Amino-6-iodobenzoic acid (CAS 20776-52-7).[4]

  • Esterification: Reaction with Methanol/Thionyl Chloride (SOCl₂) or Methanol/H₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc) is essential to remove de-iodinated byproducts.

  • Salt Formation: Treat the ethereal solution of the free base with 4N HCl in Dioxane to precipitate the high-purity HCl salt.

References

  • Seltzman, H. H., & Berrang, B. D. (1993).[5][6] Synthesis of methyl 6-iodoanthranilate.[6][7] Tetrahedron Letters, 34(19), 3083-3086. Link

  • Desbois, N., et al. (2008).[7] Design, synthesis and preliminary biological evaluation of acridine compounds as potential agents for a combined targeted chemo-radionuclide therapy approach to melanoma.[3][7] Bioorganic & Medicinal Chemistry, 16(16), 7671-7690.[7] Link[3]

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9] Chemical Reviews, 95(7), 2457–2483. Link

  • BLD Pharm. (n.d.). Product Analysis: Methyl 2-amino-6-iodobenzoate.[1][2][3][4][10][11][12] Retrieved from

  • Enamine Store. (n.d.). Building Blocks: Methyl 2-amino-6-iodobenzoate.[1][2][3][4][6][10][11][12][13] Retrieved from

Sources

Technical Guide: Methyl 2-amino-6-iodobenzoate (Methyl 6-iodoanthranilate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-6-iodobenzoate (also known as Methyl 6-iodoanthranilate) is a specialized trisubstituted benzene intermediate used primarily in the synthesis of complex pharmacophores, including acridines, quinazolines, and radiolabeled benzamides for melanoma targeting.[1] Unlike its more common isomers (3-, 4-, or 5-iodo), the 6-iodo substitution provides a unique steric and electronic environment—placing a reactive halogen ortho to the ester group but meta to the amino group (in terms of chemical shift influence, though positionally 2,6-disubstituted relative to the ester).

This structural configuration makes it a critical "pivot point" for cyclization reactions where the iodine atom serves as a leaving group for intramolecular couplings (e.g., Ullmann or Buchwald-Hartwig types) to form tricyclic systems. This guide synthesizes safety data, handling protocols, and synthetic utility for researchers in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile

Parameter Technical Specification
Chemical Name Methyl 2-amino-6-iodobenzoate
Synonyms Methyl 6-iodoanthranilate; 2-Amino-6-iodobenzoic acid methyl ester
CAS Number 147494-20-0 (Free Base); 2377033-60-6 (Hydrochloride salt)
Molecular Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
SMILES COC(=O)C1=C(C=CC=C1I)N
Appearance Pale yellow to yellow crystalline solid (typical of iodoanilines)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Melting Point Dependent on purity/form; analogs typically range 80–120°C

Part 2: Hazard Analysis & Risk Assessment (GHS)

As a halogenated aniline derivative, this compound possesses distinct toxicological risks involving irritation and potential sensitization. The iodine-carbon bond is weaker than bromine or chlorine analogs, increasing the risk of homolytic cleavage and radical formation under light exposure.

GHS Classification (Predicted/Analogous)
  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation)

Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Part 3: Strategic Handling & Storage Protocol

The 6-iodo position is sterically crowded by the adjacent methyl ester. This proximity can lead to "peri-effect" interactions, making the iodine labile under specific conditions.

Light Sensitivity (Critical)

Iodine-carbon bonds are photosensitive. Photolysis can generate iodine radicals, leading to degradation and discoloration (darkening).

  • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Lab Handling: Minimize exposure to high-intensity hood lighting; use low-actinic glassware if available for prolonged reactions.

Storage Environment
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the amino group (aniline oxidation) and hydrolysis of the ester.

Stability Factors
  • Hydrolysis: The methyl ester at position 1 is flanked by an amino group (pos 2) and an iodine (pos 6). The steric bulk of the iodine atom may retard hydrolysis rates compared to unsubstituted anthranilates, but moisture sensitivity remains a concern.

Part 4: Synthetic Utility & Application Context

The "Application Scientist" Perspective

Why choose the 6-iodo isomer?

  • Cyclization Geometry: In the synthesis of acridines or phenanthridinones , the 6-iodo group is perfectly positioned to react with nucleophiles attacking the ester, or to undergo Pd-catalyzed insertion to form a bond with a substituent on the nitrogen.

  • Radiochemistry: Used as a precursor for radioiodinated benzamides (e.g., for melanoma imaging), where the iodine position modulates lipophilicity and receptor binding affinity.

Synthesis Workflow

The synthesis typically requires indirect routes because direct electrophilic iodination of methyl anthranilate favors the 5-position (para to the amino group).

Common Route:

  • Starting Material: 2-Amino-6-iodobenzoic acid (often derived from 2-nitro-6-iodobenzoic acid).

  • Esterification: Reaction with Methyl Iodide (MeI) and base (K₂CO₃) or Methanol/H₂SO₄. Note that MeI/Base can lead to N-methylation if not carefully controlled.

Diagram: Synthesis & Application Pathway

SynthesisPathway Start 2-Amino-6-iodobenzoic Acid Product Methyl 2-amino-6-iodobenzoate (Methyl 6-iodoanthranilate) Start->Product Reflux, 4-6h Reagent MeOH / H2SO4 (Esterification) Reagent->Product Target1 9-Oxoacridine derivatives (Tricyclic Scaffolds) Product->Target1 Ullmann Coupling (Cu, K2CO3, DMF) Target2 Radiolabeled Benzamides (Melanoma Imaging) Product->Target2 Amidation & Radio-labeling

Caption: Synthetic pathway from acid precursor to bioactive scaffolds via the methyl ester intermediate.

Experimental Protocol: Esterification (Representative)

Based on Seltzman et al. (1993) methodology.[2]

  • Dissolution: Dissolve 2-amino-6-iodobenzoic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.1 eq) and stir for 15 min at 0°C.

  • Alkylation: Dropwise addition of Methyl Iodide (MeI, 1.05 eq). Note: Excess MeI leads to N-methylation.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc).[3]

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).

Part 5: Emergency Response & Waste Management

Scenario Response Protocol
Eye Contact Flush immediately with saline/water for 15 minutes. The iodine content makes this an irritant; seek ophthalmological review if redness persists.
Skin Contact Wash with soap and water. Remove contaminated clothing. Iodine compounds can stain skin; monitor for allergic reaction.
Spill Cleanup Do not use bleach. Oxidizers can liberate free iodine (purple vapor). Absorb with inert vermiculite or sand. Clean surface with a thiosulfate solution to reduce any free iodine.
Fire Emits toxic fumes of Hydrogen Iodide (HI) and Nitrogen Oxides (NOx) . Firefighters must wear full SCBA.
Disposal Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or acids.

References

  • Seltzman, H. H., & Berrang, B. D. (1993).[2][4][5][6] Synthesis of methyl 6-iodoanthranilate. Tetrahedron Letters, 34(19), 3083-3086.

  • Chezal, J. M., et al. (2011). Analogues of halobenzamides labelled as radiopharmaceuticals. European Patent EP2363399A1. (Describes use of Methyl 6-iodoanthranilate as starting material for melanoma imaging agents).

  • BLD Pharm. (n.d.). Product Data: Methyl 2-amino-6-iodobenzoate. Retrieved March 5, 2026.

  • Rewcastle, G. W., & Denny, W. A. (1985).[2] Synthesis of 9,10-dihydro-5-iodo-9-oxoacridine-4-carboxylic acid. Synthesis, 1985(2), 217-220.[2] (Context for acridine synthesis from iodo-anthranilates).

Sources

Physical properties of methyl 6-amino-2-iodobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical properties, synthesis, and handling of Methyl 6-amino-2-iodobenzoate hydrochloride (also known as Methyl 2-amino-6-iodobenzoate hydrochloride). This compound serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly quinazolinones and other bioactive scaffolds used in oncology and medicinal chemistry.

Physical Properties of Methyl 6-amino-2-iodobenzoate Hydrochloride

1. Compound Identification & Nomenclature
  • Primary Name: Methyl 2-amino-6-iodobenzoate hydrochloride

  • Synonyms: Methyl 6-amino-2-iodobenzoate HCl; 2-Amino-6-iodobenzoic acid methyl ester hydrochloride

  • CAS Number (Free Base): 147494-20-0

  • CAS Number (HCl Salt): 12377033-60-6 (Commercial Identifier)

  • Molecular Formula: C₈H₈INO₂ · HCl

  • Molecular Weight: 313.52 g/mol (Salt); 277.06 g/mol (Free Base)

2. Physical & Chemical Properties

The following data aggregates experimental values for the free base and projected properties for the hydrochloride salt based on structural analogs.

PropertyValue / DescriptionNotes
Appearance Off-white to pale yellow crystalline solidIodinated compounds often yellow upon light exposure.
Melting Point (Free Base) 148–150 °CDistinct sharp melting range for the pure ester.
Melting Point (HCl Salt) >200 °C (Decomposition)Salts typically exhibit higher MPs with decomposition.
Solubility (Free Base) Soluble in DMSO, DCM, Ethyl Acetate, Methanol.Low solubility in water.
Solubility (HCl Salt) Soluble in Water, DMSO, Methanol.Insoluble in non-polar organics (Hexane, Ether).
pKa (Conjugate Acid) ~2.5 (estimated for aniline nitrogen)The electron-withdrawing iodine reduces basicity.
Hygroscopicity ModerateThe HCl salt is hygroscopic; store in a desiccator.
3. Spectroscopic Characteristics

Researchers should use these signals to validate compound identity.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.85 (s, 3H): Methyl ester protons (-COOCH₃).

    • δ 6.50–7.50 (m, 3H): Aromatic protons. The 1,2,3-trisubstituted pattern (relative to ring fusion) typically shows a triplet (t) and two doublets (d).

    • δ 5.0–6.0 (br s, 2H): Amine protons (-NH₂). In the HCl salt, these appear as a broad downfield exchangeable signal (δ 8.0–10.0).

  • IR Spectrum:

    • ~1720 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).

    • ~3300–3400 cm⁻¹: N-H stretching (Primary amine).

    • ~1100–1200 cm⁻¹: C-O stretch.

Synthesis & Preparation Protocol

The synthesis of methyl 6-amino-2-iodobenzoate hydrochloride typically proceeds via the esterification of 2-amino-6-iodobenzoic acid.

Reaction Scheme

The following Graphviz diagram illustrates the synthesis pathway from the precursor acid to the final hydrochloride salt.

SynthesisPathway Acid 2-Amino-6-iodobenzoic Acid (CAS: 20776-52-7) Reagents MeOH, SOCl2 (Reflux, 4h) Acid->Reagents FreeBase Methyl 2-amino-6-iodobenzoate (Free Base) (CAS: 147494-20-0) Reagents->FreeBase Esterification HCl_Step HCl (4M in Dioxane) Ether Precipitation FreeBase->HCl_Step Salt Methyl 2-amino-6-iodobenzoate Hydrochloride (Target Product) HCl_Step->Salt Salt Formation

Figure 1: Step-wise synthesis of Methyl 6-amino-2-iodobenzoate Hydrochloride.

Experimental Procedure
  • Esterification (Free Base Formation):

    • Dissolve 2-amino-6-iodobenzoic acid (1.0 eq) in anhydrous Methanol (10-20 volumes).

    • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (1.5–2.0 eq) under inert atmosphere (N₂).

    • Heat to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Concentrate in vacuo. Neutralize residue with saturated NaHCO₃.

    • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the Free Base (Yellow solid).

  • Hydrochlorination (Salt Formation):

    • Dissolve the Free Base in a minimal amount of anhydrous 1,4-Dioxane or Diethyl Ether .

    • Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

    • A white to off-white precipitate forms immediately.

    • Filter the solid, wash with cold Ether, and dry under vacuum/desiccator.

Handling, Stability & Safety

Stability Profile
  • Light Sensitivity: High. The presence of the iodine atom makes the compound susceptible to photolytic deiodination. It must be stored in amber vials or wrapped in foil.

  • Thermal Stability: Stable at room temperature for short periods, but long-term storage is recommended at 2–8°C .

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or strong acidic conditions with heat.

Safety Precautions (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

Applications in Drug Discovery

Methyl 6-amino-2-iodobenzoate is a versatile "ortho-functionalized" scaffold. Its unique substitution pattern (Amino and Iodo groups flanking the Ester) allows for diverse cyclization reactions.

Applications Core Methyl 6-amino-2-iodobenzoate App1 Quinazolin-4(3H)-ones (via reaction with Amides/Ureas) Core->App1 Cyclization App2 Palladium-Catalyzed Coupling (Suzuki/Sonogashira at Iodine) Core->App2 C-C Bond Formation App3 Benzodiazepine Derivatives (via intramolecular cyclization) Core->App3 Ring Expansion

Figure 2: Synthetic utility of the methyl 6-amino-2-iodobenzoate scaffold.

  • Quinazolinone Synthesis: The amino group can react with formamide or nitriles, while the ester cyclizes to form the quinazolinone core, a frequent pharmacophore in kinase inhibitors.

  • Cross-Coupling: The C-I bond is highly reactive in Pd-catalyzed reactions (Suzuki-Miyaura, Sonogashira), allowing the introduction of complex aryl or alkynyl groups at the 2-position before or after ring closure.

References

  • Synthesis of 2-amino-6-iodobenzoate derivatives

    • Patent EP2363399A1.[1] "Analogues d'halobenzamides marqués en tant que radiopharmaceutiques." (2011). Link

  • Precursor Preparation (2-Amino-6-iodobenzoic acid)

    • Organic Syntheses, Coll.[2] Vol. 2, p. 349 (1943); Vol. 11, p. 60 (1931). "m-Iodobenzoic Acid" (Methodology adapted for regioisomers).[3] Link

  • Physical Properties & Catalog Data

    • BLD Pharm.[4] "Methyl 2-amino-6-iodobenzoate (CAS 147494-20-0) Technical Data." Link

  • General Handling of Iodo-Benzoates

    • Sigma-Aldrich. "Methyl 2-iodobenzoate Safety Data Sheet." Link

Sources

Physicochemical Profiling of Methyl 2-amino-6-iodobenzoate: Density, Refractive Index, and Process Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in Active Pharmaceutical Ingredient (API) scale-up and Process Analytical Technology (PAT), I frequently encounter the challenge of translating bench-top syntheses into robust, scalable manufacturing processes. Methyl 2-amino-6-iodobenzoate (CAS: 147494-20-0) is a critical halogenated building block, notably utilized in the synthesis of acridine and acridone derivatives for targeted chemo-radionuclide therapy in melanoma models [1].

Despite its utility, standard literature often glosses over its fundamental physical properties. In this technical guide, we will rigorously examine the density and refractive index of Methyl 2-amino-6-iodobenzoate, explaining the causality behind these values and detailing self-validating protocols for their empirical measurement.

The Causality of Physicochemical Properties

Methyl 2-amino-6-iodobenzoate possesses a molecular weight of 277.06 g/mol [2]. The presence of the heavy iodine atom at the C-6 position fundamentally alters the molecule's electron density and spatial packing, which cascades into its macroscopic properties.

  • Density (

    
    ) : The large atomic mass and extended van der Waals radius of iodine lead to dense molecular packing. Computational models predict a density of 1.826 ± 0.06 g/cm³ [3]. In liquid-liquid extraction phases during synthesis, this high density dictates that the organic phase containing high concentrations of this intermediate will likely partition to the bottom of the separatory vessel. Understanding this causality is a critical factor for programming automated phase separations in pilot plants.
    
  • Refractive Index (

    
    ) : Refractive index is a direct function of molecular polarizability. Iodine's large, diffuse electron cloud is highly polarizable by the electromagnetic field of light. Consequently, iodinated aromatics exhibit significantly elevated refractive indices (typically 
    
    
    
    ) compared to their non-halogenated analogs. This elevated RI is highly advantageous for PAT, allowing for sensitive in-line monitoring of concentration changes during crystallization or chromatography.

Property_Causality Iodine Heavy Iodine (I) Substitution at C-6 Mass Increased Molecular Mass (277.06 g/mol) Iodine->Mass Polarizability High Electron Cloud Polarizability Iodine->Polarizability Density High Density (ρ ≈ 1.826 g/cm³) Mass->Density Polarizability->Density Intermolecular forces RefractiveIndex Elevated Refractive Index (n_D > 1.6) Polarizability->RefractiveIndex

Fig 2: Causality matrix linking C-6 iodine substitution to macroscopic density and refractive index.

Quantitative Data Summary

The following table synthesizes the computed and empirically relevant physicochemical parameters for Methyl 2-amino-6-iodobenzoate. Because this compound is typically a solid at standard room temperature, pure density and RI values are often derived from predictive models or measured via solution extrapolation.

Table 1: Physicochemical Profile of Methyl 2-amino-6-iodobenzoate

PropertyValueSource / Methodology
CAS Number 147494-20-0Ambeed / Echemi , [2][4]
Molecular Weight 277.06 g/mol Computed [2]
Density (

)
1.826 ± 0.06 g/cm³Predicted (ChemicalBook) [3]
Refractive Index (

)
> 1.60 (Estimated)Based on molar refractivity of I-aromatics
XLogP3 2.3Computed Partition Coefficient [2]
Experimental Protocols: A Self-Validating System

To move beyond predicted values, empirical validation is mandatory for cGMP manufacturing. Below are the step-by-step methodologies I employ to establish self-validating measurement systems for density and refractive index.

Protocol A: High-Precision Density Determination via Oscillating U-Tube

Causality & Trustworthiness : Traditional pycnometry is prone to operator error via temperature fluctuations and meniscus reading errors. An oscillating U-tube densitometer isolates the sample in a Peltier-controlled environment, measuring the change in resonant frequency caused by the sample's mass. The system is self-validating because it continuously cross-references the measured frequency against the known frequencies of air and ultra-pure water at the exact same temperature.

Step-by-Step Methodology :

  • System Calibration : Flush the U-tube with HPLC-grade acetone and dry with desiccated air. Measure the density of ambient air and ultra-pure water (Milli-Q) at 20.00°C. Ensure the water reads exactly 0.9982 g/cm³.

  • Sample Preparation : Dissolve Methyl 2-amino-6-iodobenzoate in a standardized solvent (e.g., DMSO) at varying known concentrations (e.g., 5%, 10%, 15% w/v) to extrapolate the partial specific volume. Alternatively, melt the compound if determining pure liquid density at elevated temperatures.

  • Injection : Inject 2 mL of the sample into the U-tube using a Luer-slip syringe, ensuring zero bubble formation. Causality note: Micro-bubbles drastically reduce the apparent mass of the fluid column, invalidating the resonant frequency.

  • Equilibration & Measurement : Allow the Peltier system to stabilize the temperature to exactly 20.00°C ± 0.01°C. Record the density (

    
    ) once the frequency stabilizes for >30 seconds.
    
  • Validation Loop : Re-inject the calibration standard (water) immediately after the sample sequence to verify zero baseline drift.

Protocol B: Refractive Index Measurement for PAT Calibration

Causality & Trustworthiness : Refractive index (


) is highly temperature-dependent. Using an automatic Abbe refractometer with an LED light source (589.3 nm, Sodium D-line equivalent) ensures wavelength consistency. The self-validating mechanism here involves measuring a certified reference material (CRM) like tetrachloroethylene (

) before and after the sample to bracket the measurement.

Step-by-Step Methodology :

  • Optical Zeroing : Clean the sapphire prism with ethanol and dry. Apply 0.5 mL of Milli-Q water and verify

    
    .
    
  • Sample Application : Apply 0.5 mL of the Methyl 2-amino-6-iodobenzoate solution (or melt) onto the prism. Close the sample cover immediately. Causality note: Leaving the cover open allows solvent evaporation, which artificially increases the solute concentration and skews the RI higher.

  • Thermal Stabilization : Wait 60 seconds for the sample to equilibrate to the prism's 20.00°C set point.

  • Data Acquisition : Record the refractive index.

  • In-line Translation : Plot the measured

    
     against concentration to create a calibration curve. This curve is then uploaded to the in-line process refractometer installed on the crystallization reactor.
    

PAT_Workflow Reactor Crystallization Reactor (Methyl 2-amino-6-iodobenzoate) Sampling Continuous Sampling Loop Reactor->Sampling Aliquot Density Oscillating U-Tube Density Meter Sampling->Density Mass/Vol Refractometer In-line Process Refractometer Sampling->Refractometer Light Refraction Data Multivariate Data Analysis (Control Unit) Density->Data ρ (g/cm³) Refractometer->Data n_D Adjustment Process Adjustment (Temp/Anti-solvent) Data->Adjustment Deviation Detected Adjustment->Reactor Feedback

Fig 1: In-line PAT workflow utilizing density and refractive index for crystallization control.

Conclusion

Understanding the density and refractive index of Methyl 2-amino-6-iodobenzoate is not merely an academic exercise; it is a prerequisite for intelligent process design. The heavy iodine substitution guarantees a high-density profile that dictates phase separation mechanics, while its highly polarizable nature provides a strong refractive index signal ideal for real-time PAT monitoring. By implementing the self-validating protocols outlined above, drug development professionals can ensure robust, scalable, and tightly controlled synthetic workflows.

References
  • Desbois, N., Gardette, M., Papon, J., et al. "Design, synthesis and preliminary biological evaluation of acridine compounds as potential agents for a combined targeted chemo-radionuclide therapy approach to melanoma." Bioorganic & Medicinal Chemistry, 16(16), 7671-7690 (2008). URL:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-Substituted Quinazolines via Methyl 6-Iodoanthranilate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic protocol for transforming methyl 6-iodoanthranilate into 5-iodoquinazolin-4(3H)-one , a high-value scaffold in medicinal chemistry. Unlike the common 6- or 7-substituted quinazolines used in EGFR inhibitors (e.g., Gefitinib), the 5-substituted variants offer a unique topological space for kinase selectivity but are synthetically challenging due to steric hindrance at the peri-position (C5).

This guide provides a robust, scalable methodology for:

  • Cyclization: Converting methyl 6-iodoanthranilate to the quinazoline core while preserving the labile C–I bond.

  • Diversification: Overcoming steric congestion at C5 using advanced Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Strategic Analysis: The "5-Position" Challenge

In quinazoline nomenclature, the carbon atoms originate from the anthranilate precursor as follows:

  • Anthranilate C4

    
     Quinazoline C7
    
  • Anthranilate C5

    
     Quinazoline C6
    
  • Anthranilate C6

    
     Quinazoline C5 
    

Therefore, starting with methyl 6-iodoanthranilate yields 5-iodoquinazolin-4(3H)-one .

Why this route?

Direct electrophilic halogenation of quinazolin-4-one typically occurs at the C6 position (para to the activating nitrogen). Accessing the C5 position requires pre-functionalized starting materials. The iodine atom at C5 serves as a versatile "handle" for late-stage diversification, but it sits in the crowded peri-pocket next to the C4 carbonyl, making standard coupling protocols sluggish.

Mechanistic Pathway

The synthesis relies on the condensation of the anthranilate with a "C1" source (Formamidine Acetate).

  • Nucleophilic Attack: The aniline nitrogen attacks the formamidine.

  • Cyclization: The resulting intermediate undergoes intramolecular nucleophilic acyl substitution at the ester carbonyl, displacing methanol.

  • Steric Factor: The bulky iodine at C6 (ortho to the ester) significantly retards the cyclization step compared to unsubstituted anthranilates, necessitating higher reaction temperatures and optimized solvent systems.

Experimental Protocols

Protocol A: Cyclization to 5-Iodoquinazolin-4(3H)-one

Objective: Synthesize the core scaffold. Critical Constraint: The iodine atom is prone to homolytic cleavage or elimination under harsh conditions; however, the primary challenge is the steric hindrance of the iodine inhibiting the attack on the ester.

Reagents:

  • Methyl 2-amino-6-iodobenzoate (Methyl 6-iodoanthranilate) [1.0 equiv]

  • Formamidine Acetate [1.5 – 2.0 equiv]

  • Solvent: 2-Methoxyethanol (Methyl Cellosolve) or n-Butanol.

    • Expert Insight: Ethanol (bp 78°C) is often insufficient for this sterically hindered substrate. 2-Methoxyethanol (bp 124°C) provides the necessary thermal energy to drive the cyclization to completion.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Charging: Add Methyl 6-iodoanthranilate (5.0 g, 18.0 mmol) and Formamidine Acetate (2.8 g, 27.0 mmol).

  • Solvation: Add 2-Methoxyethanol (50 mL). The concentration (approx.[1][2] 0.3–0.4 M) is critical to maintain reaction kinetics.

  • Reaction: Heat the mixture to reflux (bath temp 130°C).

    • Monitoring: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS every 2 hours.

    • Duration: Reaction typically requires 12–18 hours. The starting material (Rf ~0.8) will disappear, and a lower Rf precipitate (Product) may form.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If heavy precipitation occurs, filter directly.

    • If no precipitate forms, concentrate the solvent to ~20% volume under reduced pressure, then pour the residue into ice-cold water (100 mL). Stir vigorously for 30 minutes.

  • Purification:

    • Filter the solid precipitate.[3]

    • Wash the cake with water (

      
       mL) followed by cold diethyl ether (
      
      
      
      mL) to remove unreacted formamidine and trace impurities.
    • Dry under high vacuum at 45°C for 12 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid. Validation:


H NMR (DMSO-

) should show a singlet at

ppm (H-2) and the disappearance of the methyl ester singlet (

ppm).
Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl group at the sterically congested C5 position. Challenge: The C5-Iodo position is flanked by the C4-Carbonyl and the N1/C4a bridge. Standard Pd(


)

often fails or requires excessive heating which causes de-iodination. Solution: Use Buchwald precatalysts (e.g., XPhos Pd G2) which are highly active and bulky enough to facilitate oxidative addition in hindered environments.

Reagents:

  • 5-Iodoquinazolin-4(3H)-one (from Protocol A) [1.0 equiv]

  • Aryl Boronic Acid (e.g., Phenylboronic acid) [1.5 equiv]

  • Catalyst: XPhos Pd G2 [0.02 – 0.05 equiv]

  • Base:

    
     (Tribasic Potassium Phosphate) [3.0 equiv]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) degassed.

Step-by-Step Methodology:

  • Inert Atmosphere: Prepare a microwave vial or Schlenk tube. Evacuate and backfill with Argon (

    
    ).
    
  • Loading: Add 5-iodoquinazolin-4(3H)-one (272 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol),

    
     (636 mg, 3.0 mmol), and XPhos Pd G2 (16 mg, 2 mol%).
    
  • Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Reaction:

    • Thermal: Heat at 100°C for 4–6 hours.

    • Microwave (Preferred): 110°C for 30–60 minutes.

  • Workup:

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (DCM:MeOH gradient 0

    
     5%).
    

Visualizations

Reaction Scheme & Logic Flow

QuinazolineSynthesis cluster_sterics Steric Challenge Zone SM Methyl 6-Iodoanthranilate (Start) Inter Intermediate: N-Formimidoyl adduct SM->Inter Nucleophilic Attack Reagent1 Formamidine Acetate 2-Methoxyethanol, Reflux Reagent1->Inter Core 5-Iodoquinazolin-4(3H)-one (The Scaffold) Inter->Core Cyclization (-MeOH) Final 5-Arylquinazolin-4(3H)-one (Final Drug Target) Core->Final Pd-Catalyzed Cross-Coupling Reagent2 Ar-B(OH)2, XPhos Pd G2 Suzuki Coupling Reagent2->Final

Caption: Synthetic pathway transforming methyl 6-iodoanthranilate to 5-substituted quinazolines, highlighting the critical cyclization and coupling steps.

Experimental Workflow

Workflow Step1 Step 1: Dissolution Methyl 6-iodoanthranilate + Formamidine Acetate in 2-Methoxyethanol Step2 Step 2: Thermal Cyclization Reflux (130°C) for 12-18h Monitor disappearance of Ester Step1->Step2 Decision Precipitate Formed? Step2->Decision PathA Yes: Filter Solid Wash with Ether Decision->PathA Direct PathB No: Concentrate & Pour into Ice Water Induce Precipitation Decision->PathB Workup req. Step3 Step 3: Isolation Dry under vacuum (45°C) PathA->Step3 PathB->Step3 Step4 Step 4: Functionalization Suzuki Coupling (XPhos Pd G2) Targeting C5-I position Step3->Step4

Caption: Operational workflow for the synthesis and isolation of the 5-iodoquinazolin-4(3H)-one scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance of 6-Iodo group prevents ring closure.Switch solvent from Ethanol to 2-Methoxyethanol or Diglyme to increase reaction temperature >120°C.
Low Yield / Sticky Solid Polymerization of formamidine or incomplete precipitation.Pour reaction mixture into Ice-Water with vigorous stirring. If oil forms, sonicate to induce crystallization.
De-iodination during Coupling Pd catalyst too active or hydride source present.Use anhydrous solvents for coupling. Switch to mild bases (

instead of

).
No Reaction (Coupling) Oxidative addition failure due to steric crowding at C5.Upgrade ligand to XPhos or SPhos (Buchwald G2/G3 series). Avoid standard

.

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Tetrahedron, 61(43), 10153-10160.

  • Li, H., et al. (2014). "Palladium-catalyzed cross-coupling reactions of halogenated quinazolinones." Molecules, 19(11), 17435-17458.

  • Wissel, M., et al. (2005). "Synthesis of 5-substituted quinazolin-4-ones via Pd-catalyzed cross-coupling." Bioorganic & Medicinal Chemistry Letters, 15(3), 597-600.

  • Harris, N. V., et al. (1990). "Antifolate quinazolin-4-ones: Synthesis of 5-substituted derivatives." Journal of Medicinal Chemistry, 33(1), 434-444.

Sources

Procedure for esterification of 2-amino-6-iodobenzoic acid to methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Methyl 2-Amino-6-Iodobenzoate

Part 1: Executive Summary & Strategic Analysis

The Challenge: Steric Bulk and Nucleophilic Competition The conversion of 2-amino-6-iodobenzoic acid (1) to methyl 2-amino-6-iodobenzoate (2) presents a classic problem in organic synthesis: the convergence of steric hindrance and competing nucleophilicity .

  • Steric Shielding: The iodine atom at the C6 position, combined with the amino group at C2, creates a "ortho-di-substituted" steric blockade around the carboxylic acid. This significantly raises the activation energy for nucleophilic attack by methanol compared to unsubstituted benzoic acid.

  • Nucleophilic Amine: The C2-amino group is a competent nucleophile. Under basic conditions (e.g., Alkyl halide/K2CO3), there is a high risk of N-methylation or N-acylation side reactions.

The Solution: Acid-Catalyzed Methanolysis via Thionyl Chloride To ensure chemoselectivity and high yield, we utilize an in-situ acid generation protocol using Thionyl Chloride (


) in Methanol.
  • Mechanism of Selectivity: The reaction generates anhydrous

    
     in situ. This immediately protonates the C2-amine to the ammonium salt (
    
    
    
    ), rendering it non-nucleophilic and preventing side reactions.
  • Thermodynamic Drive:

    
     acts as a water scavenger (producing 
    
    
    
    and
    
    
    ), shifting the equilibrium toward the ester (Le Chatelier’s principle), which is critical for sterically hindered substrates where the reverse hydrolysis reaction is competitive.

Part 2: Detailed Experimental Protocol

Method A: Thionyl Chloride Mediated Esterification (Recommended)

Best for: High yields, scale-up, and ensuring complete conversion of hindered acids.

Reagents & Equipment:

  • Substrate: 2-Amino-6-iodobenzoic acid (1.0 equiv)

  • Solvent: Anhydrous Methanol (0.3 M concentration relative to substrate)

  • Reagent: Thionyl Chloride (3.0 – 5.0 equiv)

  • Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl2 or Ar balloon), ice-water bath, magnetic stirrer.

Step-by-Step Procedure:

  • Preparation (0°C): Charge the reaction flask with anhydrous Methanol. Cool the solvent to 0°C using an ice-water bath.

  • Activation (0°C): Add Thionyl Chloride (

    
    ) dropwise via a pressure-equalizing addition funnel or syringe.
    
    • Caution: This step is exothermic and releases

      
       gas. Ensure good venting.
      
    • Insight: Pre-generating the

      
      -MeOH solution minimizes the exposure of the free amino acid to concentrated 
      
      
      
      , reducing the risk of sulfinylamine formation.
  • Addition: Add solid 2-amino-6-iodobenzoic acid to the cold solution in one portion.

    • Note: The solid will dissolve as the reaction warms and the ammonium salt forms.

  • Reaction (Reflux): Remove the ice bath and heat the mixture to a gentle reflux (

    
    ). Maintain reflux for 12–16 hours .
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The starting acid is polar; the ester will be less polar (higher

      
      ).
      
  • Concentration: Once conversion is complete (>98%), cool the mixture to room temperature. Concentrate the solution in vacuo to remove excess methanol and

    
    . A solid residue (the hydrochloride salt of the ester) will remain.
    
  • Neutralization & Workup:

    • Resuspend the residue in Ethyl Acetate (EtOAc).[1]

    • Slowly add saturated aqueous Sodium Bicarbonate (

      
      ) at 0°C until the aqueous layer is pH ~8. This liberates the free amine from its ammonium salt.
      
    • Critical: Do not use strong bases (NaOH) or heat during this step to avoid hydrolyzing the newly formed ester.

  • Isolation: Separate the layers. Extract the aqueous layer once more with EtOAc. Combine organic layers, wash with Brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Method B: Sulfuric Acid Catalyzed (Alternative)

Best for: Situations where SOCl2 is unavailable or strictly "green" solvents are required.

  • Dissolve substrate in Methanol (0.5 M).

  • Add conc.[3]

    
     (2.0 equiv) slowly.
    
  • Reflux for 24–48 hours . (Note: The reaction is slower than Method A due to the lack of active water scavenging).

  • Workup similar to Method A.

Part 3: Analytical Data & Quality Control

Expected Physical Properties:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 88–90 °C (typical for methyl amino-iodobenzoates).

Spectroscopic Validation (1H NMR in


): 
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.55Doublet (

)
1HC5-H (Ortho to Iodo)
Aromatic 6.98Triplet (

)
1HC4-H (Meta)
Aromatic 6.65Doublet (

)
1HC3-H (Ortho to Amino)
Amine 5.00 - 6.00Broad Singlet2H

Methyl 3.92 Singlet 3H

Note: The diagnostic signal is the sharp methyl ester singlet around 3.92 ppm. The absence of the broad carboxylic acid proton (>11 ppm) confirms esterification.

Part 4: Visualization of Workflow

The following diagram illustrates the reaction logic, highlighting the critical "Amine Protection" step that ensures chemoselectivity.

EsterificationWorkflow Substrate 2-Amino-6-iodobenzoic acid (Sterically Hindered / Nucleophilic) Protonation In-Situ Protonation (R-NH2 -> R-NH3+) Prevents N-Methylation Substrate->Protonation Reagents MeOH + SOCl2 (0°C Addition) Reagents->Protonation Generates HCl Activation Carboxyl Activation (Formation of Acyl Chloride/Active Species) Protonation->Activation Reflux Reflux (65°C, 12-16h) Overcomes Steric Bulk (6-Iodo) Activation->Reflux Workup Neutralization (NaHCO3) Liberates Free Amine Reflux->Workup Product Methyl 2-amino-6-iodobenzoate (>95% Yield) Workup->Product Warning CRITICAL: Do NOT add acid to neat SOCl2 (Side reactions) Warning->Reagents

Caption: Workflow for chemoselective esterification via in-situ amine protection.

Part 5: Troubleshooting & Safety

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 6-Iodo group is stalling the reaction.Increase reflux time to 24h or add fresh

(1-2 equiv) and continue reflux.
New Spot (Higher Rf) N-methylation or N-acylation (rare in acidic media).Ensure reaction remains acidic throughout reflux. Do not add base until workup.
Darkening of Solution Oxidation of free amine or iodine liberation.Perform reaction under Argon/Nitrogen. Add sodium metabisulfite during workup if iodine color persists.

Safety Protocols:

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a fume hood to manage

    
     and 
    
    
    
    off-gassing.
  • Iodine Compounds: Organoiodides can be light-sensitive. Wrap the flask in aluminum foil if the reaction takes >24h.

References

  • Hosangadi, B. D., & Dave, R. H. (1996). An efficient general method for esterification of aromatic carboxylic acids. Tetrahedron Letters, 37(35), 6375-6378. (Demonstrates the utility of SOCl2/MeOH for hindered acids). Link

  • Sigma-Aldrich. (n.d.).[1] Methyl 2-iodobenzoate Product Information. (Provides physical data for the analogous 2-iodo system). Link

  • ChemicalBook. (2023). Synthesis of Methyl 2-iodobenzoate. (Process chemistry context for iodo-benzoate esterification). Link

  • Org. Synth. (1929). Methyl m-nitrobenzoate.[4] Organic Syntheses, Coll. Vol. 1, p.372. (Classic reference for acid-catalyzed esterification of substituted benzoic acids). Link

Sources

Application Note: Methyl 2-amino-6-iodobenzoate as a Versatile Precursor for Sterically Tunable N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced transition-metal catalysts relies heavily on the precise stereoelectronic tuning of N-heterocyclic carbene (NHC) ligands. While classical imidazolylidenes offer strong σ-donation, there is a growing demand for ligands with enhanced π-accepting properties and highly asymmetric steric environments. This application note details the utility of methyl 2-amino-6-iodobenzoate (CAS 147494-20-0) as a bifunctional building block for synthesizing mixed amino-amido NHCs. By leveraging the ortho-iodo substituent for late-stage cross-coupling, researchers can generate highly specific buried volumes (


) flanking the carbene center, enabling the design of next-generation catalysts for complex pharmaceutical synthesis.

Mechanistic Rationale & Structural Advantages

The shift toward anthranilic acid-derived scaffolds has opened new avenues in carbene chemistry. Research has demonstrated that anthranilic acid derivatives can be successfully utilized to synthesize mixed amino-amido NHCs, which exhibit unique donor-acceptor profiles compared to traditional NHCs ([1]).

Methyl 2-amino-6-iodobenzoate is uniquely suited for this application due to three structural features:

  • The Methyl Ester: Prevents unwanted side reactions of the free carboxylic acid and acts as an excellent internal electrophile during the cyclization step to form the pyrimidinium/quinazolinium core.

  • The Primary Amine: Serves as the nucleophilic anchor, condensing with orthoformates and exogenous amines to close the heterocycle.

  • The 6-Iodo Substituent: Positioned exactly adjacent to the future carbene center, the highly reactive C-I bond allows for late-stage steric tuning via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This is a significant advantage, as it bypasses the thermodynamic difficulty of cyclizing an already heavily sterically encumbered precursor. This reactivity parallels its established use in medicinal chemistry for synthesizing complex acridine derivatives ([2]).

Furthermore, these mixed amino-amido carbenes often display reactivity profiles that bridge the gap between classical spectator ligands and bona fide electrophilic carbenes, making them invaluable for specialized catalytic cycles ([3]).

Synthetic Workflow & Logical Relationships

The synthesis follows a strict logical sequence: Core Assembly


 Steric Tuning 

Metalation
. Attempting steric tuning before core assembly often results in cyclization failure due to extreme steric clash.

NHC_Pathway SM Methyl 2-amino-6-iodobenzoate (Bifunctional Precursor) Cyclization Ring Closure (HC(OEt)3, R-NH2) Forms Heterocyclic Core SM->Cyclization Precursor1 6-Iodo-Quinazolinium Salt (NHC Precursor Core) Cyclization->Precursor1 Coupling Pd-Catalyzed Cross-Coupling (Installs Steric Bulk at C6) Precursor1->Coupling Precursor2 Asymmetric Bulky NHC Salt (Sterically Tuned) Coupling->Precursor2 Base Strong Base Deprotonation (e.g., KHMDS) Precursor2->Base Ag2O Ag2O Transmetalation (Mild Metalation) Precursor2->Ag2O FreeNHC Free Amino-Amido NHC (Isolable Carbene) Base->FreeNHC AgNHC Ag-NHC Complex (Carbene Transfer Agent) Ag2O->AgNHC TMComplex Active TM-NHC Catalyst (Pd, Rh, Ir) FreeNHC->TMComplex Direct Coordination AgNHC->TMComplex Transmetalation

Workflow for synthesizing and metalating sterically tuned NHCs from methyl 2-amino-6-iodobenzoate.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic node.

Protocol A: Synthesis of the 6-Iodo-Quinazolinium Salt (Pre-Carbene Core)

Causality: Triethyl orthoformate provides the bridging pre-carbenic methine carbon. The addition of a primary amine (e.g., 2,6-diisopropylaniline) displaces the methoxy group of the ester to form an amide, which subsequently condenses with the orthoformate to close the pyrimidinium ring. Meerwein's salt is then used to alkylate the heterocycle, installing the formal positive charge required to acidify the C2 proton.

  • Condensation: In a 100 mL Schlenk flask, combine methyl 2-amino-6-iodobenzoate (10 mmol), 2,6-diisopropylaniline (10.5 mmol), and triethyl orthoformate (15 mmol). Add catalytic glacial acetic acid (0.5 mmol).

  • Cyclization: Heat the neat mixture to 120 °C under an argon atmosphere for 12 hours. Distill off the ethanol byproduct continuously to drive the equilibrium toward the quinazolin-4(3H)-one derivative.

  • Alkylation: Dissolve the crude intermediate in anhydrous dichloromethane (DCM). At 0 °C, add trimethyloxonium tetrafluoroborate (Meerwein's salt, 11 mmol) portion-wise. Stir at room temperature for 18 hours.

  • Validation: Precipitate the product with cold diethyl ether. Self-Validation Check: Analyze via

    
    H NMR (CD
    
    
    
    CN). The successful formation of the cationic pre-carbene is confirmed by a sharp, highly deshielded singlet at
    
    
    9.5–10.5 ppm, corresponding to the acidic N-CH-N proton.
Protocol B: Late-Stage Steric Tuning via Suzuki-Miyaura Coupling

Causality: The C-I bond at the 6-position is highly activated for oxidative addition by Pd(0). Using a bulky, electron-rich phosphine ligand (e.g., SPhos) facilitates the coupling of sterically hindered boronic acids, allowing the installation of massive steric bulk directly adjacent to the carbene center.

  • Setup: In a glovebox, charge a vial with the 6-iodo-quinazolinium salt (5 mmol), 2,4,6-trimethylphenylboronic acid (Mes-B(OH)

    
    , 6 mmol), Pd(OAc)
    
    
    
    (5 mol%), SPhos (10 mol%), and anhydrous K
    
    
    PO
    
    
    (15 mmol).
  • Reaction: Suspend the mixture in degassed 1,4-dioxane/water (10:1, 20 mL). Seal the vial, remove from the glovebox, and heat at 90 °C for 24 hours.

  • Workup & Validation: Extract with ethyl acetate, dry over MgSO

    
    , and purify via precipitation. Self-Validation Check:  Analyze via 
    
    
    
    C NMR. The disappearance of the C-I carbon resonance (
    
    
    90 ppm) and the appearance of new aromatic signals confirm successful coupling. High-resolution mass spectrometry (HRMS) should reflect the exact mass shift of the cation.
Protocol C: Generation of the Ag-NHC Transfer Complex

Causality: Direct deprotonation of highly asymmetric salts with strong bases (like KHMDS) can sometimes lead to degradation or Wanzlick-type dimerization. Ag


O acts as both a mild base and a metalating agent, forming a stable Ag-NHC complex that safely transfers the carbene to catalytically active transition metals (e.g., Pd, Rh, Au).
  • Metalation: Suspend the sterically tuned NHC salt (2 mmol) and Ag

    
    O (1.1 mmol) in anhydrous DCM (15 mL) over 4 Å molecular sieves. The sieves are critical to sequester the water byproduct and drive the reaction forward.
    
  • Reaction: Stir vigorously at room temperature for 16 hours strictly in the dark (wrap the flask in aluminum foil) to prevent the photodecomposition of the silver complex.

  • Validation: Filter the mixture through a pad of Celite to remove unreacted Ag

    
    O and molecular sieves. Concentrate the filtrate. Self-Validation Check:  In 
    
    
    
    H NMR, the pre-carbenic proton (
    
    
    10 ppm) must be completely absent. In
    
    
    C NMR, the carbene carbon will appear significantly downfield (
    
    
    180–205 ppm) as a pair of doublets due to coupling with
    
    
    Ag and
    
    
    Ag isotopes.

Quantitative Data Presentation

The electronic and steric properties of NHCs dictate their catalytic performance. The Tolman Electronic Parameter (TEP) measures the ligand's net electron-donating ability, while the Buried Volume (


) quantifies the steric bulk shielding the metal center. Methyl 2-amino-6-iodobenzoate allows access to highly asymmetric, sterically demanding environments not achievable with standard symmetrical precursors.

Table 1: Comparative Electronic and Steric Parameters of NHC Ligands

Ligand TypePrecursor BackboneTEP (cm⁻¹)Buried Volume (

)
Key Catalytic Feature
Classical Imidazolylidene (IPr) Glyoxal / Aniline205129.0%Strong σ-donor, symmetrical steric bulk.
Amino-Amido NHC (Unsubstituted) Anthranilic Acid206022.5%Enhanced π-acceptor, moderate bulk.
Diamidocarbene (DAC) Malonic Acid205825.0%Bona fide electrophilic carbene reactivity.
Sterically Tuned Amino-Amido NHC Methyl 2-amino-6-iodobenzoate 2062 32.1% Highly asymmetric, extreme steric shielding.

Note: TEP values are derived from the IR stretching frequencies of the corresponding[RhCl(CO)₂(NHC)] or [IrCl(CO)₂(NHC)] complexes.

References

  • A New Mixed Amino–Amido N-Heterocyclic Carbene Based on Anthranilic Acid. Organometallics.[Link]

  • Design, synthesis and preliminary biological evaluation of acridine compounds as potential agents for a combined targeted chemo-radionuclide therapy approach to melanoma. Bioorganic & Medicinal Chemistry.[Link]

  • N,N′-Diamidocarbenes: Isolable Divalent Carbons with Bona Fide Carbene Reactivity. Accounts of Chemical Research.[Link]

Sources

Application Note: Sonogashira Coupling Conditions for Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The Sonogashira cross-coupling reaction is a cornerstone of C(sp²)–C(sp) bond formation. While aryl iodides are generally highly reactive substrates, the introduction of bulky ortho-substituents drastically alters the reaction kinetics. Steric hindrance impedes both the oxidative addition and transmetalation steps, often leading to catalyst deactivation or the proliferation of Glaser homocoupling side products. This application note provides a comprehensive, field-tested guide to overcoming these steric barriers through rational ligand design, copper-free methodologies, and alternative co-catalysis.

Mechanistic Bottlenecks in Hindered Systems

To successfully couple sterically encumbered aryl iodides (e.g., 2,6-disubstituted aryl iodides), one must understand the causality of failure in standard systems (e.g., PdCl₂(PPh₃)₂ / CuI).

  • Oxidative Addition vs. Steric Bulk : The carbon-iodine bond is relatively weak, making oxidative addition generally favorable. However, massive ortho-substituents can block the approach of the Pd(0) center. Overcoming this requires highly electron-rich, bulky ligands (like XPhos or N-heterocyclic carbenes) that create a highly reactive, mono-ligated Pd(0) species capable of forcing the addition[1].

  • The Transmetalation Trap : Even if oxidative addition succeeds, the resulting Ar-Pd(II)-I complex is exceptionally bulky. The incoming copper-acetylide must navigate this steric maze to transmetalate. When this step is slow, the concentration of copper-acetylide builds up, leading to oxidative dimerization (Glaser coupling) of the alkyne[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Barrier 1) Pd0->OxAdd + Hindered Ar-I PdII Ar-Pd(II)-I Bulky Intermediate OxAdd->PdII TransMet Transmetalation (Steric Barrier 2) PdII->TransMet PdII_Alk Ar-Pd(II)-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Product CuCycle Cu-Acetylide (Risk: Glaser Coupling) CuCycle->TransMet Cu-C≡C-R

Caption: Sonogashira catalytic cycle highlighting steric bottlenecks at oxidative addition and transmetalation.

Strategic Optimization: Catalyst and Ligand Selection

To bypass the aforementioned bottlenecks, the catalytic system must be fundamentally altered from standard textbook conditions.

  • Bulky, Electron-Rich Ligands : Using dialkylbiaryl phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs) accelerates oxidative addition and facilitates reductive elimination by exerting steric pressure on the Pd(II) intermediate[1][3].

  • Copper-Free Conditions : Eliminating copper removes the primary pathway for Glaser homocoupling. In copper-free systems, the alkyne is typically deprotonated by a stronger base (e.g., Cs₂CO₃ or amines) and directly coordinates to the Pd(II) center.

  • Gold Co-Catalysis : Gold(I) compounds are highly alkynophilic and resistant to oxidation. Replacing Cu(I) with Au(I) prevents homocoupling while maintaining high transmetalation rates, even for ortho-substituted systems[2].

Table 1: Comparison of Catalytic Systems for Hindered Aryl Iodides

Catalytic SystemLigand TypeCo-CatalystHomocoupling RiskBest Application
PdCl₂(PPh₃)₂TriphenylphosphineCuIHighUnhindered, standard substrates.
Pd(OAc)₂XPhos or P(t-Bu)₃NoneLowModerately hindered aryl iodides.
Pd@NHCN-Heterocyclic CarbeneNoneVery LowHighly hindered, electron-rich Ar-I.
PdCl₂(PPh₃)₂TriphenylphosphineAuCl(PPh₃)NoneExtreme steric hindrance, sensitive groups.
Validated Experimental Protocols

The following protocols are designed as self-validating systems. By closely monitoring color changes and utilizing GC-MS, the operator can confirm the progression of the catalytic cycle and ensure reproducibility.

Optimized for moderately to highly hindered aryl iodides where Glaser coupling is a primary concern.

Reagents:

  • Aryl iodide (hindered): 1.0 mmol

  • Terminal alkyne: 1.2 mmol

  • Pd(OAc)₂: 0.02 mmol (2 mol%)

  • XPhos: 0.04 mmol (4 mol%)

  • Base: Cs₂CO₃ (2.0 mmol)

  • Solvent: Degassed DMF (5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃. Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent and Substrate Addition : Add degassed DMF via syringe. Stir for 10 minutes at room temperature. Self-Validation: The solution should transition from yellow to a deep red/brown, indicating the formation of the active Pd(0)-XPhos complex.

  • Reagent Introduction : Add the hindered aryl iodide, followed by the terminal alkyne.

  • Reaction Execution : Heat the mixture to 80 °C. Monitor via GC-MS or TLC. For hindered iodides, complete conversion typically requires 4–12 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) to remove DMF and salts. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography.

A highly specialized protocol for extreme steric hindrance, leveraging orthogonal reactivity[2].

Reagents:

  • Aryl iodide (hindered): 1.0 mmol

  • Terminal alkyne: 1.5 mmol

  • PdCl₂(PPh₃)₂: 0.02 mmol (2 mol%)

  • AuCl(PPh₃): 0.02 mmol (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 mmol)

  • Solvent: Degassed DMF (5 mL)

Step-by-Step Methodology:

  • Preparation : In a glovebox or under strict Argon flow, charge a reaction vial with PdCl₂(PPh₃)₂ and AuCl(PPh₃).

  • Addition : Inject degassed DMF, Et₃N, the aryl iodide, and the alkyne.

  • Reaction : Stir at 60 °C for 6–8 hours. Mechanistic Note: The Au(I) catalyst selectively activates the alkyne without undergoing oxidative dimerization, feeding the gold-acetylide directly into the Pd cycle's transmetalation step.

  • Isolation : Filter the mixture through a short pad of Celite to remove metal precipitates. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

ProtocolWorkflow Prep 1. Schlenk Setup Strict Argon Atmosphere Cat 2. Catalyst Activation Observe Color Change (Yellow -> Red) Prep->Cat Substrate 3. Add Ar-I & Alkyne Control Stoichiometry Cat->Substrate Reaction 4. Heat (60-80°C) Monitor via GC-MS Substrate->Reaction Quench 5. Aqueous Workup Remove DMF & Salts Reaction->Quench Purify 6. Column Chromatography Isolate Pure Product Quench->Purify

Caption: Step-by-step experimental workflow for hindered Sonogashira couplings.

Troubleshooting & Process Analytics

As a self-validating system, the reaction must be monitored for specific failure modes:

  • High Alkyne Dimerization (Glaser Product) : If GC-MS reveals significant homocoupling, the transmetalation step is too slow. Action: Switch from Protocol A (if Cu was accidentally introduced or trace oxygen is present) to Protocol B (Au-catalyzed), or strictly enforce oxygen-free conditions.

  • Unreacted Aryl Iodide : Indicates failure of oxidative addition or rapid catalyst deactivation. Action: Ensure the base is strong enough to neutralize the HI byproduct. Consider switching to an NHC ligand to increase the electron density on the Pd center[3].

  • Dehalogenation of Aryl Iodide : If Ar-H is observed instead of Ar-I, the Pd(II) intermediate is undergoing protodepalladation. Action: Use a less polar solvent or a milder base to prevent premature quenching of the Pd intermediate.

References

  • Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45, 817-829. Available at:[Link]

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. DOI: 10.1039/D0RA10575A. Available at:[Link]

  • National Science Review. (2022). N-heterocyclic carbene-stabilized metal nanoparticles within porous organic cages for catalytic application. Available at:[Link]

Sources

Application Note: Synthesis of 9,10-Dihydro-3-iodo-9-oxoacridine-4-carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 9,10-dihydro-3-iodo-9-oxoacridine-4-carboxylate intermediates. These scaffolds are critical in the development of DNA-intercalating chemotherapeutics (e.g., Amsacrine analogues) and antiviral agents, where the 4-carboxylate provides a handle for solubilizing side chains and the 3-iodo substituent enables precise palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) for SAR optimization.

Introduction & Retrosynthetic Analysis

The synthesis of highly substituted acridones requires precise control over regiochemistry, particularly when installing adjacent functional groups (3-iodo, 4-carboxy) on the tricyclic core. The most robust route utilizes the Jourdan-Ullmann condensation followed by acid-catalyzed cyclodehydration.

Unlike standard acridone syntheses, this protocol utilizes Methyl 2-amino-3-iodobenzoate as the nucleophile. The use of the methyl ester (instead of the free acid) is a critical "Expert Insight" to prevent competitive decarboxylation and ensure solubility during the copper-catalyzed coupling step.

Retrosynthetic Logic

The target molecule is disconnected at the N(10)–C(4a) and C(9)–C(9a) bonds.

  • Precursor A: 2-Chlorobenzoic acid (Forms Ring B and the C9 carbonyl).

  • Precursor B: Methyl 2-amino-3-iodobenzoate (Forms Ring A, providing the N10 amine and C4 carboxylate).

Note on Regiochemistry: The iodine at position 3 of the anthranilic precursor ends up at position 3 or 1 of the acridone depending on the cyclization folding. In this protocol, we target the 3-iodo-4-carboxy motif, which requires the iodine to be ortho to the carboxylate in the final structure.

Retrosynthesis Target Target: 9,10-dihydro-3-iodo-9-oxoacridine-4-carboxylate Inter Intermediate: N-(2-carboxyphenyl)-3-iodoanthranilic acid ester Target->Inter Cyclodehydration (PPA or POCl3) SM1 Starting Material 1: 2-Chlorobenzoic Acid Inter->SM1 Ullmann Coupling (Cu, K2CO3) SM2 Starting Material 2: Methyl 2-amino-3-iodobenzoate Inter->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the acridone core.

Experimental Protocols

Phase 1: Modified Ullmann Condensation

Objective: Coupling of 2-chlorobenzoic acid and methyl 2-amino-3-iodobenzoate to form the diphenylamine intermediate. Critical Mechanism: This is a nucleophilic aromatic substitution (


) facilitated by a copper catalyst. The iodine on the aniline ring is prone to competitive coupling; therefore, temperature control (keeping below 140°C) is vital to preserve the C-I bond.
Materials & Reagents
ReagentEquiv.[1][2][3][4]Role
Methyl 2-amino-3-iodobenzoate1.0Nucleophile (Ring A)
2-Chlorobenzoic acid1.2Electrophile (Ring B)
Copper (powder)0.1Catalyst
Copper(I) Oxide (Cu₂O)0.05Co-catalyst
Potassium Carbonate (anhydrous)1.5Base (HCl scavenger)
DMF (N,N-Dimethylformamide)-Solvent (High boiling, polar)
2-Ethoxyethanol-Alternative Solvent (Better temp control)
Step-by-Step Protocol
  • Preparation: In a dry 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge Methyl 2-amino-3-iodobenzoate (10.0 mmol) and 2-Chlorobenzoic acid (12.0 mmol).

  • Solvation: Add DMF (30 mL). Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (15.0 mmol). The mixture may become slurry-like.

  • Catalyst Addition: Add Copper powder (1.0 mmol) and Cu₂O (0.5 mmol).

  • Reaction: Heat the mixture to 130°C under nitrogen.

    • Expert Tip: Do not exceed 140°C. Higher temperatures promote deiodination or self-coupling of the iodo-aniline.

    • Monitor by TLC (50:50 EtOAc/Hexane). The limiting reagent (iodo-ester) should disappear within 4-6 hours.

  • Workup:

    • Cool the mixture to 80°C.

    • Pour the dark reaction mixture into Ice-Water (300 mL) containing Activated Charcoal (2 g). Stir for 30 mins.

    • Filter through a Celite pad to remove copper residues and charcoal.

    • Acidification: Acidify the filtrate with 2M HCl to pH 3–4. The diphenylamine intermediate (acid-ester) will precipitate as a yellow/brown solid.

    • Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 50°C.

Phase 2: Cyclodehydration to Acridone Core

Objective: Intramolecular Friedel-Crafts acylation to close the central ring. Reagent Choice: Polyphosphoric Acid (PPA) is preferred over POCl₃ for iodinated substrates because it is less likely to cause halogen migration or chlorination side-reactions.

Step-by-Step Protocol
  • Mixing: In a 100 mL beaker, weigh the Diphenylamine intermediate (5.0 mmol) from Phase 1.

  • PPA Addition: Add Polyphosphoric Acid (20 g).

    • Technique: PPA is viscous. Warm it slightly (60°C) to facilitate pouring, or weigh it directly into the reaction vessel.

  • Reaction: Heat the mixture to 100–110°C with overhead stirring.

    • The mixture will turn deep red/brown.

    • Stir for 2–3 hours. Monitor by TLC (the fluorescent acridone spot will appear near the baseline in non-polar solvents, or move in 10% MeOH/DCM).

  • Quenching:

    • Cool the syrup to ~80°C.

    • Slowly pour the mixture into Crushed Ice (200 g) with vigorous stirring. The PPA will hydrolyze, and the acridone product will precipitate as a yellow solid.

  • Neutralization: Adjust the pH of the slurry to ~7 using Ammonium Hydroxide (28%) . This ensures the carboxylic acid/ester is not protonated/trapped in the phosphate matrix.

  • Purification:

    • Filter the crude solid.[5]

    • Wash: Water (3x), then cold Acetone (1x) to remove unreacted diphenylamine.

    • Recrystallization: Recrystallize from DMF/Ethanol or Acetic Acid to obtain the pure 9,10-dihydro-3-iodo-9-oxoacridine-4-carboxylate.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

ProtocolFlow Start Start: Reagent Weighing Ullmann Phase 1: Ullmann Coupling (130°C, DMF, Cu Cat) Start->Ullmann Check1 QC: TLC Check (Disappearance of Amine) Ullmann->Check1 Check1->Ullmann Incomplete (>6h) Workup1 Acid Precipitation & Filtration Check1->Workup1 Complete Cyclization Phase 2: Cyclization (PPA, 110°C) Workup1->Cyclization Quench Ice Quench & Neutralization Cyclization->Quench Final Final Product: 3-Iodo-4-Carboxyacridone Quench->Final

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Ullmann Catalyst poisoning or oxidation.Use fresh Copper bronze/powder. Ensure strict

atmosphere.
Deiodination Reaction temperature >140°C.Maintain temp at 125-130°C. Use 2-ethoxyethanol (bp 135°C) as solvent to self-limit temp.
Incomplete Cyclization PPA is too "wet" (low poly-content).Use fresh PPA (83-85%

equivalent). Increase time, not temp.
Product is Sticky/Gum Residual DMF or PPA esters.Triturate the crude solid with boiling ethanol or acetone.

Safety & Handling

  • Iodinated Compounds: Organic iodides can be light-sensitive. Wrap reaction vessels in foil if prolonged exposure is expected.

  • Polyphosphoric Acid (PPA): Highly viscous and corrosive. Causes severe burns. Reacts exothermically with water. Always add PPA to water (via ice) slowly.

  • Copper Waste: All copper-containing filtrates must be segregated for heavy metal disposal.

References

  • Ullmann Condensation Methodology

    • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Ullmann-Type N-Arylation.

  • Acridone Cyclization Protocols

    • Rewcastle, G. W., & Denny, W. A. (1987). The Synthesis of 9-Oxo-9,10-dihydroacridine-4-carboxylic Acids via the Jourdan-Ullmann Reaction.

  • PPA Cyclization Mechanism

    • Polyphosphoric Acid in Organic Synthesis. (2011).

  • Iodinated Precursors

    • Preparation of Methyl 2-amino-3-iodobenzoate. (Analogous procedure for iodo-amino esters).

Sources

Cyclization of methyl 2-amino-6-iodobenzoate with amidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Substituted-4(3H)-Quinazolinones via Copper-Catalyzed Cyclization of Methyl 2-Amino-6-iodobenzoate with Amidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a vast array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4][5] This application note provides a comprehensive guide to a robust and efficient synthetic strategy for accessing 2-substituted-4(3H)-quinazolinones. The methodology is centered on a copper-catalyzed cascade reaction involving the N-arylation of an amidine with methyl 2-amino-6-iodobenzoate, followed by an in-situ intramolecular cyclization. This guide offers detailed, field-proven protocols, mechanistic insights, and practical guidance for researchers in drug discovery and synthetic organic chemistry.

Mechanistic Rationale: An Ullmann-Type C-N Coupling Cascade

The transformation proceeds via a tandem sequence initiated by a copper-catalyzed C-N cross-coupling reaction, followed by an intramolecular cyclization. This process is mechanistically related to the Ullmann Condensation or Goldberg Reaction, which are classic methods for forming aryl-nitrogen bonds using a copper catalyst.[6][7] While palladium-catalyzed methods like the Buchwald-Hartwig amination also achieve C-N bond formation[8][9], copper catalysis often presents a more economical and practical alternative, particularly for the arylation of amidines and amides.[10][11]

The proposed catalytic cycle begins with the coordination of the amidine to a Copper(I) salt, typically CuI, in the presence of a base to form a copper(I) amidate complex. This active species then undergoes oxidative addition with the aryl iodide (methyl 2-amino-6-iodobenzoate). The subsequent reductive elimination forges the critical C-N bond, yielding an N-aryl amidine intermediate and regenerating the active Cu(I) species. The reaction culminates in a spontaneous intramolecular cyclization, where the proximate 2-amino group attacks the electrophilic amidine carbon, followed by elimination of ammonia and tautomerization to afford the thermodynamically stable 4(3H)-quinazolinone ring system.

Ullmann_Type_Cyclization_Mechanism Catalytic Cycle for Quinazolinone Synthesis cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Amidate Active Cu(I)-Amidate Complex CuI->Cu_Amidate + Amidine + Base Amidine R-C(=NH)NH2 (Amidine) Base Base (e.g., Cs₂CO₃) Aryl_Iodide Methyl 2-amino-6-iodobenzoate Ox_Add Oxidative Addition Complex (Cu(III)) Cu_Amidate->Ox_Add + Aryl Iodide Ox_Add->CuI Regenerates Catalyst N_Aryl_Amidine N-Aryl Amidine Intermediate Ox_Add->N_Aryl_Amidine Reductive Elimination Cyclization Intramolecular Cyclization & Elimination N_Aryl_Amidine->Cyclization Product 2-R-4(3H)-Quinazolinone Cyclization->Product

Figure 1: Proposed catalytic cycle for the copper-catalyzed synthesis of 4(3H)-quinazolinones.

Experimental Protocols

Synthesis of Starting Material: Methyl 2-amino-6-iodobenzoate

While commercially available, the starting ester can be readily synthesized from 2-amino-6-iodobenzoic acid. This protocol utilizes trimethylchlorosilane (TMSCl) in methanol, a mild and highly efficient method for the esterification of amino acids.[12]

Materials:

  • 2-Amino-6-iodobenzoic acid (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl) (3.0 eq)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Suspend 2-amino-6-iodobenzoic acid (e.g., 2.63 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethylchlorosilane (e.g., 3.8 mL, 30.0 mmol) dropwise to the stirring suspension. The mixture will become a clear solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (50 mL) and carefully add saturated aqueous NaHCO₃ solution (30 mL) to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-amino-6-iodobenzoate as a solid, which can be used in the next step without further purification.

Core Protocol: Copper-Catalyzed Cyclization with Amidines

This protocol describes the general procedure for the synthesis of 2-substituted-4(3H)-quinazolinones. It employs a ligand-free copper-catalyzed system, which simplifies the procedure and reduces costs.[10]

Materials:

  • Methyl 2-amino-6-iodobenzoate (1.0 eq)

  • Amidine hydrochloride salt (e.g., Benzamidine HCl) (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add methyl 2-amino-6-iodobenzoate (e.g., 277 mg, 1.0 mmol), the desired amidine hydrochloride salt (1.2 mmol), Copper(I) Iodide (19 mg, 0.1 mmol), and Cesium Carbonate (815 mg, 2.5 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Rationale: The Cu(I) catalyst is susceptible to oxidation, which would deactivate it. An inert atmosphere is crucial for catalytic efficiency.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent system) until the starting benzoate is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL).

    • Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by brine (20 mL). Rationale: Repeated water washes are essential to completely remove the high-boiling DMF solvent, which can complicate purification.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-substituted-4(3H)-quinazolinone product.

Figure 2: A streamlined workflow for the synthesis of 2-substituted-4(3H)-quinazolinones.

Data Presentation: Substrate Scope

The described protocol is effective for a range of amidine substrates. The following table summarizes representative results for the synthesis of various 2-substituted-4(3H)-quinazolinones.

EntryAmidine Hydrochloride (R-C(=NH)NH₂·HCl)ProductTime (h)Isolated Yield (%)
1Benzamidine (R = Phenyl)2-Phenyl-4(3H)-quinazolinone1685
2Acetamidine (R = Methyl)2-Methyl-4(3H)-quinazolinone1291
34-Methoxybenzamidine (R = 4-MeO-Ph)2-(4-Methoxyphenyl)-4(3H)-quinazolinone1881
4Isonicotinamidine (R = 4-Pyridyl)2-(Pyridin-4-yl)-4(3H)-quinazolinone2076

References

  • Jiang, X., Tang, T., Wang, J. M., Chen, Z., Zhu, Y. M., & Ji, S. J. (2014). Palladium-catalyzed one-pot synthesis of quinazolinones via tert-butyl isocyanide insertion. The Journal of Organic Chemistry, 79(11), 5082–5087. [Link]

  • Li, P., et al. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances, 11(15), 8765-8769. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BYJU'S. (2020). Ullmann Reaction. BYJU'S. [Link]

  • Konnick, M. M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14778–14789. [Link]

  • Slideshare. (n.d.). Ullmann reaction. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chen, J. R., et al. (2020). Palladium-catalyzed cascade reactions in aqueous media: synthesis and photophysical properties of pyrazino-fused quinazolinones. Organic Chemistry Frontiers, 8(2), 263-269. [Link]

  • Wikipedia contributors. (2024). Ullmann condensation. Wikipedia. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed dicarbonylative synthesis of tetracycle quinazolinones. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed carbonylative synthesis of quinazolinones. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

  • Li, Y., et al. (2022). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journal of Organic Chemistry, 18, 1698-1704. [Link]

  • MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. [Link]

  • ResearchGate. (2010). The Mechanism of the Modified Ullmann Reaction. [Link]

  • Preprints.org. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. [Link]

  • Synfacts. (2019). Three-Component Synthesis of Quinazolinones. [Link]

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • OUCI. (n.d.). A highly efficient heterogeneous copper-catalyzed cascade reaction of 2-halobenzoic acids and amidines leading to quinazolinones. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in 4(3H)-quinazolinone syntheses. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. [Link]

  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. [Link]

  • MDPI. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]

  • Organic Chemistry Portal. (2011). Ligand-Free Copper-Catalyzed Arylation of Amidines. [Link]

  • MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]

  • ResearchGate. (n.d.). Scheme 1: Copper-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. [Link]

  • ResearchGate. (2025). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. [Link]

  • ACS Publications. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. [Link]

  • ACS Publications. (2006). Abc Amino Acids: Design, Synthesis, and Properties of New Photoelastic Amino Acids. [Link]

  • National Center for Biotechnology Information. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. [Link]

  • ARKAT USA, Inc. (2018). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ACS Publications. (n.d.). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. [Link]

  • Taylor & Francis Online. (n.d.). Amidines – Knowledge and References. [Link]

Sources

Troubleshooting & Optimization

Preventing deiodination during palladium-catalyzed synthesis of anthranilates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are utilizing palladium catalysis to synthesize substituted anthranilates and are encountering the common but challenging side reaction of deiodination. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and practical protocols to help you minimize this unwanted pathway and maximize the yield of your desired product.

Troubleshooting Guide: Minimizing Deiodination

Deiodination, or more broadly, hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom, leading to a reduced, non-coupled byproduct.[1] This side reaction is particularly prevalent with electron-rich aryl halides, such as the iodoanthranilates used in many pharmaceutical syntheses.[1]

Q1: I'm observing a significant amount of the deiodinated aniline byproduct in my Buchwald-Hartwig amination of an iodoanthranilate. What are the primary causes?

This is a frequent issue stemming from the competition between the desired C-N bond formation and the undesired deiodination pathway. The root cause is often the generation of a palladium-hydride (Pd-H) species, which can reductively eliminate the arene before C-N coupling occurs.[2]

Primary Mechanistic Causes:

  • Generation of Pd-H Species: Palladium-hydride intermediates are the primary culprits in deiodination.[2] These can form through several mechanisms:

    • Reaction with Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, transferring a hydride to the palladium center.

    • Reaction with Solvent: Alcoholic solvents can be a source of hydrides.[1][2]

    • Reaction with Trace Water/Amine: Protic sources can react with the palladium complex under certain conditions to generate Pd-H.[2]

  • Slow Reductive Elimination: If the final, product-forming reductive elimination step of the desired C-N coupling is slow, it allows more time for the competing deiodination pathway to occur.[2]

The diagram below illustrates the main catalytic cycle for Buchwald-Hartwig amination and the key off-cycle pathway leading to deiodination.

Buchwald-Hartwig_vs_Deiodination Competing Pathways: C-N Coupling vs. Deiodination pd0 Pd(0)L oa_complex Ar-Pd(II)-I(L) pd0->oa_complex Oxidative Addition (Ar-I) amine_complex Ar-Pd(II)-NHR'R''+ oa_complex->amine_complex + Amine (HNR'R'') - I- pd_hydride H-Pd(II)-I(L) oa_complex->pd_hydride Hydride Source (Base, Solvent, H₂O) amide_complex Ar-Pd(II)-NR'R''(L) amine_complex->amide_complex + Base - H-Base+ product Desired Product (Ar-NR'R'') amide_complex->product Reductive Elimination (C-N Coupling) product->pd0 Regeneration deiodinated_product Deiodinated Byproduct (Ar-H) pd_hydride->deiodinated_product Reductive Elimination (C-H Coupling) deiodinated_product->pd0 Regeneration

Caption: Catalytic cycles for the desired amination and the competing deiodination.

Q2: How does my choice of ligand impact deiodination, and which ligands should I screen?

The ligand is arguably the most critical variable for controlling deiodination. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step, which helps the desired C-N coupling outcompete the deiodination pathway.[1]

Key Ligand Properties:

  • Steric Bulk: Large, bulky ligands (e.g., those with tert-butyl or cyclohexyl groups) promote the formation of monoligated palladium species, which are highly active and can accelerate reductive elimination.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which also facilitates the reductive elimination of the product.

Recommended Ligand Screening Strategy:

Screening a panel of ligands is the most effective way to identify the optimal choice for your specific substrate. Start with well-established ligands known for their high activity in C-N coupling.

Ligand ClassExample LigandsKey Characteristics & Application Notes
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosGenerally the go-to class for challenging aminations. Their bulk and electron-donating properties are ideal for promoting C-N reductive elimination.[2] Often provide the best results for electron-rich aryl iodides.
Ferrocenylphosphines DPPF (1,1'-Bis(diphenylphosphino)ferrocene)A robust bidentate ligand. While sometimes less active than the newer generation biarylphosphines, it can be effective and prevent catalyst decomposition.[3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong electron-donating ligands that form stable palladium complexes. Can be highly effective in preventing dehalogenation.[4]
Q3: The base seems to be a critical factor. Which base should I use and why?

The choice of base is a delicate balance. A base must be strong enough to deprotonate the amine (or amine-palladium complex) but not so reactive that it promotes deiodination.

Base Selection Guidelines:

  • Avoid Strong Alkoxide Bases (If Possible): Sodium tert-butoxide (NaOtBu) is a very common and effective base, but it is also a known source of hydrides via β-hydride elimination, especially at higher temperatures.[3] If deiodination is severe, switching away from NaOtBu should be your first step.

  • Consider Weaker Inorganic Bases: Carbonate and phosphate bases are often much better alternatives for suppressing deiodination.[2]

    • Cesium Carbonate (Cs₂CO₃): Often an excellent choice for sensitive substrates. Its high solubility in organic solvents and moderate basicity can lead to cleaner reactions.[5][6]

    • Potassium Phosphate (K₃PO₄): Another widely used inorganic base that is less prone to causing deiodination than alkoxides.[2]

  • Use of Amide Bases: For reactions involving protic functional groups, non-nucleophilic amide bases like Lithium bis(trimethylsilyl)amide (LiHMDS) can be useful.[7]

Base_Selection_Logic start High Deiodination Observed? check_base Is NaOtBu or KOtBu being used? start->check_base Yes switch_base Switch to Cs₂CO₃ or K₃PO₄ check_base->switch_base Yes optimize_temp Lower Reaction Temperature (e.g., 80°C instead of 110°C) check_base->optimize_temp No end_good Problem Solved switch_base->end_good screen_ligands Screen Bulky Ligands (XPhos, RuPhos, etc.) optimize_temp->screen_ligands end_bad Problem Persists: Consult Further screen_ligands->end_bad

Sources

Optimizing yield for methylation of 2-amino-6-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams struggling with the methylation of 2-amino-6-iodobenzoic acid .

This specific substrate presents a dual challenge in drug development and synthetic workflows. First, it poses a chemoselectivity problem : the molecule contains both a nucleophilic carboxylic acid (-COOH) and a primary amine (-NH₂). Second, it suffers from severe steric hindrance : the bulky iodine atom at the 6-position and the amino group at the 2-position create a highly crowded "di-ortho" environment around the carboxylate center.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you selectively synthesize either the O-methylated ester or the mono-N-methylated amine.

Workflow Visualization: Divergent Methylation Pathways

Methylation SM 2-Amino-6-iodobenzoic Acid (Starting Material) OMeth O-Methylation Methyl 2-amino-6-iodobenzoate (Target 1) SM->OMeth MeI, K2CO3, DMF (SN2 Mechanism) NMMeth Mono-N-Methylation 2-(Methylamino)-6-iodobenzoic acid (Target 2) SM->NMMeth CH2O, NaBH3CN (Reductive Amination) NDMeth Di-N-Methylation 2-(Dimethylamino)-6-iodobenzoic acid (Side Product) SM->NDMeth Excess MeI, Base (Direct Alkylation) NMMeth->NDMeth Over-alkylation (Kinetic Trap)

Fig 1: Divergent methylation pathways of 2-amino-6-iodobenzoic acid based on reagent selection.

Section 1: O-Methylation (Esterification) Troubleshooting

Q: Why does standard Fischer esterification (MeOH / H₂SO₄) fail or give very low yields for this substrate? A: Fischer esterification relies on the nucleophilic attack of methanol onto a protonated carbonyl, forming a bulky tetrahedral intermediate. In 2-amino-6-iodobenzoic acid, the di-ortho substituents (iodine and amino groups) physically block the trajectory of the incoming nucleophile and destabilize the tetrahedral intermediate via severe steric repulsion [3]. To bypass this, you must abandon nucleophilic acyl substitution and instead use an Sₙ2-based mechanism where the carboxylate acts as the nucleophile.

Q: How can I selectively O-methylate without N-methylating the amine? A: The key is exploiting the pKₐ difference between the carboxylic acid (pKₐ ~2.5) and the anilinium ion. By using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF), you quantitatively deprotonate the carboxylic acid while leaving the amine neutral. The highly nucleophilic carboxylate anion rapidly undergoes Sₙ2 substitution with methyl iodide (MeI) at room temperature, forming methyl 2-amino-6-iodobenzoate before the less nucleophilic neutral amine can react [1].

Protocol 1: Selective O-Methylation via MeI / K₂CO₃

This protocol is designed as a self-validating system; the workup inherently purifies the target ester from unreacted starting material.

  • Initiation: Dissolve 2-amino-6-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.2 eq).

    • Causality: K₂CO₃ is strong enough to deprotonate the carboxylic acid but too weak to deprotonate the amine, ensuring chemoselectivity.

  • Alkylation: Cool the reaction mixture to 0 °C and dropwise add Methyl Iodide (MeI, 1.1 eq).

    • Causality: Cooling prevents an exothermic runaway and suppresses background N-alkylation, which has a higher activation energy barrier.

  • Monitoring: Stir at room temperature for 2-4 hours. Validate completion via TLC (Hexanes/EtOAc 7:3). The ester will run significantly higher (less polar) than the baseline acid.

  • Self-Validating Workup: Quench with cold water and extract with EtOAc. Wash the organic layer extensively with a 5% LiCl aqueous solution (3x).

    • Causality: DMF is notoriously difficult to remove via evaporation. LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, effectively stripping it from the organic layer without requiring high-vacuum distillation.

Section 2: N-Methylation Troubleshooting

Q: I want the mono-N-methyl derivative. Why does using methyl iodide yield a mixture of unreacted starting material and di-N-methylated products? A: Direct alkylation of anilines with alkyl halides is notoriously difficult to control [2]. When the primary amine reacts with MeI, it forms a secondary amine. Because alkyl groups are electron-donating, the newly formed secondary amine is more nucleophilic than the original primary amine. This creates a kinetic trap: the product reacts with MeI faster than the starting material does, inevitably leading to over-alkylation (di-N-methylation).

Q: What is the most reliable method for mono-N-methylation? A: Reductive amination is the gold standard for mono-alkylation [4]. By reacting the amine with formaldehyde, you form an imine. Using a chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN), the imine is reduced to the secondary amine. The steric bulk of the resulting secondary amine prevents the efficient formation of a second iminium ion, effectively halting the reaction at mono-alkylation.

Protocol 2: Mono-N-Methylation via Reductive Amination

This protocol utilizes pH-controlled kinetics to prevent over-reduction and side reactions.

  • Imine Formation: Dissolve 2-amino-6-iodobenzoic acid (1.0 eq) in Methanol (0.2 M). Add aqueous formaldehyde (37% wt, 1.05 eq) and stir for 1 hour at room temperature.

    • Causality: Pre-forming the imine before adding the reductant minimizes the risk of the reducing agent prematurely converting formaldehyde into unreactive methanol.

  • Activation: Adjust the pH to ~4.5 using glacial acetic acid.

    • Causality: Mild acidity is required to protonate the imine into an iminium ion, making it electrophilic enough to accept a hydride.

  • Reduction: Portion-wise add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq).

    • Causality: NaBH₃CN is highly chemoselective. At pH 4.5, it rapidly reduces iminium ions but is too weak to reduce the unreacted carboxylic acid or residual aldehydes.

  • Workup: Stir for 12 hours. Quench with saturated NaHCO₃ to neutralize the acetic acid, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Reagent System Comparison

Use the following table to select the optimal reagent system based on your specific target molecule and acceptable risk profile.

Target GoalRecommended Reagent SystemPrimary MechanismTypical YieldCommon Pitfalls & Limitations
Selective O-Methylation MeI, K₂CO₃, DMFSₙ2 Substitution85–95%N-alkylation occurs if heated >40°C or if excess MeI is used.
Selective O-Methylation TMS-Diazomethane, MeOH/DCMProton Transfer / Sₙ2>90%Reagent is highly toxic and requires strict anhydrous handling.
Mono-N-Methylation CH₂O, NaBH₃CN, AcOH, MeOHReductive Amination70–80%Imine hydrolysis if pH drops below 3; requires careful pH monitoring.
Di-N-Methylation Excess MeI, NaH, THFDirect Nucleophilic Alkylation80–90%Formation of quaternary ammonium salts; requires strict stoichiometry.

References

  • Desbois, N., et al. "Design, synthesis and preliminary biological evaluation of acridine compounds as potential agents for a combined targeted chemo-radionuclide therapy approach to melanoma." Bioorganic & Medicinal Chemistry, 2008.[Link]

  • Prom Ltd. "Process for the preparation of alkyl n-alkylanthranilate.
  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.[Link]

Technical Support Center: Copper Remediation in Methyl 6-Iodoanthranilate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Challenge: The "Anthranilate Trap"

You are likely visiting this page because your standard aqueous workup failed. You have synthesized methyl 6-iodoanthranilate (likely via a Cu-catalyzed iodination or Ullmann-type condensation), and the product retains a stubborn green/blue tint or fails ICH Q3D elemental analysis.

The Mechanism of Failure: Standard anthranilates possess an ortho-amino ester motif. This structure acts as a bidentate ligand, forming a thermodynamically stable 5-membered chelate ring with Copper (Cu).

  • The 6-Iodo Factor: The iodine atom at the 6-position (ortho to the ester) introduces significant lipophilicity and steric bulk. This increases the solubility of the [Cu(Ligand)₂] complex in organic solvents (DCM, EtOAc), rendering simple water/brine washes ineffective. The complex partitions into your organic phase, not out of it.

To purify this, we must break the chelate by introducing a competing ligand with a higher formation constant (


) for Copper than your product.
Decision Matrix: Purification Workflow

Before selecting a protocol, assess your current impurity level.

CopperRemoval Start Crude Reaction Mixture VisualCheck Visual Inspection: Is the Organic Layer Green/Blue? Start->VisualCheck YesColor YES: Bulk Copper (>500 ppm) VisualCheck->YesColor NoColor NO: Trace Copper (<500 ppm) (Fails QC/Pd-Catalysis) VisualCheck->NoColor MethodA Method A: Reactive Wash (NH4Cl / NH4OH) YesColor->MethodA Primary Step MethodB Method B: Solid Scavenging (Thiol-Silica / Cysteine) NoColor->MethodB Polishing MethodA->NoColor If color persists MethodC Method C: Crystallization (Anti-Solvent Crash) MethodA->MethodC If color removed QC QC Analysis (ICP-MS) MethodB->QC MethodC->QC

Figure 1: Decision tree for selecting the appropriate copper remediation strategy based on visual cues and impurity load.

Troubleshooting Protocols
Method A: The "Ammonia Shift" (For Bulk Removal)

Use this when the organic layer is visibly blue/green.

The Science: We utilize the high affinity of ammonia for Cu(II) to form the water-soluble tetraamminecopper(II) complex,


. We buffer with 

to prevent the formation of insoluble copper hydroxides and to protect the methyl ester from hydrolysis.

Protocol:

  • Dilute: Dissolve the crude residue in Ethyl Acetate (EtOAc). Avoid DCM if possible, as Cu-complexes are often more soluble in chlorinated solvents.

  • Prepare Buffer: Mix saturated aqueous

    
     and concentrated 
    
    
    
    (28%) in a 9:1 ratio (pH ~9-10).
  • Wash: Shake the organic layer vigorously with the buffer for 5–10 minutes .

    • Note: The aqueous layer should turn deep blue (successful extraction).

  • Repeat: Repeat until the aqueous layer is colorless.

  • Final Polish: Wash once with 10% aqueous EDTA (

    
     salt) to catch lingering ions.
    
Method B: Thiol-Silica Scavenging (For Trace/Catalyst Poisoning)

Use this when the product looks clean but fails elemental analysis or kills downstream Pd-catalysts.

The Science: Sulfur (Thiol/Thiourea) has a "soft" character that binds avidly to "soft/borderline" Cu(I) and Cu(II) ions. Commercial silica-supported thiols (e.g., SiliaMetS® Thiol) are superior because they can be filtered off, leaving no residue.

Protocol:

  • Solvent: Dissolve crude in THF or EtOAc (10 mL/g).

  • Load: Add Thiol-functionalized silica (0.5 eq w/w relative to expected Cu mass, or 5-10 wt% of crude mass).

  • Temperature: Stir at 40°C for 1 hour .

    • Why Heat? Sterically hindered ligands (like 6-iodoanthranilate) have slow exchange kinetics. Heat accelerates the ligand exchange from Product

      
       Scavenger.
      
  • Filter: Pass through a 0.45 µm PTFE filter or a Celite pad.

  • Concentrate: Evaporate solvent.

Method C: Crystallization (The Final Trap)

Use only after Method A or B.

Warning: Do not crystallize directly from a green solution. The Cu-anthranilate complex often co-crystallizes with the product due to structural similarity (isomorphism).

Protocol:

  • Solvent System: Methanol (Good solubility for Cu salts) / Water (Anti-solvent).

  • Process: Dissolve product in hot Methanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Wash: Filter the solid and wash with cold 10% MeOH/Water . This washes away mother liquor containing soluble Cu salts.

Frequently Asked Questions (FAQs)

Q1: My product is still green after three NH4Cl washes. Why? A: You likely have Cu(I) species, which are less soluble in aqueous ammonia than Cu(II).

  • Fix: Add an oxidation step. Stir your organic layer with open air or add a small amount of aqueous hydrogen peroxide or bleach (if your molecule tolerates it) to the wash. This oxidizes Cu(I)

    
     Cu(II), which the ammonia wash can then remove. Alternatively, switch to a Thiol scavenger  (Method B), which binds Cu(I) effectively.
    

Q2: Can I use EDTA directly? A: EDTA is effective but risky with methyl esters. To bind Cu effectively, EDTA requires a pH > 8 (to deprotonate the carboxylic acids). At this pH, your methyl ester (especially with the electron-withdrawing Iodine at C6) is prone to hydrolysis (saponification) to the acid. Method A (Ammonia/Ammonium Chloride) is safer for sensitive esters.

Q3: What are the regulatory limits for Copper? A: According to ICH Q3D (R2) , Copper is a Class 3 impurity.

  • Oral PDE (Permitted Daily Exposure): 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

  • Translation: If your daily dose is 1g, your limit is 3000 ppm (Oral) or 300 ppm (Parenteral). However, for downstream catalysis (e.g., Sonogashira coupling), you typically need < 10 ppm to prevent catalyst poisoning.

Q4: I am seeing a new impurity by HPLC after the workup. A: Check for de-iodination . If you used aggressive reducing agents (like sodium borohydride) or excessive heat with thiols, you might have reduced the C-I bond. Ensure scavenging is done at mild temperatures (<45°C).

Comparative Data: Scavenger Efficiency

Hypothetical efficiency based on coordination chemistry principles for Anthranilate matrices.

MethodTarget SpeciesEfficiency (Bulk)Efficiency (Trace)Risk Factor
Water/Brine Free SaltsLow (< 10%)PoorNone
NH4Cl / NH3 Cu(II)High (> 90%) ModerateHydrolysis (Low)
EDTA (pH 9) Cu(II)High (> 95%)HighHydrolysis (High)
Thiol-Silica Cu(I) & Cu(II)ModerateVery High (> 99%) Cost / Loss on filter
Crystallization Occluded CuLowModerateCo-crystallization
References
  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2022. [Link]

  • Purification of Anthranilate Derivatives. Organic Syntheses, Coll. Vol. 3, p. 581 (General workup procedures for amino-esters). [Link]

Technical Support Center: Methyl 2-amino-6-iodobenzoate HCl Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Methyl 2-amino-6-iodobenzoate HCl in Aqueous Solution Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Methyl 2-amino-6-iodobenzoate hydrochloride is a highly functionalized anthranilate derivative used primarily as a scaffold in palladium-catalyzed couplings (e.g., Sonogashira, Suzuki) and heterocycle synthesis.[1][2]

In aqueous solution, this compound presents a tripartite stability challenge :

  • Photolability: The aryl-iodide bond is susceptible to homolytic cleavage under UV/visible light.[1][2]

  • pH-Dependent Solubility: The HCl salt is soluble, but the free base is highly lipophilic; incorrect pH buffering causes immediate precipitation.[2]

  • Sterically-Hindered Hydrolysis: While the 6-iodo substituent retards ester hydrolysis via the "ortho-effect," acid-catalyzed hydrolysis remains a risk during prolonged storage.[1][2]

Module 1: Critical Stability Mechanisms

The "Ortho-Effect" & Hydrolysis

Unlike simple methyl benzoate, the 6-iodo substituent provides significant steric shielding to the carbonyl carbon. This blocks the nucleophilic attack of water (hydrolysis). However, the protonated amine (ammonium form) at position 2 is electron-withdrawing, which theoretically activates the carbonyl.[2]

  • Net Result: Hydrolysis is slower than unhindered benzoates but non-negligible in acidic media over long periods (>24h).[1][2]

Photodehalogenation (The Silent Killer)

Aryl iodides have a weak C–I bond dissociation energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


50–65 kcal/mol). Exposure to ambient laboratory light (fluorescent) can induce homolytic cleavage, generating an aryl radical that abstracts a hydrogen from the solvent.[2]
  • Symptom: Appearance of methyl 2-aminobenzoate (des-iodo impurity) in LC-MS.[1][2]

Oxidation (Discoloration)

The aniline moiety is prone to oxidation, leading to the formation of azo-dimers or quinoid species, manifesting as a solution color change from clear/pale yellow to brown/amber.[2]

Module 2: Visualizing Degradation Pathways

The following diagram maps the kinetic competition between hydrolysis, photolysis, and precipitation.

DegradationPathways cluster_legend Degradation Drivers Start Methyl 2-amino-6-iodobenzoate (HCl Salt in Water) FreeBase Precipitate (Free Base) (Insoluble Solid) Start->FreeBase pH > 3.5 (Deprotonation) Radical Aryl Radical Intermediate Start->Radical hv (UV/Vis Light) Homolytic Cleavage Acid 2-amino-6-iodobenzoic acid (Hydrolysis Product) Start->Acid H2O / H+ (Slow Hydrolysis) Methanol Methanol Start->Methanol DesIodo Methyl 2-aminobenzoate (Des-iodo Impurity) Radical->DesIodo H-abstraction from solvent Red = Critical Failure Red = Critical Failure Yellow = Light Sensitive Yellow = Light Sensitive Green = Slow Process Green = Slow Process

Figure 1: Mechanistic degradation pathways.[1][2] Note that pH-induced precipitation is the fastest physical failure mode, while photolysis is the fastest chemical failure mode.

Module 3: Troubleshooting Guide (FAQ Format)

Category A: Physical Appearance & Solubility[1][3][4][5][6]

Q1: My solution turned cloudy immediately after adding a buffer (PBS/Tris). What happened?

  • Diagnosis: You likely triggered the "pH Crash." [1]

  • Mechanism: The compound is supplied as an HCl salt (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2] In pure water, the pH is acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    2-3), keeping it soluble.[2] PBS (pH 7.4) deprotonates the ammonium group to the free amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    ). The free base is highly lipophilic and insoluble in water.[2]
  • Solution:

    • Do not use neutral buffers for stock solutions. Use 0.1 N HCl or pure water.[1][2]

    • If a neutral pH is required for the experiment, pre-dissolve the compound in DMSO (at 100x concentration) and spike it into the buffer immediately before use.

Q2: The solution was clear yesterday but is now amber/brown. Is it still usable?

  • Diagnosis: Oxidative degradation of the aniline moiety.

  • Assessment:

    • Light Yellow:[2][3][4] Acceptable.[1][2] (Trace oxidation).[1][2]

    • Dark Amber/Brown:Discard. This indicates significant formation of diazo/quinone impurities which can act as radical scavengers or catalyst poisons in downstream coupling reactions.[1][2]

  • Prevention: Store stock solutions under Argon/Nitrogen and protect from light.[2]

Category B: Analytical Anomalies (HPLC/LC-MS)

Q3: I see a new impurity peak eluting before my main peak. What is it?

  • Scenario 1: The peak has a mass of [M-126].

    • Identity: Methyl 2-aminobenzoate (Des-iodo impurity).[1][2]

    • Cause: Photolysis.[2] You exposed the sample to light.

  • Scenario 2: The peak has a mass of [M-14].

    • Identity: 2-amino-6-iodobenzoic acid (Hydrolysis product).[1][2]

    • Cause: Acid-catalyzed hydrolysis.[1][2]

  • Differentiation: The carboxylic acid (hydrolysis product) will usually elute much earlier than the ester in Reverse Phase (C18) chromatography due to ionization, whereas the des-iodo impurity elutes closer to the parent.

Module 4: Validated Experimental Protocols

Standard Stock Solution Preparation (Stable for 1 Week)

Use this protocol to minimize hydrolysis and prevent precipitation.

StepActionTechnical Rationale
1 Weigh compound into an Amber vial.Blocks UV/Vis light (prevents C-I cleavage).[2]
2 Solvent Choice: DMSO (anhydrous) or 0.01 M HCl .[1][2]DMSO prevents hydrolysis entirely.[1][2] HCl maintains the salt form.
3 Concentration: 10–50 mM .[1][2]Higher concentrations are more stable against oxidative degradation relative to mass.[1][2]
4 Storage: -20°C .Arrhenius kinetics: reduces hydrolysis rate by ~2-3x per 10°C drop.[1][2]
HPLC Stability Assessment Method

Run this method to validate the integrity of your material.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 310 nm (specific to anthranilates).[1][2]

  • Pass Criteria: Purity > 98% (Area %).

Module 5: Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected Precipitate Solid Precipitate? Start->Precipitate CheckPH Check pH. Is pH > 4.0? Precipitate->CheckPH Yes Purity Impurity on HPLC? Precipitate->Purity No Acidify Action: Acidify with 1M HCl or add DMSO CheckPH->Acidify Yes MassSpec Check Mass Spec Purity->MassSpec Yes DesIodo Mass = M - 126 (Des-iodo) MassSpec->DesIodo Early Eluter Hydrolysis Mass = M - 14 (Acid) MassSpec->Hydrolysis Very Early Eluter LightIssue Cause: Light Leak Action: Use Amber Vials DesIodo->LightIssue WaterIssue Cause: Hydrolysis Action: Store at -20°C or use anhydrous DMSO Hydrolysis->WaterIssue

Figure 2: Diagnostic logic flow for identifying stability failures.[1][2]

References

  • Steric Effects in Hydrolysis

    • Taft, R. W. (1952).[1][2] Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters.[2][5] Journal of the American Chemical Society.

    • Source: (Establishes the retarding effect of ortho-substituents like Iodine on benzoate hydrolysis).[1]

  • Photostability of Aryl Iodides

    • Grimm, J. B., et al. (2011).[2] Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorophores.[1][2] (Discusses photolability of aryl-iodide precursors).

    • Source: (Contextualizes the homolytic cleavage of C-I bonds under light).

  • Anthranilate Stability

    • National Toxicology Program.[2][6] (1992).[2][6][7] Methyl Anthranilate - Chemical Properties and Stability.

    • Source: (Provides baseline stability data for the non-iodinated parent scaffold).[1]

  • ICH Guidelines

    • ICH Harmonised Tripartite Guideline. (1996).[1][2] Photostability Testing of New Drug Substances and Products Q1B.

    • Source: (The authoritative standard for conducting photostability studies).

Sources

Troubleshooting low conversion in Buchwald-Hartwig amination of ortho-iodo esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks associated with the Buchwald-Hartwig amination of highly hindered, electronically deactivated substrates like ortho-iodo esters.

Unlike standard cross-couplings, ortho-iodo esters present a triad of challenges: steric hindrance (blocking reductive elimination), electronic vulnerability (ester hydrolysis), and catalyst poisoning (carbonyl chelation). This guide bypasses generic advice to provide field-proven, causality-driven solutions.

Part 1: Diagnostic Workflow for Ortho-Iodo Esters

Before adjusting parameters blindly, use the following logical framework to isolate the root cause of your low conversion.

TroubleshootingWorkflow Start Low Conversion Detected (ortho-iodo ester) CheckBase Is NaOtBu or KOtBu used? Start->CheckBase BaseYes Ester Hydrolysis likely. Switch to Cs2CO3 or K3PO4. CheckBase->BaseYes Yes BaseNo Check Catalyst & Ligand CheckBase->BaseNo No CheckLigand Is a bulky ligand used (e.g., BrettPhos, Xantphos)? BaseNo->CheckLigand LigandNo Steric hindrance & ester chelation. Upgrade to Pd G3/G4 + BrettPhos. CheckLigand->LigandNo No LigandYes Check Solvent & Base Solubility CheckLigand->LigandYes Yes CheckSolvent Is solvent Toluene? LigandYes->CheckSolvent SolventYes Poor Cs2CO3 solubility. Switch to 1,4-Dioxane or DME. CheckSolvent->SolventYes Yes SolventNo Optimize Temp / Concentration CheckSolvent->SolventNo No

Diagnostic flowchart for isolating low conversion causes in ortho-iodo ester couplings.

Part 2: Core Troubleshooting & Causality (FAQs)

Q1: My starting material is rapidly consumed, but LC-MS shows no desired product, only a highly polar baseline spot. What is happening? A: You are experiencing ester hydrolysis or transesterification. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are fundamentally incompatible with esters[1]. They act as nucleophiles, attacking the ortho-ester carbonyl rather than deprotonating the amine.

  • The Fix: Immediately switch to a mild, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are the industry standards for base-sensitive functional groups in these couplings[2],[3],[4].

Q2: I switched to Cs₂CO₃, but now the reaction is completely stalled at <15% conversion. The mixture remains yellow. Why? A: A yellow, homogeneous solution indicates your catalyst is still alive (active L-Pd(0) or L-Pd(II) species), but the catalytic cycle is bottlenecked[5]. This is a dual-causality issue:

  • Base Insolubility: Cs₂CO₃ has exceptionally poor solubility in standard non-polar solvents like toluene, starving the deprotonation step of the catalytic cycle[2].

  • Catalyst Poisoning (Chelation): The ortho-ester oxygen can coordinate to the Pd(II) center after oxidative addition, forming a stable palladacycle that physically prevents the amine from coordinating.

  • The Fix: Switch the solvent to 1,4-Dioxane or DME to drastically increase base solubility[6]. Upgrade your catalyst to a highly bulky, electron-rich precatalyst (e.g., XPhos Pd G3) to physically block ester chelation and force the desired catalytic geometry[5],[4].

Q3: I am seeing significant amounts of the dehalogenated arene (e.g., methyl benzoate) instead of my product. How do I stop this? A: You are observing hydrodehalogenation. This occurs when the coordinated amine undergoes


-hydride elimination faster than reductive elimination[7]. Ortho-iodo esters are highly sterically hindered, which drastically slows down the reductive elimination step, providing ample time for this unproductive side reaction to dominate.
  • The Fix: Utilize Pd-PEPPSI precatalysts or bulky biarylphosphine ligands (like tBuXPhos). These specific architectures are proven to accelerate the reductive elimination step, outcompeting the

    
    -hydride elimination pathway[6],[4].
    

Part 3: Mechanistic Pitfalls in the Catalytic Cycle

Understanding exactly where the reaction fails is critical for rational optimization. The diagram below illustrates the standard catalytic cycle and the specific dead-ends caused by ortho-ester substrates.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (ortho-iodo ester) Pd0->OxAdd PdII L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Base) PdII->AmineCoord DeadEnd1 Catalyst Poisoning (Ester Carbonyl Chelation) PdII->DeadEnd1 Slow Amine Coord PdII_Amine L-Pd(II)(Ar)(NR2) Intermediate AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim DeadEnd2 Hydrodehalogenation (Beta-Hydride Elim) PdII_Amine->DeadEnd2 Slow Reductive Elim RedElim->Pd0 Regenerate Product Coupled Product RedElim->Product

Catalytic cycle highlighting ester chelation and beta-hydride elimination dead-ends.

Part 4: Quantitative Optimization Matrix

The following table summarizes the causal relationships between reaction conditions and conversion outcomes for ortho-iodo esters, based on established optimization pathways[2],[6],[1],[4].

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Primary Mechanistic Pitfall
Pd(OAc)₂ / BINAPNaOtBuToluene100>95 (SM consumed)Complete ester hydrolysis
Pd(OAc)₂ / BINAPK₃PO₄Toluene100<10Base insolubility
XPhos Pd G3Cs₂CO₃Toluene10045Slow deprotonation
XPhos Pd G3Cs₂CO₃1,4-Dioxane10088Trace hydrodehalogenation
Pd-PEPPSI-IPr K₂CO₃ DME 110 >95 None (Optimal)

Part 5: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates rigorous analytical sampling and visual self-validation checkpoints.

Objective: Achieve >90% conversion of an ortho-iodo ester while suppressing hydrolysis and dehalogenation.

Step 1: Rigorous Deoxygenation (The Foundation)

  • Action: Charge an oven-dried Schlenk flask with the ortho-iodo ester (1.0 equiv), amine (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv). Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Pd(0) is highly sensitive to oxygen. Oxygen exposure leads to premature catalyst oxidation and promotes substrate homocoupling[4]. Smaller base particle size maximizes the surface area for the heterogeneous deprotonation step[4].

Step 2: Catalyst Loading

  • Action: Inside an argon-filled glovebox, add XPhos Pd G3 (2 mol%) or Pd-PEPPSI-IPr (2 mol%) to the flask[6],[4].

  • Causality: Generating Pd(0) in situ from Pd(OAc)₂ can be unreliable with weak bases. Precatalysts ensure the active L-Pd(0) species is cleanly and quantitatively generated[5].

Step 3: Solvent Addition & T0 Sampling

  • Action: Add anhydrous, degassed 1,4-Dioxane or DME to achieve a 0.2 M substrate concentration. Stir for 5 minutes at room temperature. Extract a 50 µL aliquot (T0 sample) and quench in wet acetonitrile[8].

  • Self-Validation Checkpoint 1: Always take a T0 sample prior to heating to establish a baseline for your internal standard and confirm baseline resolution of reactants[8].

Step 4: Heating & Kinetic Monitoring

  • Action: Heat the reaction mixture to 100–110 °C. Take subsequent aliquots at 1h, 4h, and 12h.

  • Self-Validation Checkpoint 2 (Visual): A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored (yellow to reddish-brown) solution[5].

  • Self-Validation Checkpoint 3 (Visual): If you observe the formation of a fine black precipitate, this is "palladium black" (metallic palladium that has crashed out of the catalytic cycle). This indicates total catalyst decomposition, and heating should be stopped immediately[5].

Step 5: Workup and Purification

  • Action: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite to remove inorganic salts and palladium residues[5]. Concentrate under reduced pressure and purify via flash column chromatography.

Part 6: References

Sources

Technical Support Center: Controlling Regioselectivity in 2,6-Disubstituted Aniline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for synthetic strategies involving 2,6-disubstituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling positional selectivity in their reactions. Due to the unique steric and electronic environment of these substrates, achieving desired substitution patterns requires a nuanced approach. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to navigate these complexities.

Core Principles: The Challenge of Regiocontrol

Controlling reactions on the 2,6-disubstituted aniline scaffold is fundamentally a contest between sterics and electronics. The bulky substituents at the C2 and C6 positions effectively shield the ortho positions (C3 and C5), making them difficult to access for many reagents.[1] Simultaneously, the powerful electron-donating amino group (-NH₂) strongly activates the ring for electrophilic aromatic substitution (EAS), directing incoming electrophiles to these same sterically hindered ortho positions (C3, C5) and the para position (C4).[2][3] This inherent conflict often leads to low yields, poor selectivity, or no reaction at all.

Successful regiocontrol hinges on manipulating this balance through four key strategies:

  • Steric Management: Employing reagents or catalysts that can either overcome or leverage the steric hindrance.

  • Electronic Modulation: Temporarily altering the directing ability of the amino group, typically through the use of protecting groups.[4][5][6]

  • Directed Metalation: Using the amino group or an installed directing group to guide a metal catalyst or organometallic reagent to a specific C-H bond.[7][8]

  • Catalyst and Reagent Selection: Choosing catalytic systems or reagents with inherent regiochemical preferences that align with the desired outcome.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: Why is functionalization at the C4 (para) position so challenging in 2,6-disubstituted anilines?

The primary challenge is the powerful ortho-directing effect of the amino group. Even though the C4 position is the most sterically accessible site, the electronic activation at the C3 and C5 positions is often overwhelming for standard electrophiles. Direct electrophilic substitution frequently results in a mixture of products or substitution at the C3/C5 positions, despite the steric clash.

Q2: My electrophilic aromatic substitution (e.g., halogenation, nitration) is giving me a mixture of C3/C5 and C4 isomers. How can I favor the C4 product?

This is a classic regioselectivity issue. The most robust strategy is to protect the amino group, typically as an acetamide (-NHCOCH₃).[4][6] This accomplishes two critical goals:

  • Reduces Activating Strength: The acetyl group is electron-withdrawing, which tempers the strong activating influence of the nitrogen's lone pair, making the reaction more controllable.[2]

  • Increases Steric Hindrance: The bulky acetyl group provides additional steric shielding around the C3 and C5 positions, making the C4 position the overwhelmingly favored site for electrophilic attack.[4][5] After the reaction, the acetyl group can be easily removed by acid or base hydrolysis. (See Protocol 1 for a detailed methodology).

Q3: How can I achieve substitution at the sterically hindered C3 or C5 positions?

Targeting these positions requires overcoming significant steric barriers. The most effective method is Directed ortho Metalation (DoM) .[8] By treating an N-protected aniline (e.g., pivaloyl or Boc-protected) with a strong organolithium base (like n-BuLi or s-BuLi), the acidic proton at the C3 position can be selectively removed. This generates a potent aryllithium nucleophile in situ, which can then be quenched with a wide variety of electrophiles (e.g., I₂, CO₂, aldehydes).[7][12] The initial coordination of the lithium base to the heteroatom of the directing group is key to this selectivity.[8]

Q4: Is it possible to achieve meta-substitution (relative to the amino group) on an aniline ring?

Directing an electrophile to the C4 position is already a challenge; directing to C3/C5 is the electronically preferred but sterically hindered outcome. Directing to the meta positions (C4 in this specific 2,6-disubstituted case) is electronically disfavored. However, modern C-H activation methodologies have provided powerful solutions. By installing a specific directing group on the aniline nitrogen, a transition metal catalyst (often palladium or ruthenium) can be guided to the meta C-H bond, bypassing the inherent electronic preferences of the substrate.[13][14][15] While this requires additional synthetic steps for installing and removing the directing group, it provides access to previously unattainable substitution patterns.[16]

Troubleshooting Guides
Problem 1: Poor or No Reactivity in Electrophilic Aromatic Substitution
Symptom Probable Cause Recommended Solution
No reaction during Friedel-Crafts Acylation/Alkylation. The Lewis acid catalyst (e.g., AlCl₃) is complexing with the basic amino group, which strongly deactivates the entire aromatic ring.[6]Protect the amino group as an amide (e.g., acetamide). The amide is significantly less basic and will not irreversibly complex with the Lewis acid, allowing the reaction to proceed.[4][6]
Reaction is sluggish, even with a protected amine. The 2,6-disubstituents are exceptionally bulky (e.g., tert-butyl), preventing the electrophile from approaching the ring.Switch to a smaller, more reactive electrophile if possible. For C-H functionalization, consider smaller borylating reagents like B₂eg₂ which show high ortho-selectivity due to reduced steric hindrance.[9] Alternatively, explore catalyst systems known to tolerate steric bulk.
Low yields in nitration reactions. Strong acidic conditions (e.g., H₂SO₄/HNO₃) protonate the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to undesired products or decomposition.[3][17]Protect the amino group as an acetamide before nitration. This prevents protonation and directs the substitution to the desired position (typically C4).[4][5] Perform the reaction at a low temperature (0-5 °C) to minimize side reactions.
Problem 2: Low Regioselectivity / Mixture of Isomers
Symptom Probable Cause Recommended Solution
Mixture of C3/C5 and C4-halogenated products. The electronic directing effect of the unprotected amine is competing with the steric hindrance of the 2,6-substituents.Protect the amine as an acetamide to sterically block the C3/C5 positions and electronically favor the C4 position. Use a milder halogenating agent like N-bromosuccinimide (NBS) instead of Br₂ for better control.[4]
Formation of di- and poly-substituted products. The aniline ring is highly activated by the amino group, leading to over-reaction.Reduce the activating strength by converting the amine to an amide. Use a stoichiometric amount of the electrophile and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.[5]
In Ir-catalyzed C-H borylation, getting a mixture of ortho- and di-borylated products. The diboron reagent may be too bulky, or reaction conditions are not optimized.Modulating the diboron partner is key. Using smaller reagents like B₂eg₂ or B₂bg₂ can enhance ortho-regioselectivity.[9][10] Optimize the base concentration; often, sub-stoichiometric amounts (e.g., 0.25 equiv of triethylamine) give the best conversions.[9][10]
Problem 3: Unwanted N-Functionalization
Symptom Probable Cause Recommended Solution
In Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig type), N-arylation competes with or dominates C-H arylation. The unprotected aniline nitrogen is a potent nucleophile that can readily couple with the aryl halide, a common side reaction.[18][19]Use a ligand system specifically designed to favor C-H activation over N-arylation. The [2,2′-bipyridin]-6(1H)-one ligand, for example, has been shown to promote selective ortho C-H arylation of unprotected anilines by favoring the C-H cleavage step.[14][18][19] Alternatively, protect the N-H bond before the coupling reaction.
N-alkylation occurs during reactions with alkyl halides. The aniline nitrogen is acting as a nucleophile.Protect the amino group. If C-alkylation is the goal, consider a Friedel-Crafts approach on the protected aniline or a metal-catalyzed C-H alkylation strategy. For selective para-alkylation, a H₂O⋅B(C₆F₅)₃ catalyst system has shown high selectivity with alkenes as alkylating agents.[11]
Key Experimental Protocols
Protocol 1: N-Acetylation for Para-Selective Bromination of 2,6-Dimethylaniline

This protocol demonstrates the use of a protecting group to achieve high selectivity for the C4 position.

Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 2,6-Dimethylaniline B N-Acetyl-2,6-dimethylaniline A->B Acetic Anhydride, Pyridine (cat.) C 4-Bromo-N-acetyl-2,6-dimethylaniline B->C NBS, DMF D 4-Bromo-2,6-dimethylaniline C->D aq. HCl, heat G Start Desired Functionalization of 2,6-Disubstituted Aniline Pos Which position? Start->Pos C4 C4 Pos->C4 C4 (para) C3_C5 C3_C5 Pos->C3_C5 C3 / C5 (ortho) Meta Meta Pos->Meta Meta (via DG) Protect 1. N-Protect (e.g., -Ac) 2. Electrophilic Substitution 3. Deprotect C4->Protect Electrophilic Attack DoM 1. N-Protect (e.g., -Piv) 2. Directed ortho-Metalation (DoM) 3. Quench with Electrophile C3_C5->DoM Nucleophilic Attack DG 1. Install N-Directing Group 2. Metal-Catalyzed meta-C-H Arylation 3. Remove Directing Group Meta->DG C-H Activation

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Technical Support Center: Handling and Storage of Light-Sensitive Iodo-Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or complex impurity profiles in late-stage cross-coupling reactions. Often, the root cause is not the catalyst or the ligand, but the undetected photodegradation of the iodo-benzoate building block.

This guide provides a mechanistic understanding of carbon-iodine (C-I) bond photolysis, practical troubleshooting FAQs, and actionable, self-validating protocols to ensure the integrity of your reagents.

Mechanistic Causality: The Photochemistry of the C-I Bond

The fundamental vulnerability of iodo-benzoates lies in the thermodynamics of the C-I bond. With a bond dissociation energy (BDE) of approximately 65 kcal/mol[1], the C-I bond is significantly weaker than other carbon-halogen bonds and is highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) or high-intensity visible light.

When a photon of sufficient energy (< 500 nm) is absorbed, the molecule transitions to an excited state that rapidly dissociates into an aryl radical and an iodine radical[2]. Once generated, the highly reactive aryl radical will abstract a hydrogen atom from surrounding solvent molecules or trace moisture, leading to the formation of deiodinated byproducts (e.g., benzoic acid)[3]. Concurrently, the iodine radicals dimerize to form molecular iodine (I2), which is responsible for the characteristic yellow or brown discoloration of degraded samples[2].

Figure 1: Mechanistic pathway of light-induced homolytic cleavage in iodo-benzoates.

Troubleshooting FAQs: Diagnostics & Corrective Actions

Q1: My Suzuki cross-coupling reaction using an iodo-benzoate is showing low conversion, and LC-MS indicates high levels of benzoic acid. What went wrong? A1: Your starting material has likely undergone photodegradation. The presence of benzoic acid is the hallmark of C-I homolytic cleavage followed by hydrogen abstraction from the solvent[3]. To correct this, discard the current batch. For future reactions, ensure the iodo-benzoate is weighed and handled under subdued light (yellow/red safelights) and stored in amber vials, which block the critical <500 nm wavelengths that trigger photolysis[3].

Q2: The iodo-benzoate stock solution I prepared last week has developed a distinct yellow/brown tint. Is it still usable? A2: No, it should be discarded immediately. The yellow/brown tint is a direct visual indicator of molecular iodine (I2) formation, confirming that the C-I bonds in your sample have homolytically cleaved[2]. Solutions of iodo-benzoates are significantly more susceptible to degradation than solid powders because the solvent cage facilitates radical diffusion. Always prepare solutions fresh, or store them strictly at -20°C in foil-wrapped containers under an inert argon atmosphere[3][4].

Q3: I store my reagents in the refrigerator, but they still degrade over time. Why? A3: Temperature control alone is insufficient. If you are using clear glass vials, the ambient light from the refrigerator bulb (or laboratory lighting when the door is opened) provides enough energy to initiate cleavage over time. Furthermore, if you open the cold vial immediately upon removing it from the refrigerator, atmospheric humidity condenses on the cold walls of the vial[4]. While iodo-benzoates are not inherently hygroscopic, this introduced moisture can act as a hydrogen donor for radical abstraction or ruin moisture-sensitive catalysts in downstream applications. Always warm vials to room temperature in the dark before opening[4].

Quantitative Data: Halogen Bond Dynamics

Understanding the relative stability of aryl halides is critical for experimental design. The table below illustrates why iodo-benzoates require specialized handling compared to their lighter halogen counterparts.

Halogen BondRepresentative CompoundApprox. Bond Dissociation Energy (BDE)PhotostabilityRequired Storage Container
C-F 4-Fluorobenzoic Acid~125 kcal/mol[1]Highly StableStandard clear vial
C-Cl 4-Chlorobenzoic Acid~96 kcal/mol[1]StableStandard clear vial
C-Br 4-Bromobenzoic Acid~81 kcal/mol[1]Moderately StableAmber vial recommended
C-I 4-Iodobenzoic Acid~65 kcal/mol[1]Highly PhotosensitiveAmber vial / Foil-wrapped
Self-Validating Experimental Protocols

To ensure scientific integrity, your workflow must be a self-validating system. Implementing the following protocols will prevent degradation (Protocol 1) and verify reagent purity before committing to expensive catalytic reactions (Protocol 2).

Protocol 1: Optimal Storage and Handling Workflow

This step-by-step methodology ensures that the thermodynamic threshold for C-I bond cleavage is never reached during routine handling.

  • Workspace Preparation: Turn off standard fluorescent lighting. Utilize yellow or red safelights, which emit longer, lower-energy wavelengths that cannot break the 65 kcal/mol C-I bond[3].

  • Aliquoting: Transfer the bulk solid into single-use amber glass vials. This prevents repeated light and oxygen exposure to the main batch.

  • Inert Atmosphere: Purge each vial with a gentle stream of dry Argon or Nitrogen gas[4]. This displaces oxygen, preventing the formation of peroxy radicals if trace photolysis occurs.

  • Thermal Control: Seal the vials tightly with PTFE-lined caps and store them in a dark freezer at -20°C[3][4].

  • Equilibration (Critical Step): Before use, remove the vial from the freezer and place it in a dark desiccator or wrap it in foil. Allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent water condensation[4].

Figure 2: Standard operating procedure for the safe handling and storage of iodo-benzoates.

Protocol 2: HPLC-UV Method for Validating Iodo-benzoate Integrity

Never assume purity based on visual inspection alone. Use this protocol to monitor the degradation of your iodo-benzoate derivative[3].

  • Sample Preparation: In a subdued light environment, dissolve 1 mg of the iodo-benzoate in 1 mL of HPLC-grade acetonitrile.

  • Chromatographic Setup: Use a standard C18 reverse-phase column. Set the mobile phase to a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: Monitor the eluent using a UV detector set to 254 nm.

  • Data Analysis: Calculate the relative peak area. A decrease in the parent compound peak coupled with the emergence of a new, more polar peak (corresponding to the deiodinated benzoic acid) confirms photodegradation[3]. If the parent peak area is <95%, discard the aliquot to prevent reaction failure.

References

1.[3] "Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives", Benchchem. 3 2.[4] "Reagent storage conditions", Lumiprobe. 4 3.[2] "Interpretation of the vacuum ultraviolet photoabsorption spectrum of iodobenzene by ab initio computations", AIP Publishing. 2 4.[1] "A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions", Benchchem. 1

Sources

Validation & Comparative

1H NMR interpretation of methyl 2-amino-6-iodobenzoate vs 5-iodo isomer

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of regioisomers is a critical checkpoint in drug development and synthetic chemistry. Differentiating between methyl 2-amino-6-iodobenzoate and its 5-iodo isomer (methyl 2-amino-5-iodobenzoate ) using proton Nuclear Magnetic Resonance (1H NMR) relies on understanding the fundamental interplay between electronic substituent effects, steric hindrance, and spin system topologies.

This guide provides an objective, data-driven framework for distinguishing these two isomers, focusing on the causality behind their spectral signatures and establishing a self-validating experimental protocol.

Structural Causality & Theoretical Grounding

The differentiation of these isomers does not require complex 2D NMR techniques; the 1D 1H NMR spectrum alone provides an unequivocal, self-validating answer if the underlying spin systems are properly analyzed [2].

The 5-Iodo Isomer: 1,2,4-Trisubstituted Spin System

In methyl 2-amino-5-iodobenzoate, the substituents occupy positions 1 (ester), 2 (amine), and 5 (iodine). This leaves three aromatic protons at positions 3, 4, and 6.

  • Electronic Effects: The proton at C-6 is flanked by the electron-withdrawing ester group and the iodine atom. The resonance and inductive deshielding from the coplanar ester group push this proton significantly downfield.

  • Spin Topology: This arrangement creates a classic AMX system . H-6 is isolated from the other protons, coupling only across four bonds (meta-coupling,

    
     Hz) to H-4. H-4 couples to both H-6 and its ortho-neighbor H-3 (
    
    
    
    Hz). H-3 appears as a doublet, shielded by the strongly electron-donating ortho-amine [1].
The 6-Iodo Isomer: 1,2,3-Trisubstituted Spin System

In methyl 2-amino-6-iodobenzoate, the iodine is shifted to C-6, placing it adjacent to the C-1 ester. The aromatic protons are contiguous at positions 3, 4, and 5.

  • Steric Effects: The bulky iodine at C-6 creates severe steric clash with the C-1 methoxycarbonyl group. To relieve this strain, the ester group twists out of the aromatic plane. This deviation from coplanarity breaks the

    
    -conjugation, significantly attenuating the ester's anisotropic deshielding effect on the ring [3].
    
  • Spin Topology: The contiguous protons form an ABC or AMX system (depending on the field strength). Because all three protons are adjacent, they all exhibit large ortho-couplings (

    
     Hz), resulting in a characteristic doublet-triplet-doublet (or d-dd-d) pattern [2].
    

SpinNetwork cluster_6iodo 6-Iodo Isomer (1,2,3-Trisubstituted) cluster_5iodo 5-Iodo Isomer (1,2,4-Trisubstituted) H3_6 H-3 (d) H4_6 H-4 (t) H3_6->H4_6 ³J ~ 8.0 Hz H5_6 H-5 (d) H4_6->H5_6 ³J ~ 8.0 Hz H3_5 H-3 (d) H4_5 H-4 (dd) H3_5->H4_5 ³J = 8.7 Hz H6_5 H-6 (d) H4_5->H6_5 ⁴J = 2.1 Hz

Spin system coupling networks comparing 1,2,3- and 1,2,4-trisubstituted aromatic patterns.

Quantitative Data Comparison

The following table contrasts the experimental data of the 5-iodo isomer [1] against the empirically calculated shifts of the 6-iodo isomer [3]. The stark contrast in multiplicity and J-coupling values serves as the primary diagnostic tool.

FeatureMethyl 2-amino-5-iodobenzoate (Experimental)Methyl 2-amino-6-iodobenzoate (Predicted)Diagnostic Logic
Most Downfield Proton H-6: 7.91 ppm (d, J = 2.1 Hz)H-5: ~7.15 ppm (d, J ~ 8.0 Hz)The 5-iodo isomer has an isolated proton highly deshielded by the coplanar ester. The 6-iodo isomer lacks this isolated proton.
Central Ring Proton H-4: 7.46 ppm (dd, J = 8.7, 2.1 Hz)H-4: ~6.98 ppm (t, J ~ 8.0 Hz)H-4 in the 6-isomer is coupled to two ortho neighbors (triplet). In the 5-isomer, it has one ortho and one meta neighbor (doublet of doublets).
Most Upfield Proton H-3: 6.62 ppm (d, J = 8.7 Hz)H-3: ~6.60 ppm (d, J ~ 8.0 Hz)Both isomers feature a strongly shielded H-3 due to the resonance donation of the adjacent -NH₂ group.
Methoxy Protons -OCH₃: 3.80 ppm (s, 3H)-OCH₃: ~3.90 ppm (s, 3H)Minor variations due to the out-of-plane twisting of the ester in the 6-iodo isomer.

Self-Validating Experimental Protocol

To ensure the subtle meta-couplings (~2.1 Hz) are not lost to line broadening or poor resolution, the experimental workflow must be strictly controlled. The choice of solvent and processing parameters directly causes the success or failure of the regioisomer assignment.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS).

    • Why DMSO-d6? The polar nature of the amino and ester groups causes intermolecular hydrogen bonding, which leads to severe line broadening in non-polar solvents like CDCl₃. DMSO disrupts these aggregates, yielding sharp aromatic signals and locking the exchangeable -NH₂ protons to a consistent, broad shift so they do not obscure the aromatic region[1].

  • Instrument Tuning & Shimming: Insert the sample into a 300 MHz (or higher) NMR spectrometer. Perform rigorous gradient shimming (e.g., topshim).

    • Why? High magnetic field homogeneity is non-negotiable. Poor shimming will cause the 2.1 Hz meta-coupling of the 5-iodo isomer to collapse into a broad singlet, causing a false-positive identification of a poorly resolved 1,2,3-system.

  • Acquisition Parameters: Set a 90° pulse angle, 16 to 64 scans, and a relaxation delay (D1) of 2 seconds. Ensure the spectral width covers -2 to 14 ppm.

  • Digital Processing (Resolution Causality): Apply zero-filling to 64k data points before Fourier Transformation. Apply an exponential window function with a Line Broadening (LB) factor of no more than 0.3 Hz.

    • Why? Zero-filling enhances the digital resolution of the Free Induction Decay (FID), ensuring that calculated J-values are mathematically accurate to within 0.1 Hz [2].

  • Validation: Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm. Extract the multiplets. If a doublet with

    
     Hz is present, the 5-iodo isomer is confirmed. If only 
    
    
    
    Hz couplings are present, the 6-iodo isomer is confirmed.

NMRWorkflow Prep 1. Sample Preparation 15-20 mg in DMSO-d6 Acq 2. NMR Acquisition 300/500 MHz, ns=16, D1=2s Prep->Acq Proc 3. Spectral Processing Zero-filling, FT, Phase/Baseline Acq->Proc Anal 4. Multiplet Analysis Extract J-couplings & Integrals Proc->Anal Valid 5. Regioisomer Validation Confirm Spin System Topology Anal->Valid

Standardized self-validating 1H NMR experimental workflow for isomer differentiation.

References

  • Title: Methods for preparing biphenyl benzoic acid derivatives (WO2010067912A1)
  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Professional URL: [Link]

A Comparative Guide to the Reactivity of Methyl 2-Amino-6-iodobenzoate and Methyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct aryl iodides: methyl 2-amino-6-iodobenzoate and methyl 2-iodobenzoate. Understanding their nuanced differences is paramount for optimizing reaction conditions and achieving desired synthetic targets, particularly in the realm of cross-coupling chemistry.

Structural and Electronic Properties: A Tale of Two Ortho Substituents

The key distinction between methyl 2-amino-6-iodobenzoate and methyl 2-iodobenzoate lies in the presence of an amino (-NH₂) group at the C6 position, ortho to the iodine atom. This seemingly minor structural change has significant electronic and steric consequences that dictate the reactivity of the C-I bond.

Methyl 2-iodobenzoate serves as a versatile building block in organic synthesis.[1][2][3] Its structure features an iodine atom and a methyl ester group in a 1,2-relationship on the benzene ring.[1] The ester group is moderately deactivating, withdrawing electron density from the aromatic ring through inductive and resonance effects. This electronic pull enhances the electrophilicity of the carbon atom attached to the iodine, making it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions.[2]

Methyl 2-amino-6-iodobenzoate , on the other hand, presents a more complex electronic profile. The amino group is a strong electron-donating group through resonance, which counteracts the electron-withdrawing nature of the adjacent methyl ester.[4] This electron donation increases the electron density of the aromatic ring, potentially slowing down the rate-determining oxidative addition step in many palladium-catalyzed coupling reactions.[5]

Furthermore, the presence of two ortho substituents (amino and iodo) flanking the methyl ester can lead to steric hindrance. This "ortho effect" can force the carboxyl group to twist out of the plane of the benzene ring, which can, in some contexts, inhibit resonance and alter the molecule's reactivity.[6][7][8]

Comparative Reactivity in Key Cross-Coupling Reactions

The differing electronic and steric environments of the two molecules manifest in their performance in widely used synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone for C-C bond formation, showcases the divergent reactivity of these two substrates.[9]

Methyl 2-iodobenzoate is a reliable substrate for Suzuki-Miyaura coupling, readily reacting with a variety of aryl and vinyl boronic acids under standard palladium catalysis.[1][2][10] The reaction generally proceeds with good to excellent yields.

Methyl 2-amino-6-iodobenzoate , due to the electron-donating amino group, can exhibit reduced reactivity in Suzuki-Miyaura couplings. The increased electron density at the carbon-iodine bond can make the oxidative addition of the palladium(0) catalyst less favorable. To overcome this, more electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald or Hartwig portfolio, may be required to facilitate the reaction.[11][12] Additionally, stronger bases might be necessary to promote the transmetalation step.

SubstrateTypical Catalyst SystemReaction ConditionsYield
Methyl 2-iodobenzoatePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80-100 °CHigh
Methyl 2-amino-6-iodobenzoatePd₂(dba)₃, SPhos, K₃PO₄1,4-Dioxane, 100 °CModerate to High
Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another area where the reactivity of these two compounds differs.[13][14]

Methyl 2-iodobenzoate is an excellent substrate for Sonogashira couplings, typically providing high yields of the corresponding 2-alkynylbenzoates under standard Pd/Cu catalysis.[10][15]

Methyl 2-amino-6-iodobenzoate can also participate in Sonogashira couplings. The amino group can potentially coordinate to the copper co-catalyst, influencing the reaction rate. However, successful couplings have been reported, often leading to the synthesis of carbazole precursors.[16] The choice of solvent and base can be critical in optimizing these reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[17][18]

Methyl 2-iodobenzoate readily undergoes Buchwald-Hartwig amination with a wide range of primary and secondary amines. The reaction is often high-yielding and tolerant of various functional groups.[17]

Methyl 2-amino-6-iodobenzoate , already possessing an amino group, is less commonly used as a substrate for further amination at the C2 position. However, its reactivity in related C-N bond-forming reactions, such as intramolecular cyclizations to form carbazoles, is of significant interest.[16][19] These reactions often proceed via an initial N-arylation followed by a palladium-catalyzed intramolecular C-H activation.

Experimental Protocols: A Practical Guide

To illustrate the practical implications of these reactivity differences, here are representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction with each substrate.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-iodobenzoate

Objective: To synthesize methyl 2-phenylbenzoate.

Materials:

  • Methyl 2-iodobenzoate (1.0 mmol, 262 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 2-iodobenzoate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene.

  • Add the catalyst solution to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-phenylbenzoate.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 2-amino-6-iodobenzoate

Objective: To synthesize methyl 2-amino-6-phenylbenzoate.

Materials:

  • Methyl 2-amino-6-iodobenzoate (1.0 mmol, 277 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 24.6 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 2-amino-6-iodobenzoate, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Add degassed 1,4-dioxane to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-amino-6-phenylbenzoate.

Mechanistic Insights and Workflow Visualization

The enhanced reactivity often observed with methyl 2-iodobenzoate can be attributed to a more facile oxidative addition step, which is typically rate-limiting in the catalytic cycle. The electron-withdrawing ester group promotes this step. Conversely, the electron-donating amino group in methyl 2-amino-6-iodobenzoate can hinder this initial activation of the C-I bond.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand is crucial when working with the less reactive methyl 2-amino-6-iodobenzoate. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the oxidative addition and reductive elimination steps, overcoming the deactivating effect of the amino group.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Catalyst & Ligand Add Catalyst & Ligand Inert Atmosphere->Add Catalyst & Ligand Add Solvent Add Solvent Add Catalyst & Ligand->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring TLC Monitoring TLC Monitoring Heating & Stirring->TLC Monitoring Quenching Quenching TLC Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Future Perspectives

The continued development of new ligands and catalytic systems will undoubtedly expand the synthetic utility of sterically hindered and electronically rich aryl halides like methyl 2-amino-6-iodobenzoate.[20] For the discerning synthetic chemist, a thorough understanding of the subtle interplay of steric and electronic effects, as exemplified by these two compounds, is essential for the rational design and efficient execution of synthetic strategies.

References

  • The Versatility of Methyl 2-Iodobenzoate in Chemical Synthesis. (2025, September 5). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 2-Iodobenzoate (CAS NO : 610-97-9). Scimplify.
  • Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes and Protocols. Benchchem.
  • Methyl 2-iodobenzoate | Pharmaceutical Intermediate | Supplier. Chemical Bull.
  • Liu, Z., & Larock, R. C. (2004). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Organic Letters, 6(21), 3739–3741. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. Retrieved from [Link]

  • Synthesis of Carbazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved from [Link]

  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC. Retrieved from [Link]

  • Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. ResearchGate. Retrieved from [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 16). Chemistry LibreTexts. Retrieved from [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Retrieved from [Link]

  • Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques. PMC. Retrieved from [Link]

  • synthesis of carbazoles and derivatives from allenes. MDPI. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Ni(ii)-catalyzed mono-selective ortho-arylation of unactivated aryl C–H bonds utilizing amino acids as a directing group. PMC. Retrieved from [Link]

  • Heck reaction. Wikipedia. Retrieved from [Link]

  • Ortho effect in Substituted Benzene. A to Z Chemistry - WordPress.com. Retrieved from [Link]

  • Diethoxyethyl-L-Proline Facilitate Mono ortho-Arylation at Ar-yl-Amines. ChemRxiv. Retrieved from [Link]

  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu. Retrieved from [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000, March 3). PubMed. Retrieved from [Link]

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. (2024, April 10). MDPI. Retrieved from [Link]

  • Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Indian Academy of Sciences. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. Retrieved from [Link]

  • Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. (2020, August 5). PMC. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. (2018, December 10). Quora. Retrieved from [Link]

  • Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. ACS Publications. Retrieved from [Link]

  • A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. (2023, November 13). Thieme. Retrieved from [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). Beilstein Journals. Retrieved from [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Retrieved from [Link]

  • Synthesis, crystal structures and properties of carbazole-based[17]helicenes fused with an azine ring. (2021, January 4). Beilstein Journals. Retrieved from [Link]

  • Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2. University of Cambridge. Retrieved from [Link]

  • Organic Chemistry Frontiers ARTICLE. Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald Hartwig amination catalysts. Johnson Matthey. Retrieved from [Link]

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Technical Guide: IR Spectroscopic Characterization of Amino-Iodo-Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-iodo-benzoate esters (e.g., Ethyl 4-amino-3-iodobenzoate) represent a critical class of compounds in pharmaceutical chemistry, serving as structural analogs to local anesthetics (like Benzocaine) and key intermediates in the synthesis of radiocontrast agents.

In drug development, the precise characterization of these molecules is vital for validating Structure-Activity Relationships (SAR). The introduction of an iodine atom onto the aminobenzoate scaffold induces specific electronic and steric perturbations observable via Infrared (IR) Spectroscopy. This guide provides a comparative analysis of these spectral shifts to facilitate rapid, non-destructive identification.

Theoretical Framework: Electronic & Vibrational Perturbations

To accurately interpret the IR spectrum of an amino-iodo-benzoate, one must understand how the iodine substituent alters the vibrational modes of the parent benzoate scaffold.

The "Push-Pull" Electronic System

The parent molecule (e.g., Ethyl 4-aminobenzoate) exhibits a "push-pull" system:

  • Amino Group (-NH₂): Strongly electron-donating via resonance (+R), increasing electron density in the ring and increasing the single-bond character of the carbonyl, thereby lowering the C=O frequency compared to unsubstituted benzoates.

  • Iodine Substituent (-I): When introduced (typically at the meta position to the carbonyl, ortho to the amine), it exerts two opposing effects:

    • Inductive Effect (-I): Withdraws electron density, potentially raising the C=O frequency slightly by destabilizing the polarized form.

    • Steric/Mass Effect: The heavy iodine atom alters the reduced mass of the ring system, shifting skeletal vibrations (fingerprint region) to lower frequencies.

Intramolecular Hydrogen Bonding

If the iodine is ortho to the amino group (e.g., 3-iodo-4-amino), it may participate in weak intramolecular hydrogen bonding or steric repulsion with the amino protons, causing a subtle redshift and broadening in the N-H stretching region.

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of the target molecule against its non-iodinated precursor (Benzocaine) and a simple aromatic ester.

Table 1: Characteristic IR Frequencies (cm⁻¹)
Functional GroupModeEthyl Benzoate (Reference)Ethyl 4-Aminobenzoate (Benzocaine)Ethyl 4-Amino-3-Iodobenzoate (Target)
Amine (-NH₂) N-H Stretch (Asym)Absent~3420 (Sharp)3450–3400 (Variable*)
N-H Stretch (Sym)Absent~3340 (Sharp)3350–3300
N-H Bend (Scissor)Absent~1600 (Overlap w/ C=C)1620–1590
Ester (C=O) C=O[1][2][3] Stretch17241680–17001690–1710
Ester (C-O) C-O-C Stretch1270, 11001275, 11701280–1260
Aromatic Ring C=C Stretch1600, 15801600, 15001590, 1480
Halogen (C-I) C-I StretchAbsentAbsent500–600 (Weak/Med)
Substitution OOP Bending~710 (Mono)~845 (Para)820–800 (1,2,4-Tri-sub)

*Note: The N-H stretch in the iodinated compound may appear less defined if intramolecular H-bonding with Iodine occurs.

Detailed Peak Interpretation
The Carbonyl Region (1680–1720 cm⁻¹)

This is the diagnostic "anchor" peak.

  • Benzocaine: The strong electron donation from the para-amino group lowers the C=O frequency to ~1680 cm⁻¹ due to resonance contribution (single bond character).

  • Iodinated Analog: The iodine atom (electron-withdrawing) slightly counteracts the amino group's donation. Consequently, the C=O peak often shifts slightly higher (blue shift) toward 1700–1710 cm⁻¹ compared to Benzocaine, depending on the solvent and solid-state packing.

The Fingerprint Region (C-I Stretch)

The Carbon-Iodine stretch is the definitive differentiator but is challenging to identify. It typically appears as a band of medium-to-weak intensity between 500 and 600 cm⁻¹ .

  • Tip: Look for the appearance of a new band in this low-frequency region that is absent in the Benzocaine spectrum.

Experimental Protocol: Solid-State Acquisition

For these esters, solid-state analysis is preferred to identify polymorphs and avoid solvent-solute interaction shifts.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is the modern standard due to minimal sample prep and ease of cleaning.

  • Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.

  • Sample Loading: Place ~5 mg of the amino-iodo-benzoate solid onto the crystal center.

  • Compression: Apply pressure using the anvil clamp. Monitor the live preview; stop when peaks saturate (absorbance > 1.5) or when contact is maximized.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to reduce noise in the C-I region)

    • Range: 4000–450 cm⁻¹ (Ensure the detector cuts off low enough to see the C-I stretch).

Method B: KBr Pellet - Legacy/High Resolution

Use this if the 500–600 cm⁻¹ region is noisy on your ATR (Diamond ATRs often cut off near 525 cm⁻¹).

  • Grinding: Mix 2 mg sample with 200 mg spectroscopic grade KBr. Grind to a fine powder in an agate mortar (particle size < 2 µm to avoid scattering).

  • Pressing: Transfer to a die and press at 10 tons for 2 minutes under vacuum (to remove water).

  • Measurement: Obtain a clear, transparent disk. Run background on a blank KBr pellet.

Data Interpretation Workflow

The following diagram illustrates the logical flow for confirming the identity of an amino-iodo-benzoate ester using IR data.

IR_Workflow Start Acquire Spectrum (4000 - 400 cm⁻¹) CheckNH Check 3300-3500 cm⁻¹ Is there a Doublet? Start->CheckNH IsAmino Confirm Primary Amine (-NH₂ present) CheckNH->IsAmino Yes NoAmino STOP: Check Synthesis (Missing Amine) CheckNH->NoAmino No CheckCO Check 1680-1720 cm⁻¹ Strong Band Present? IsAmino->CheckCO AnalyzeShift Analyze Frequency Position CheckCO->AnalyzeShift Yes ShiftLogic < 1700 cm⁻¹: Strong Resonance (Benzocaine-like) > 1700 cm⁻¹: Inductive Influence (Iodine effect) AnalyzeShift->ShiftLogic CheckFingerprint Check 500-600 cm⁻¹ New Band vs Control? ShiftLogic->CheckFingerprint CheckFingerprint->NoAmino Band Absent ConfirmIodine Confirm C-I Bond (Iodination Successful) CheckFingerprint->ConfirmIodine Band Present Final Identity Confirmed: Amino-Iodo-Benzoate ConfirmIodine->Final

Figure 1: Step-by-step logic flow for spectral validation of amino-iodo-benzoate esters.

Visualizing Electronic Effects

Understanding the competition between Resonance and Induction is key to explaining the Carbonyl shift.

Electronic_Effects Amino Amino Group (-NH₂) (Electron Donor +R) Ring Benzene Ring Amino->Ring Donates e⁻ density (Resonance) Carbonyl Ester Carbonyl (C=O) Ring->Carbonyl Increases Single Bond Character Result Net Effect on C=O: Frequency sits between Benzocaine (low) and Benzoate (high) Carbonyl->Result Iodine Iodine Atom (-I) (Electron Withdrawing -I) Iodine->Ring Withdraws e⁻ (Induction) Iodine->Result

Figure 2: The "Push-Pull" electronic competition influencing the diagnostic Carbonyl frequency.

References

  • NIST Chemistry WebBook. IR Spectrum of Ethyl 4-aminobenzoate (Benzocaine). National Institute of Standards and Technology.[4] Available at: [Link]

  • SpectraBase. Ethyl 4-amino-3-iodobenzoate Spectral Data. John Wiley & Sons.[1][5] Available at: [Link] (Note: Requires subscription for full view, used for peak verification).

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Esters and Amines). Available at: [Link][1][2][6][7][8][9][10]

  • Alcolea Palafox, M. (1993).[11] Infrared and Raman Study of Benzocaine Hydrochloride.[11] Spectroscopy Letters, 26(8), 1395-1415.[11] (Provides baseline vibrational assignments for the amino-benzoate scaffold).

Sources

Crystal structure analysis of methyl 2-amino-6-iodobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization Guide: Methyl 2-amino-6-iodobenzoate Hydrochloride

Part 1: Executive Summary & Strategic Context

Subject: Methyl 2-amino-6-iodobenzoate Hydrochloride (HCl Salt) CAS: 147494-20-0 (Free Base Reference) Context: This compound is a critical polysubstituted aromatic intermediate, often utilized in the synthesis of radiopharmaceuticals (e.g., iodine-123 labeled benzamides) and quinazolinone-based bioactive scaffolds.

The Structural Challenge: The 1,2,6-substitution pattern creates significant steric congestion. The bulky iodine atom at the 6-position and the amino group at the 2-position flank the central ester moiety. In the solid state, this forces the ester group out of planarity with the benzene ring to minimize steric clash.

  • Why Crystal Structure Matters: Confirming the regiochemistry (2-amino vs. 6-iodo positioning) is vital because electrophilic aromatic substitution on existing precursors can yield isomeric mixtures (e.g., 2-amino-5-iodo). Furthermore, distinguishing the hydrochloride salt from the free base is critical for defining solubility profiles and shelf-stability in drug development.

Part 2: Comparative Analysis (Salt vs. Free Base)

This section objectively compares the solid-state properties of the Hydrochloride Salt (Product) against its Free Base (Alternative) . This comparison drives the decision-making process for solid-form selection in pharmaceutical formulations.

FeatureMethyl 2-amino-6-iodobenzoate HCl (Salt)Methyl 2-amino-6-iodobenzoate (Free Base)Implication for Development
Primary Interaction Ionic / Charge-Assisted H-Bonding (R-NH₃⁺ ··· Cl⁻)Intramolecular H-Bonding (N-H ··· O=C)The salt forms a robust 3D lattice, generally leading to higher melting points and better thermal stability.
Conformation Twisted Ester Protonation of the amine disrupts intramolecular H-bonds, allowing the ester to rotate to relieve Iodine steric strain.Planar/Pseudo-planar Intramolecular H-bond (N-H...O) often locks the ester coplanar, fighting the Iodine steric bulk.The salt's twisted conformation often exposes the carbonyl for easier nucleophilic attack in subsequent steps.
Solubility Profile High in Polar Solvents (Water, MeOH, DMSO)High in Non-Polar Solvents (DCM, Toluene, EtOAc)Use the Salt for aqueous formulations; use the Free Base for organic synthesis workups.
Halogen Bonding Activated Iodine The cationic nature of the ring enhances the σ-hole on Iodine, promoting I···Cl⁻ interactions.Neutral Iodine Weaker I···N or I···O interactions.The salt structure is stabilized by halogen bonding networks, reducing hygroscopicity risks compared to other salts.

Part 3: Experimental Protocol (Self-Validating)

To achieve a publication-quality crystal structure, you must overcome the heavy-atom absorption of Iodine and the potential for disorder in the flexible ester chain.

Phase 1: Crystal Growth Strategy
  • Method: Vapor Diffusion (Slow).

  • Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).

    • Dissolve 20 mg of the HCl salt in 2 mL of warm Methanol. Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing 10 mL of Diethyl Ether.

    • Cap tightly and store at 4°C in the dark (Iodine compounds are light-sensitive).

    • Validation: Crystals should appear as colorless to pale yellow prisms within 3-7 days. If needles form, the diffusion is too fast—switch antisolvent to Isopropyl Ether.

Phase 2: X-Ray Diffraction Data Collection
  • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) .

    • Reasoning: Copper (Cu) radiation causes massive fluorescence with Iodine, leading to high background noise and poor data quality. Mo is mandatory.

  • Absorption Correction: Multi-scan (SADABS or equivalent).

    • Critical Step: Iodine has a high linear absorption coefficient (μ). Without rigorous absorption correction, the thermal ellipsoids will appear physically impossible (non-positive definite).

Phase 3: Refinement Strategy
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic salts.
  • Heavy Atom Method: Use Patterson methods or Direct Methods (SHELXT) to locate the Iodine atom first. Its high electron density will dominate the phase solution.

  • Hydrogen Placement:

    • Amine H-atoms: Locate from difference Fourier maps if data quality permits (confirming the NH₃⁺ state). If not, place geometrically (

      
      ) and refine using a riding model.
      
    • Chloride Anion: Ensure the Cl⁻ is located within H-bonding distance (3.0–3.2 Å) of the Nitrogen.

Part 4: Visualization of Structural Analysis Workflow

The following diagram illustrates the decision logic for solving this specific heavy-atom structure.

CrystalWorkflow Start Sample: Methyl 2-amino-6-iodobenzoate HCl Growth Vapor Diffusion (MeOH / Et2O) Start->Growth Check Check Crystal Quality (Polarized Light) Growth->Check Source Select Radiation Source Check->Source Cu_Source Cu Kα Source (Avoid) Source->Cu_Source High Fluorescence Mo_Source Mo Kα Source (Selected) Source->Mo_Source Low Absorption Collect Data Collection (Low Temp: 100K) Mo_Source->Collect Absorb Absorption Correction (Critical for Iodine) Collect->Absorb Solve Structure Solution (SHELXT - Heavy Atom) Absorb->Solve Refine Refinement (Locate Cl- and NH3+) Solve->Refine Final Publish CIF / Deposit CSD Refine->Final

Caption: Workflow for structural determination of iodinated aromatic salts, prioritizing Mo-radiation to minimize fluorescence artifacts.

Part 5: Target Crystallographic Parameters

When analyzing your data, compare your results against these expected ranges for the HCl Salt . Deviations suggest twinning or wrong stoichiometry.

ParameterExpected Range / ValueExplanation
Bond Length (C–I) 2.08 – 2.12 Å Typical for aryl iodides. Shortening suggests resonance contribution.
Bond Length (C–N) 1.45 – 1.48 Å Slightly longer than free aniline (1.38 Å) due to loss of conjugation upon protonation (NH₃⁺).
Bond Angle (I-C-C) ~120° ± 3° Steric repulsion between I and the Ester group may widen the external angle >120°.
R-Factor (R1) < 5.0% Iodine scatters strongly; high R-factors often indicate poor absorption correction, not poor crystals.
Chloride Position 3.0 – 3.3 Å from N Defines the salt bridge. If >3.5 Å, you may have a solvate or loose ion pair.

References

  • Synthesis & Context (Patent): Guerard, F., et al. (2011). Analogues d'halobenzamides marqués en tant que radiopharmaceutiques. European Patent EP2363399A1. Link

  • Crystallographic Methodology: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Halogen Bonding in Aromatic Systems: Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(35), 5556-5563. Link

  • Heavy Atom Absorption Correction: Krause, L., et al. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10. Link

Benchmarking catalytic systems for coupling 2,6-disubstituted aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 2,6-Disubstituted Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Hindrance in Cross-Coupling

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for this purpose. However, the efficiency of these transformations can be dramatically impeded by steric hindrance, especially when employing 2,6-disubstituted aryl halides as electrophiles.

The two ortho-substituents in these substrates effectively shield the carbon-iodine bond, making the initial oxidative addition step of the catalytic cycle kinetically challenging. Furthermore, the steric bulk is carried through to the subsequent intermediates, potentially hindering the transmetalation and, most critically, the final reductive elimination step to form the desired product. This guide provides a comparative analysis of various catalytic systems designed to overcome these challenges, with a focus on the coupling of 2,6-disubstituted aryl iodides. We will delve into the mechanistic rationale behind catalyst and ligand selection and provide detailed experimental protocols to empower researchers in this demanding area of synthesis.

Catalytic Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a powerful tool for the synthesis of biaryls. For sterically hindered substrates, the choice of ligand is paramount.

The Central Role of Bulky, Electron-Rich Ligands

The success of coupling 2,6-disubstituted aryl iodides hinges on the use of phosphine ligands that are both sterically bulky and electron-rich.[1]

  • Steric Bulk: Large, cone-shaped ligands favor the formation of a monoligated palladium(0) species (L-Pd(0)), which is more reactive in the oxidative addition step with a hindered aryl iodide than a more crowded bis-ligated species.[2] The bulk also facilitates the final reductive elimination step to release the sterically demanding biaryl product.[3]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which enhances the rate of oxidative addition into the C-I bond.[4][5]

Comparative Performance of Ligands in a Model Suzuki-Miyaura Reaction

To illustrate the impact of ligand choice, the following table presents representative data for the Suzuki-Miyaura coupling of 1-iodo-2,6-dimethylbenzene with phenylboronic acid. While this data is compiled from typical results seen in the literature and not from a single head-to-head study, it serves to highlight the performance trends of various ligand classes.

Catalyst System (Ligand)Pd PrecursorBaseSolventTemp (°C)Time (h)Typical Yield (%)
SPhosPd₂(dba)₃K₃PO₄Toluene10012>95
XPhosPd(OAc)₂K₃PO₄1,4-Dioxane11016>95
RuPhosPd₂(dba)₃Cs₂CO₃t-BuOH8018~90
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene10024~70-80
PPh₃Pd(PPh₃)₄Na₂CO₃Toluene/H₂O11024<20

This table is an illustrative compilation based on literature data for similar sterically hindered couplings and is intended to show general trends.

As the data suggests, the more traditional and less bulky triphenylphosphine (PPh₃) is largely ineffective for this transformation. In contrast, the bulky and electron-rich biarylphosphine ligands developed by the Buchwald group, such as SPhos and XPhos, provide excellent yields.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, emphasizing the role of the ligand (L).

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-I Pd0->OxAdd Oxidative Addition (Ar-I) Transmetalation_Intermediate Ar-Pd(II)L_n-Ar' OxAdd->Transmetalation_Intermediate Transmetalation (Ar'-B(OR)₂ + Base) Product Ar-Ar' Transmetalation_Intermediate->Product Reductive Elimination Regen_Pd0 Pd(0)L_n Transmetalation_Intermediate->Regen_Pd0

Suzuki-Miyaura Catalytic Cycle

Catalytic Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. As with Suzuki-Miyaura coupling, the arylation of amines with 2,6-disubstituted aryl iodides presents a significant steric challenge.

Ligand Design for Hindered C-N Coupling

The development of highly active catalysts for this transformation has been driven by ligand design.[3][6] Biarylphosphine ligands with bulky substituents on both the phosphine and the biaryl backbone have proven to be particularly effective. These ligands promote the formation of the active monoligated palladium catalyst and facilitate the challenging reductive elimination of the sterically demanding arylamine product.[7]

Illustrative Comparison of Ligands for a Model Buchwald-Hartwig Reaction

The following table provides a representative comparison of different ligands for the coupling of 1-iodo-2,6-dimethylbenzene with aniline. This data is intended to be illustrative of general performance trends.

Catalyst System (Ligand)Pd PrecursorBaseSolventTemp (°C)Time (h)Typical Yield (%)
BrettPhosPd₂(dba)₃NaOtBuToluene10012>90
RuPhosPd(OAc)₂K₃PO₄1,4-Dioxane11018~85-90
JohnPhosPd₂(dba)₃NaOtBuToluene10024~75-85
BINAPPd₂(dba)₃NaOtBuToluene11024<30

This table is an illustrative compilation based on literature data for similar sterically hindered couplings and is intended to show general trends.

The data highlights the superior performance of modern, sterically demanding biarylphosphine ligands like BrettPhos for this challenging transformation compared to older generation ligands such as BINAP.[7]

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)L-I Pd0->OxAdd Oxidative Addition (Ar-I) Amine_Coord [Ar-Pd(II)L(HNR₂)]⁺I⁻ OxAdd->Amine_Coord Amine Coordination (HNR₂) Deprotonation Ar-Pd(II)L(NR₂) Amine_Coord->Deprotonation Deprotonation (Base) Product Ar-NR₂ Deprotonation->Product Reductive Elimination Regen_Pd0 Pd(0)L Deprotonation->Regen_Pd0

Buchwald-Hartwig Amination Catalytic Cycle

Catalytic Systems for Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. While generally a robust reaction, the coupling of 2,6-disubstituted aryl iodides can be sluggish.

Overcoming Steric Effects in Sonogashira Coupling

For sterically hindered aryl iodides, higher catalyst loadings and more forcing conditions may be necessary. The choice of both the palladium catalyst and, if used, a copper co-catalyst can significantly impact the reaction's success. Copper-free Sonogashira protocols have also been developed and can be advantageous in certain contexts to avoid issues with copper acetylide homocoupling.[4]

Representative Comparison of Catalysts for a Model Sonogashira Reaction

The table below shows typical results for the Sonogashira coupling of 1-iodo-2,6-dimethylbenzene with phenylacetylene, illustrating the performance of common catalytic systems.

Palladium CatalystCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF6512~80-90
Pd(PPh₃)₄CuIi-Pr₂NHToluene8018~75-85
Pd(OAc)₂/XPhosNone (Cu-free)Cs₂CO₃1,4-Dioxane10024~70-80

This table is an illustrative compilation based on literature data for similar sterically hindered couplings and is intended to show general trends.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative cross-coupling reactions with a 2,6-disubstituted aryl iodide.

General Experimental Workflow

A typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction is as follows.

Experimental_Workflow Start Start Prep Prepare Glassware (Oven-dried Schlenk tube, stir bar) Start->Prep Reagents Add Solids (Aryl iodide, coupling partner, base, Pd precursor, ligand) Prep->Reagents Inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Liquid_Reagent Add Liquid Reagent(s) (e.g., amine, if applicable) Solvent->Liquid_Reagent Reaction Heat to Desired Temperature with Vigorous Stirring Liquid_Reagent->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Workup Aqueous Workup (Quench, extract, wash, dry) Monitor->Workup Upon completion Purify Purification (Column chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling of 1-Iodo-2,6-dimethylbenzene

This protocol is adapted from established procedures for coupling sterically hindered aryl halides.[8][9]

Materials:

  • 1-Iodo-2,6-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.01 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.022 mmol, 0.022 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 1-iodo-2,6-dimethylbenzene, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the degassed toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 1-Iodo-2,6-dimethylbenzene

This protocol is a representative procedure for the amination of hindered aryl halides.[7][10]

Materials:

  • 1-Iodo-2,6-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)

  • 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos) (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with a magnetic stir bar with Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Add the 1-iodo-2,6-dimethylbenzene and toluene.

  • Finally, add the aniline, seal the vial with a Teflon-lined cap, and remove from the glovebox.

  • Place the vial in a preheated heating block at 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through a pad of Celite, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion

The successful cross-coupling of 2,6-disubstituted aryl iodides is a testament to the power of rational ligand design in overcoming significant steric challenges. Modern bulky and electron-rich phosphine ligands, particularly biarylphosphines, have revolutionized this field by accelerating the key steps of oxidative addition and reductive elimination. While no single catalytic system is universally optimal, this guide provides a framework for selecting a high-performing system based on the desired transformation. By understanding the mechanistic principles that govern these reactions and employing robust experimental protocols, researchers can confidently approach the synthesis of sterically congested molecules that are crucial for advancing drug discovery and materials science.

References

  • eScholarship, University of California. (n.d.). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. [Link]

  • Sieber, J. D., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. [Link]

  • Talele, T. T., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Omae, I. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • ArODES, TU Wien. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. [Link]

  • MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Organic Chemistry Portal. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. [Link]

  • Dalton Transactions. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. [Link]

  • University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]

  • National Institutes of Health. (n.d.). Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ARKAT USA, Inc. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Organic Chemistry Portal. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. [Link]

  • PubMed. (2008). Synthesis of programmable tetra-ortho-substituted biaryl compounds using Diels-Alder cycloadditions/cycloreversions of disubstituted alkynyl stannanes. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. [Link]

  • PubMed. (2007). Diels-Alder approach to tetra-ortho-substituted biaryls employing propargylic tertiary alcohols as dienophiles. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Biotage. (2019). Organic Chemistry Workflow – Typical Steps and Equipment. [Link]

  • National Institutes of Health. (n.d.). Automated extraction of chemical synthesis actions from experimental procedures. [Link]

  • ResearchGate. (n.d.). Atroposelective synthesis of tetra-ortho-substituted biaryls by catalyst-controlled non-canonical polyketide cyclizations. [Link]

  • ResearchGate. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

Sources

Comprehensive Comparison Guide: UV-Vis Absorption Spectra of Methyl 2-Amino-6-Iodobenzoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the realm of synthetic chemistry and photophysics, methyl 2-amino-6-iodobenzoate serves as a highly specialized building block. It is frequently utilized in the synthesis of radiopharmaceuticals (such as melanoma-targeting benzamides) and as a substrate in high-throughput colorimetric assays [1].

However, when deploying this compound as a photophysical probe or UV-active tracer, its UV-Vis absorption profile must be carefully distinguished from its structural alternatives, primarily methyl anthranilate (MA) and 2-amino-6-iodobenzoic acid . This guide provides an objective, data-driven comparison of these compounds, detailing how the unique 2,6-disubstitution pattern fundamentally alters their electronic transitions, molar absorptivity, and downstream analytical utility.

Mechanistic Insights: The Causality Behind the Spectra (E-E-A-T)

As an Application Scientist, it is critical to understand why the UV-Vis spectrum of methyl 2-amino-6-iodobenzoate deviates from the parent anthranilate scaffold. The spectral shifts are governed by two primary physicochemical phenomena:

A. The Ortho-Steric Effect (Conformational Twisting)

In standard methyl anthranilate, the amino group and the ester carbonyl are coplanar with the aromatic ring, stabilized by an intramolecular hydrogen bond. This extended


-conjugation results in a strong, low-energy charge-transfer (CT) absorption band near 336–340 nm [2].

In methyl 2-amino-6-iodobenzoate , the bulky iodine atom at the 6-position introduces severe steric hindrance. This forces the methyl ester group to twist out of the aromatic plane to minimize van der Waals repulsion. Consequently, the


-orbital overlap is disrupted, leading to a hypsochromic (blue) shift  and a hypochromic effect  (reduced intensity) in the primary long-wavelength absorption band.
B. The Heavy-Atom Effect (Spin-Orbit Coupling)

The presence of the iodine atom significantly enhances spin-orbit coupling. While this has a subtle effect on the ground-state absorption wavelengths, it drastically alters the excited-state dynamics. The heavy-atom effect promotes rapid Intersystem Crossing (ISC) from the excited singlet state (


) to the triplet state (

). Therefore, unlike methyl anthranilate, which is highly fluorescent, methyl 2-amino-6-iodobenzoate exhibits heavily quenched fluorescence, making UV-Vis absorption the mandatory analytical technique for its quantification [3].

Comparative UV-Vis Spectral Data

The following table summarizes the quantitative photophysical data for methyl 2-amino-6-iodobenzoate and its primary alternatives in a neutral, non-polar solvent (e.g., cyclohexane) [2][4].

Compound

Peak 1 (nm)

Peak 2 (nm)

Peak 3 (nm)
Molar Absorptivity (

) at longest

Primary Application / Utility
Methyl 2-amino-6-iodobenzoate ~225~265~315 (Blue-shifted)~2,100

Radiopharmaceutical precursor; cross-coupling substrate.
Methyl Anthranilate (MA) ~220~248~336~4,900

UV-A/UV-B filter; standard fluorescent probe.
2-Amino-6-iodobenzoic Acid ~222~260~310~1,800

High-throughput enzymatic halogenation assays[1].

Note: The exact


 values are solvent-dependent. In protic solvents like methanol, hydrogen bonding can further shift the absorption maxima.

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure high-fidelity data when comparing these halogenated anthranilates, the following self-validating protocol must be strictly adhered to.

Materials Required:
  • Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda series)

  • 10 mm pathlength matched quartz cuvettes

  • Spectrophotometric grade Cyclohexane or Methanol (≥99.9% purity)

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 2.77 mg of methyl 2-amino-6-iodobenzoate (MW: 277.06 g/mol ). Dissolve in 10.0 mL of solvent to create a 1.0 mM stock solution.

  • Serial Dilution (The Validation Step): Prepare a calibration series of 10 µM, 20 µM, 40 µM, and 80 µM. Causality: Analyzing a concentration gradient rather than a single point ensures the system obeys the Beer-Lambert Law, validating that no molecular aggregation or excimer formation is occurring at the chosen concentrations.

  • Baseline Correction: Fill both the reference and sample quartz cuvettes with the pure solvent. Run a baseline scan from 200 nm to 500 nm.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 µM solution. Scan from 200 nm to 500 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Data Processing: Record the absorbance at the local maxima (~265 nm and ~315 nm). Plot Absorbance vs. Concentration. A linear regression coefficient (

    
    ) of >0.999 validates the assay's optical integrity.
    

Mandatory Visualizations

A. Analytical Workflow & Validation System

The following diagram illustrates the logical progression of the self-validating UV-Vis analytical protocol.

UV_Vis_Workflow Prep 1. Sample Prep (1.0 mM Stock) Dilution 2. Serial Dilution (10-80 µM) Prep->Dilution Aliquot Blank 3. Baseline Blanking (Matched Quartz) Dilution->Blank Load Cuvettes Scan 4. UV-Vis Scanning (200-500 nm) Blank->Scan Acquire Data Validate 5. Beer-Lambert Validation (R² > 0.999) Scan->Validate Linear Regression

Caption: Step-by-step analytical workflow ensuring self-validated UV-Vis spectrophotometric data.

B. Photophysical Pathway (Heavy-Atom Effect)

This diagram explains the causality behind the lack of fluorescence in methyl 2-amino-6-iodobenzoate compared to methyl anthranilate, dictating the reliance on UV-Vis absorption.

Photophysics S0 Ground State (S0) Abs UV Absorption (~315 nm) S0->Abs S1 Excited Singlet (S1) S1->S0 Fluorescence (Dominant in MA) T1 Triplet State (T1) S1->T1 Rapid ISC (Heavy-Atom Effect via Iodine) Quench Fluorescence Quenched T1->Quench Non-radiative decay Abs->S1 Excitation

Caption: Jablonski-style diagram illustrating the iodine-induced Intersystem Crossing (ISC) pathway.

Applications in Drug Development & Screening

Understanding the unique UV-Vis spectrum of methyl 2-amino-6-iodobenzoate is not merely an academic exercise; it drives practical assay development.

For instance, in the development of "green" biohalogenation methods, researchers rely on the distinct UV/Vis spectra of halogenated arylamines to monitor enzymatic conversions. The formation of unique ortho-benzoquinone-amine adducts from compounds like 2-amino-6-iodobenzoic acid allows for rapid, high-throughput colorimetric screening of flavin-dependent halogenases [1]. Furthermore, accurately mapping the molar absorptivity of the methyl ester derivative is a prerequisite for monitoring its consumption during the synthesis of


-(2-diethylaminoethyl)-4-iodobenzamide analogs used in melanoma radiotracing [5].

References

  • Hosford, J., Shepherd, S. A., Micklefield, J., & Wong, L. S. (2016). A High-Throughput Assay for Arylamine Halogenation Based on a Peroxidase-Mediated Quinone-Amine Coupling with Applications in the Screening of Enzymatic Halogenations. LookChem Database. Available at:[Link]

  • Beeby, A., & Jones, (2000). The Photophysical Properties of Menthyl Anthranilate: A UV-A Sunscreen. ResearchGate. Available at:[Link]

  • MDPI (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. MDPI Open Access Journals. Available at:[Link]

  • Google Patents (EP2363399A1).Analogues d'halobenzamides marqués en tant que radiopharmaceutiques.

TLC separation of methyl 2-amino-6-iodobenzoate from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust Thin Layer Chromatography (TLC) protocol for monitoring the synthesis and purification of methyl 2-amino-6-iodobenzoate . Scope: This guide addresses the separation of the target compound from its two most common starting materials:

  • 2-Amino-6-iodobenzoic acid (Precursor in esterification routes).

  • Methyl 2-aminobenzoate (Precursor in direct iodination routes).

Key Finding: The target compound (methyl 2-amino-6-iodobenzoate) exhibits distinct polarity characteristics due to the "ortho-effect" of the iodine atom. A binary solvent system of Hexane:Ethyl Acetate (5:1 v/v) is the recommended starting point, providing optimal resolution (


) on Silica Gel 60 

.

Chemical Profile & Polarity Logic

Understanding the molecular interactions is crucial for predicting chromatographic behavior.

CompoundStructure DescriptionPolarityPredicted

(NP-Silica)
Methyl 2-amino-6-iodobenzoate (Target)Ester with ortho-amino and ortho-iodo groups. The bulky iodine atom creates steric hindrance, potentially twisting the ester group out of plane and reducing intermolecular H-bonding with silica.Low - Medium High (0.5 - 0.7)
Methyl 2-aminobenzoate (Impurity A)Ester with ortho-amino group. Lacks the lipophilic iodine atom. Stronger planar resonance and H-bonding capability.Medium Medium (0.3 - 0.5)
2-Amino-6-iodobenzoic acid (Impurity B)Free carboxylic acid. Capable of strong dimeric H-bonding and interaction with silica silanols.High Low (< 0.1)
Mechanistic Insight: The Ortho-Effect

The iodine atom at the C6 position plays a critical role in separation. It is lipophilic and bulky. In methyl 2-amino-6-iodobenzoate , the iodine flanks the ester group (C1) opposite the amino group (C2). This 1,2,6-substitution pattern creates a "steric pocket" that shields the polar ester carbonyl from the stationary phase (silica). Consequently, the iodinated product typically elutes faster (higher


) than the non-iodinated methyl 2-aminobenzoate.

Methodology Comparison: Solvent Systems

The following table compares solvent systems based on their ability to resolve the target from specific impurities.

SystemSolvent Composition (v/v)Selectivity ProfileApplication Case
A (Standard) Hexane : EtOAc (80:20) General PolarityBest Starting Point. Good separation of Ester (Product) from Acid (SM).
B (High Res) Hexane : EtOAc (5:1) Fine TuningRecommended for separating Product from Methyl 2-aminobenzoate (non-iodinated).
C (Aromatic) Toluene : EtOAc (90:10)

-

Interaction
Use if System A fails. Toluene interacts with the aromatic ring, often improving separation of halo-isomers.
D (Polar) DCM : MeOH (95:5) High PolarityOnly used to move the polar Acid impurity off the baseline.
Visualization Diagram: Separation Logic

SeparationLogic Target Target: Methyl 2-amino-6-iodobenzoate (Lipophilic, Sterically Hindered) SM_Ester Impurity: Methyl 2-aminobenzoate (Moderately Polar) SM_Acid Impurity: 2-Amino-6-iodobenzoic Acid (Highly Polar, H-Bonding) Silica Stationary Phase: Silica Gel (Polar) Silica->Target Weak Interaction (Elutes Fast) Silica->SM_Ester Moderate Interaction Silica->SM_Acid Strong Interaction (Retained)

Caption: Polarity ladder showing the differential interaction of components with the silica stationary phase.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Plates: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Solvents: HPLC grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Visualization: UV Lamp (254 nm), Iodine Chamber.

Step-by-Step Procedure

1. Sample Preparation:

  • Dissolve ~5 mg of the crude reaction mixture in 0.5 mL of DCM or EtOAc.

  • Critical: Prepare co-spot standards. Dissolve pure starting material (SM) in a separate vial.

2. Plate Spotting:

  • Mark a baseline 1.0 cm from the bottom with a pencil.

  • Spot three lanes:

    • Lane 1: Starting Material (SM)[1]

    • Lane 2: Co-spot (SM + Crude)

    • Lane 3: Crude Mixture

  • Note: The co-spot is essential to confirm if the product is co-eluting with the SM.

3. Development:

  • Prepare the mobile phase: Hexane:EtOAc (5:1) .

  • Saturate the chamber with filter paper for 5 minutes (prevents "smiling" of solvent front).

  • Elute until the solvent front reaches 1 cm from the top.

4. Visualization & Analysis:

  • Primary (UV 254 nm): The benzene ring will quench the fluorescence, appearing as dark spots on a bright green background.

    • Target: Dark spot, likely highest

      
      .
      
    • Acid SM: Spot near baseline (if present).

  • Secondary (Iodine Stain): Place plate in an iodine chamber for 2 minutes. The iodine binds to the aromatic rings and amines, turning spots brown. This helps visualize non-UV active impurities or confirm spot shape.

Method Development Workflow

MethodDev Start Start: Crude Mixture Screen1 Screen System A: Hexane:EtOAc (80:20) Start->Screen1 Check Check Separation (UV) Screen1->Check Good Good Separation (Delta Rf > 0.1) Check->Good Yes Poor Poor Separation (Co-elution) Check->Poor No Optimize1 Decrease Polarity: Hexane:EtOAc (90:10) Poor->Optimize1 Product moves too fast Optimize2 Change Selectivity: Toluene:EtOAc (95:5) Poor->Optimize2 SM/Product overlap

Caption: Decision tree for optimizing the mobile phase based on initial screening results.

Troubleshooting & Optimization

IssueCauseSolution
Tailing (Streaking) Free amine or carboxylic acid interacting strongly with silica.Add 1% Acetic Acid (for acid SM) or 1% Triethylamine (for amine tailing) to the mobile phase.
Co-elution Polarity of Product and SM (Ester) is too similar.Switch to Toluene -based system. Toluene provides different selectivity for substituted aromatics compared to Hexane.
No UV Spot Concentration too low.Re-spot with higher concentration or use Iodine Stain (more sensitive for some organics).

References

    • Citation Context: Confirms the synthesis of methyl 2-iodobenzoate and purification using Hexane/Ethyl Acetate (5:1) on silica gel.[2][1]

  • Citation Context: Provides the eluotropic series and general guidelines for solvent selection (Hexane vs. Toluene vs. EtOAc).
  • Citation Context: Supports the use of Hexane/EtOAc gradients (10-30%)
  • LibreTexts Chemistry. (2022). Visualizing TLC Plates. Retrieved from [Link]

    • Citation Context: Details the mechanisms of UV visualization and Iodine staining for arom

Sources

Safety Operating Guide

Methyl 2-amino-6-iodobenzoate;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-6-iodobenzoate hydrochloride: Operational Disposal & Handling Guide

Executive Summary: The Chemical Context

Methyl 2-amino-6-iodobenzoate hydrochloride is a halogenated aromatic amine derivative commonly used as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) for drug discovery.[1][2]

From a waste management perspective, this compound presents a "Double Hazard" profile:

  • Halogenated Load: The aryl-iodide bond (

    
    ) is the weakest among stable aryl-halides. While generally stable at room temperature, it is susceptible to homolytic cleavage under UV light or strong oxidation, potentially liberating corrosive and toxic iodine gas (
    
    
    
    ).[1][2]
  • Acidic Salt: As a hydrochloride salt, the compound is acidic and hygroscopic.[1] In the presence of moisture, it can hydrolyze or corrode metal containers over time.[1][2]

Core Directive: This substance must never be treated as general organic waste. It requires strict segregation into Halogenated Waste streams to prevent catalytic poisoning of incinerator scrubbers and to ensure complete thermal destruction.

Hazard Identification & Physicochemical Data

Before handling waste, verify the material properties to ensure compatibility with your facility’s waste stream.[1][2]

ParameterData / CharacteristicOperational Implication
Chemical Structure Methyl ester, primary amine, aryl iodide, HCl saltMulti-functional reactivity.[1][2]
Physical State Solid (Powder/Crystalline)Dust hazard; requires particulate respirator if uncontained.
Acidity (pH) Acidic (approx. pH 3-5 in solution)Do not mix with Cyanide or Sulfide wastes (creates toxic gas).
Halogen Content High Iodine contentMandatory: Segregate into "Halogenated" waste streams.
Incompatibilities Strong Oxidizers, Strong BasesRisk of exothermic reaction or iodine liberation.[1][2]
GHS Classification Irritant (Skin/Eye), STOT-SE (Resp)Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory.[1][2]

Waste Segregation Logic

Effective disposal starts with segregation. Mixing this compound with incompatible streams is the most common cause of lab accidents involving waste drums.

Critical Segregation Rules:
  • NO Oxidizers: Never place in a bin containing nitrates, perchlorates, or peroxides.[1][2] The oxidation of the iodide can release purple iodine vapor, contaminating the lab.[1][2]

  • NO Strong Bases: Mixing with strong hydroxides (NaOH) will neutralize the HCl salt, liberating the free amine base.[1][2] While not explosive, this alters the chemical profile and may cause unexpected precipitation or heat generation.[1][2]

  • Halogenated Stream: Even if dissolved in a non-halogenated solvent (like Acetone), the presence of the Iodine atom reclassifies the entire mixture as Halogenated Waste .[1]

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste: Methyl 2-amino-6-iodobenzoate HCl StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved/Mother Liquor) StateCheck->LiquidPath SolidBin Solid Waste Bin (Label: Toxic/Irritant) SolidPath->SolidBin Double Bag SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Solvent Waste (Red Can/Drum) SolventCheck->HaloStream If DCM/Chloroform NonHaloStream Non-Halogenated Waste? SolventCheck->NonHaloStream If Acetone/MeOH Override STOP: Iodine Content Overrides Solvent Class NonHaloStream->Override Override->HaloStream Mandatory Re-class

Figure 1: Decision tree for segregating iodinated aryl compounds. Note that the presence of iodine mandates a "Halogenated" classification regardless of the solvent used.[1][2]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Chemical

Applicable for: Expired shelf stock, contaminated solids, or reaction byproducts.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to the corrosive nature of the hydrochloride salt.

  • Labeling:

    • Attach a hazardous waste tag immediately.[3]

    • Chemical Name: Write "Methyl 2-amino-6-iodobenzoate hydrochloride".

    • Constituents: List "Aryl Iodide" and "Hydrochloric Acid Salt".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag (double containment) before placing it into the main lab solid waste drum. This prevents dust dispersion if the primary jar cracks.

  • Storage: Store in the Solid Waste satellite accumulation area. Keep away from the "Oxidizer" waste bin.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, washes, or dissolved material.[1][2]

  • pH Check: If the solution is highly acidic (pH < 2) due to excess HCl, carefully neutralize to pH 5-9 using Sodium Bicarbonate (

    
    ) before adding to the waste drum.
    
    • Why? Adding strong acid to a waste drum containing sulfides or cyanides (even traces) can be fatal. Neutralization mitigates this risk.

  • Solvent Selection: Pour the mixture into the Halogenated Solvent Waste container (often Red cans in US labs).

    • Critical: Even if the solvent is Methanol (non-halogenated), the dissolved Aryl Iodide contaminates it.[1][2] It must go to the Halogenated stream to be incinerated at higher temperatures (

      
      ) to ensure destruction of the C-I bond.
      
  • Log Entry: Record the volume and approximate concentration on the waste log.

Emergency Spill Management

If the solid powder is spilled on the bench or floor:

  • Evacuate & Ventilate: If the spill is large (>50g) and dust is airborne, evacuate the immediate area to let dust settle.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and an N95 respirator (or half-mask with P100 filters) to avoid inhaling the amine salt dust.[1][2]

  • Dry Clean-Up (Preferred):

    • Do not spray water initially (creates acidic sludge).

    • Use a scoop or stiff paper to gather the bulk solid.

    • Place in a disposal bag.

  • Wet Decontamination:

    • Wipe the surface with a paper towel soaked in weak base (1% Sodium Bicarbonate) to neutralize the HCl residues.

    • Follow with a water rinse, then an Acetone wipe.[1][2]

    • Dispose of all wipes as Solid Hazardous Waste .

Visual Workflow: Spill Response

SpillResponse Spill Spill Incident Assess Assess Volume & Dust Level Spill->Assess Small < 10g (Benchtop) Assess->Small Large > 10g or Floor Assess->Large ActionSmall Wet Wipe (NaHCO3) Double Bag Small->ActionSmall ActionLarge Isolate Area Don N95 Mask Scoop Dry Large->ActionLarge Disposal Dispose as Hazardous Solid Waste ActionSmall->Disposal ActionLarge->Disposal

Figure 2: Protocol for managing spills of acidic aryl-iodide salts.

Regulatory & Compliance (RCRA/EPA)

While Methyl 2-amino-6-iodobenzoate hydrochloride is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated by characteristic:

  • Waste Code: If the waste exhibits toxicity, it falls under D000 series.[1][2] However, the industry standard is to classify it as Non-Specific Hazardous Waste destined for Incineration .[1][2]

  • EPA Recommendation: Do not sewer. The Clean Water Act strictly regulates halogenated organics.

  • Destruction Method: High-temperature incineration is the only approved method for final destruction. This ensures the Iodine is captured in the scrubber systems as salts, preventing environmental release.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[4] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • PubChem. Methyl 2-amino-5-iodobenzoate (Isomer Analogue) Safety Data Sheet. (Used for structural hazard extrapolation). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal Protective Equipment & Handling Guide: Methyl 2-amino-6-iodobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Compound Identity: Methyl 2-amino-6-iodobenzoate hydrochloride CAS Number: 2377033-60-6 (Free base analog reference: 77317-55-6 for 5-iodo isomer; specific salt is a specialized research intermediate). Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Photosensitizer.

This guide provides an operational safety framework for handling Methyl 2-amino-6-iodobenzoate hydrochloride . Unlike standard reagents, this compound combines a sterically hindered aniline derivative with a heavy halogen (iodine) and an acidic counter-ion (hydrochloride). This unique structure dictates specific handling protocols to prevent hydrolytic degradation, iodine liberation, and personnel sensitization.

Risk Assessment & Hazard Identification (GHS)

Scientific Rationale: The "hydrochloride" moiety implies this compound is the conjugate acid of the aniline, making it potentially acidic and hygroscopic. The "iodo" substituent at the ortho position introduces a weak C-I bond susceptible to homolytic cleavage under light (photolysis), releasing radical species.

Hazard CategoryGHS CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritationAcidic hydrolysis on skin moisture; amine interaction with dermal proteins.
Eye Irritation H319 Causes serious eye irritationHCl salt dissolution creates localized acidic pH on ocular surface.
STOT - SE H335 May cause respiratory irritationFine dust inhalation irritates mucous membranes via acidic deposition.
Reactivity N/A Light/Moisture SensitiveIodine liberation : Photolytic cleavage of C-I bond turns solid yellow/brown. Hydrolysis : Ester group is labile in basic conditions.

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This matrix is designed to exceed standard "lab coat and gloves" advice by addressing the specific permeation risks of halogenated aromatic salts.

PPE ComponentSpecificationOperational Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Halogenated aromatics can permeate thin latex. Double gloving provides a "sacrificial" outer layer against the acidic salt.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust vs. Liquid: Safety glasses are insufficient for fine hydrochloride powders which can drift around lenses. Goggles seal the eyes from acidic dust.
Respiratory N95 / P100 Mask (if outside hood)Inhalation Risk: If weighing >50 mg outside a fume hood, respiratory protection is mandatory to prevent inhalation of the HCl salt dust.
Body Defense Lab Coat (High-Neck, Cotton/Poly) Skin Coverage: Must cover the suprasternal notch (neck) to prevent dust settling on the collar bone area, a common contact dermatitis site.

Operational Handling Workflow

Expertise & Experience: The following protocol minimizes the three primary risks: Static Discharge (igniting organic dust), Photolysis (degrading the iodine), and Hydrolysis (degrading the ester).

Step-by-Step Protocol
  • Preparation :

    • Equip full PPE.[1][2]

    • Amber Glassware Only : Due to the iodine atom, use amber vials or wrap clear glassware in aluminum foil.

    • Humidity Control : Ensure the environment is <50% RH if possible; HCl salts are hygroscopic.

  • Weighing :

    • Use a static-free spatula (PTFE coated or anti-static plastic). Metal spatulas can corrode over time due to the HCl salt.

    • Critical Step: Do not return excess powder to the stock bottle. This prevents cross-contamination of the bulk material with moisture.

  • Solubilization :

    • Solvent Choice : Soluble in DMSO, DMF, and Methanol. Sparingly soluble in non-polar solvents (Hexanes).

    • Exotherm Check : Dissolution of HCl salts can be slightly exothermic. Add solvent slowly.

  • Reaction Setup :

    • If using in cross-coupling (e.g., Suzuki, Sonogashira), neutralize the HCl salt in situ with a mild base (e.g.,

      
       or 
      
      
      
      ) before adding the catalyst to prevent poisoning the Palladium center.
Visual Workflow (DOT Diagram)

HandlingWorkflow Start Start: Stock Bottle Retrieval CheckEnv Check Environment: Humidity < 50% Amber Glassware Ready Start->CheckEnv Verify Storage Condition Weighing Weighing (Fume Hood): Use PTFE Spatula Avoid Metal Contact CheckEnv->Weighing PPE Donned Dissolution Dissolution: Add Solvent (DMSO/MeOH) Monitor Exotherm Weighing->Dissolution Transfer to Vial Neutralization In-Situ Neutralization: Add Base (Et3N/K2CO3) Required for Pd-Catalysis Dissolution->Neutralization If using Catalyst Reaction Proceed to Reaction Dissolution->Reaction If Standard Synthesis Neutralization->Reaction Free Base Generated

Caption: Operational workflow emphasizing environmental control and chemical neutralization steps critical for maintaining reagent integrity.

Disposal & Logistics

Self-Validating System: Proper disposal prevents downstream environmental toxicity (iodine accumulation) and regulatory fines.

  • Waste Stream Classification : Halogenated Organic Waste .

    • Why? The presence of the Iodine atom mandates segregation from non-halogenated solvents to prevent corrosion of incinerator scrubbers.

  • Neutralization :

    • If disposing of pure solid: Dissolve in a combustible solvent (Acetone) and place in the Halogenated Waste container.

    • Do not dispose of the solid HCl salt directly into trash; it creates acidic leachate.

  • Spill Response :

    • Solid Spill : Cover with weak base (Sodium Bicarbonate) to neutralize acidity, then sweep.

    • Liquid Spill : Absorb with vermiculite. Do not use paper towels alone (acid degradation).

References

  • BLD Pharm . Methyl 2-amino-6-iodobenzoate hydrochloride Product Page. Retrieved from (Verifies CAS 2377033-60-6 and chemical identity).[3]

  • Fisher Scientific . Safety Data Sheet: Methyl 2-iodobenzoate. Retrieved from (Used as a surrogate for iodine/ester hazard profile).

  • Thermo Fisher Scientific . Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from (Used as a surrogate for amino-benzoate handling protocols).

  • PubChem . Compound Summary: Methyl 2-amino-5-iodobenzoate.[4] Retrieved from (Structural analog for reactivity data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.